5-Bromo-1-chloro-2,3-dihydro-1H-indene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1-chloro-2,3-dihydro-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrCl/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOKNBVVGMFTRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1Cl)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625119 | |
| Record name | 5-Bromo-1-chloro-2,3-dihydro-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158330-91-7 | |
| Record name | 5-Bromo-1-chloro-2,3-dihydro-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Bromo-1-chloro-2,3-dihydro-1H-indene CAS number
An In-depth Technical Guide to 5-Bromo-1-chloro-2,3-dihydro-1H-indene
Abstract: This guide provides a comprehensive technical overview of this compound, identified by CAS Number 158330-91-7.[1][2] It serves as a crucial resource for researchers, chemists, and professionals in drug development. The document details the compound's physicochemical properties, offers an expert-driven perspective on its synthesis and characterization, and explores its applications as a versatile synthetic building block. Emphasis is placed on the rationale behind experimental choices and adherence to safety protocols, ensuring a trustworthy and authoritative resource for laboratory and industrial applications.
Physicochemical and Structural Properties
This compound is a dihalogenated derivative of the indane scaffold, a core structure recognized as a "privileged scaffold" in pharmaceutical research due to its prevalence in biologically active molecules.[3] The molecule's rigid framework and the presence of two distinct halogen atoms—an aryl bromide and an alkyl chloride—make it a highly valuable intermediate for complex molecular engineering.[3]
| Property | Value | Source(s) |
| CAS Number | 158330-91-7 | [1][2] |
| Molecular Formula | C₉H₈BrCl | [1][3] |
| Molecular Weight | 231.517 g/mol | [1][3] |
| Exact Mass | 229.95000 u | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 5-bromo-1-chloroindane, 5-Bromo-1-chloro-indan | [1] |
| InChI Key | BPOKNBVVGMFTRB-UHFFFAOYSA-N | [1] |
| Storage Conditions | Store sealed in a dry, cool, well-ventilated place. | [1][3] |
Synthesis and Mechanistic Rationale
The synthesis of this compound requires precise control over regioselectivity to ensure the correct placement of the halogen atoms.[3] A common and logical pathway involves the preparation of a ketone precursor, 5-bromo-1-indanone, followed by reduction and subsequent chlorination.
Conceptual Approach: A Two-Stage Pathway
The strategic placement of the bromine on the aromatic ring and the chlorine on the aliphatic ring necessitates a multi-step approach. Direct di-halogenation of indane is challenging due to competing reactions and lack of selectivity. Therefore, a more robust strategy is as follows:
-
Synthesis of 5-Bromo-1-indanone: This key intermediate is efficiently synthesized via a Friedel-Crafts reaction of 3-(3-Bromophenyl)propionic acid.[3][4] This intramolecular acylation establishes the core indanone structure with the bromine atom correctly positioned at the 5-position.
-
Reduction of the Ketone: The carbonyl group of 5-bromo-1-indanone is reduced to a hydroxyl group to form 5-bromo-2,3-dihydro-1H-inden-1-ol. This transformation is typically achieved with a mild reducing agent like sodium borohydride to avoid reduction of the aryl bromide.
-
Chlorination of the Alcohol: The final step involves the conversion of the secondary alcohol to the corresponding alkyl chloride. Reagents like thionyl chloride (SOCl₂) or hydrochloric acid are effective for this substitution reaction, yielding the target molecule.
Detailed Experimental Protocol (Illustrative)
Disclaimer: This protocol is an illustrative example based on established chemical principles. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.
Step 1: Reduction of 5-Bromo-1-indanone to 5-Bromo-2,3-dihydro-1H-inden-1-ol
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-bromo-1-indanone (1 equivalent) in a suitable solvent such as methanol or ethanol at 0°C (ice bath).
-
Slowly add sodium borohydride (NaBH₄, 1.1 equivalents) portion-wise, ensuring the temperature remains below 5°C. The causality here is critical: NaBH₄ is a selective reducing agent for ketones and aldehydes, which will not affect the C-Br bond on the aromatic ring.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by slowly adding dilute hydrochloric acid (1M HCl) until the pH is acidic, which neutralizes excess borohydride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude alcohol.
Step 2: Chlorination of 5-Bromo-2,3-dihydro-1H-inden-1-ol
-
In a fume hood, dissolve the crude 5-bromo-2,3-dihydro-1H-inden-1-ol (1 equivalent) in an inert solvent like dichloromethane (DCM).
-
Cool the solution to 0°C and add thionyl chloride (SOCl₂, 1.2 equivalents) dropwise. The choice of SOCl₂ is deliberate; it reacts with the alcohol to form an intermediate chlorosulfite ester, which then undergoes an intramolecular nucleophilic attack by the chloride ion, leading to the desired product with gaseous SO₂ and HCl as byproducts that are easily removed.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates completion.
-
Carefully pour the reaction mixture over ice water to quench excess thionyl chloride.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude product by flash column chromatography on silica gel to obtain pure this compound.
Synthesis Workflow Diagram
References
An In-Depth Technical Guide to 5-Bromo-1-chloro-2,3-dihydro-1H-indene: Synthesis, Characterization, and Applications
Abstract: This technical guide provides a comprehensive overview of 5-Bromo-1-chloro-2,3-dihydro-1H-indene, a dihalogenated indane derivative of significant interest in medicinal and organic chemistry. The indane scaffold is recognized as a "privileged scaffold" due to its frequent appearance in biologically active molecules.[1] This document details the molecule's physicochemical properties, provides a validated synthetic protocol with mechanistic insights, outlines methods for structural elucidation, and discusses its applications as a versatile synthetic intermediate in drug discovery. The strategic placement of bromine and chlorine atoms allows for differential reactivity, making it a valuable building block for creating complex molecular architectures.[1] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their research endeavors.
Introduction: The Strategic Value of Halogenated Indanes
The 2,3-dihydro-1H-indene (indane) core is a rigid bicyclic structure prevalent in numerous natural products and pharmaceutical agents. Its conformational constraint is a desirable feature in drug design, as it can reduce the entropic penalty upon binding to a biological target, thereby enhancing binding affinity. The introduction of halogen atoms, such as bromine and chlorine, onto this scaffold serves several critical functions:
-
Modulation of Physicochemical Properties: Halogens influence lipophilicity, electronic distribution, and metabolic stability.[1]
-
Halogen Bonding: Bromine and chlorine can act as halogen bond donors, forming non-covalent interactions with biological targets to improve binding affinity and selectivity.[1]
-
Orthogonal Chemical Handles: The aryl bromide and the benzylic chloride in this compound possess distinct reactivities. This allows for selective, stepwise functionalization, such as palladium-catalyzed cross-coupling at the C-Br bond and nucleophilic substitution at the C-Cl bond.[1]
This guide focuses on this compound (Figure 1), a key intermediate whose unique substitution pattern makes it a powerful tool for constructing novel bioactive molecules, with potential applications as anticancer and anti-inflammatory agents.[1]
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Physicochemical and Computed Properties
A summary of the key physicochemical properties for this compound is provided in Table 1. These values are essential for experimental design, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source |
| CAS Number | 158330-91-7 | [2] |
| Molecular Formula | C₉H₈BrCl | [1][2] |
| Molecular Weight | 231.51 g/mol | [1] |
| Exact Mass | 229.95000 | [2] |
| XLogP3 | 3.675 | [2] |
| Appearance | Solid (Typical) | Assumed |
| Storage | Store sealed in a dry, cool environment | [1] |
Table 1: Physicochemical properties of this compound.
Synthesis and Mechanistic Considerations
The synthesis of this compound typically starts from a more readily available precursor, 5-bromo-1-indanone. This multi-step approach ensures high regioselectivity.
Retrosynthetic Rationale
The target molecule can be disconnect at the C-Cl bond, tracing back to the corresponding alcohol, 5-bromo-2,3-dihydro-1H-inden-1-ol. This alcohol is accessible via the reduction of the ketone, 5-bromo-1-indanone. The indanone itself can be synthesized via an intramolecular Friedel-Crafts reaction of 3-(3-Bromophenyl)propionic acid.[1][3] This strategic approach is chosen because direct di-halogenation of indane would be difficult to control and would likely yield a mixture of isomers due to the ortho, para-directing nature of the alkyl ring.[1]
Recommended Synthetic Protocol
This protocol outlines a reliable two-step procedure starting from 5-bromo-1-indanone.
Step 1: Reduction of 5-Bromo-1-indanone to 5-Bromo-2,3-dihydro-1H-inden-1-ol
-
Principle: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that efficiently reduces ketones to secondary alcohols. It is chosen for its high yield, operational simplicity, and safety profile compared to stronger reducing agents like lithium aluminum hydride (LAH). Methanol is used as a protic solvent to activate the borohydride and protonate the resulting alkoxide intermediate.
-
Procedure:
-
Dissolve 5-bromo-1-indanone (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by slowly adding 1M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude alcohol, which can often be used in the next step without further purification.
-
Step 2: Chlorination of 5-Bromo-2,3-dihydro-1H-inden-1-ol
-
Principle: Thionyl chloride (SOCl₂) is a standard reagent for converting alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite ester intermediate. The use of a non-nucleophilic solvent like dichloromethane (DCM) is crucial. A small amount of a base like pyridine can be used to scavenge the HCl byproduct, but often the reaction proceeds well without it. This step must be performed in a well-ventilated fume hood due to the release of toxic HCl and SO₂ gases.
-
Procedure:
-
Dissolve the crude 5-bromo-2,3-dihydro-1H-inden-1-ol (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Slowly add thionyl chloride (1.2 eq) dropwise via a syringe.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess SOCl₂.
-
Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound.
-
Synthesis Workflow Diagram
Caption: Synthetic pathway from 5-bromo-1-indanone.
Structural Elucidation and Quality Control
Confirming the structure and purity of the final compound is paramount. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Analysis
-
¹H NMR Spectroscopy: The proton NMR spectrum is a primary tool for structural confirmation.[1] Key expected signals include:
-
A multiplet in the aromatic region (approx. 7.0-7.5 ppm) corresponding to the three protons on the benzene ring.
-
A triplet or doublet of doublets for the benzylic proton at the C1 position, shifted downfield by the adjacent chlorine atom.
-
Multiplets in the aliphatic region (approx. 2.0-3.5 ppm) for the four protons of the cyclopentyl ring.
-
-
¹³C NMR Spectroscopy: The carbon spectrum will show nine distinct signals, confirming the number of unique carbon atoms in the molecule. The carbon attached to chlorine (C1) will be in the range of 60-70 ppm, while the aromatic carbons will appear between 120-150 ppm.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight. The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio), providing definitive evidence of the compound's elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the absence of the carbonyl (C=O) stretch from the starting material (around 1700 cm⁻¹) and the hydroxyl (O-H) stretch from the alcohol intermediate (broad peak around 3300 cm⁻¹).
Chromatographic Purity
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the final compound. A reverse-phase C18 column with a water/acetonitrile or water/methanol mobile phase gradient is typically used. Purity should be ≥95% for use in most research applications.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS is an excellent alternative for purity analysis and confirmation of molecular weight.
Applications in Drug Discovery
This compound is not typically an active pharmaceutical ingredient itself but rather a highly valuable intermediate. Its utility stems from the ability to perform sequential, regioselective reactions.
-
Suzuki or Stille Coupling: The aryl bromide is amenable to palladium-catalyzed cross-coupling reactions to introduce new aryl or alkyl groups at the 5-position.
-
Nucleophilic Substitution: The benzylic chloride at the 1-position can be displaced by a variety of nucleophiles (e.g., amines, thiols, azides) to build molecular complexity.
-
Buchwald-Hartwig Amination: The C-Br bond can also be used to install nitrogen-containing functional groups.
This step-wise functionalization allows for the rapid generation of diverse libraries of indane derivatives for screening in drug discovery programs.
References
An In-depth Technical Guide to 5-Bromo-1-chloro-2,3-dihydro-1H-indene: Properties, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of 5-Bromo-1-chloro-2,3-dihydro-1H-indene (CAS No. 158330-91-7), a halogenated indane derivative of significant interest in synthetic organic chemistry and medicinal research. The document elucidates the compound's core physicochemical properties, predicted spectral characteristics, and chemical reactivity. Furthermore, it outlines its pivotal role as a versatile synthetic intermediate, provides detailed experimental protocols for its characterization, and addresses critical safety and handling considerations. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their work.
Molecular Structure and Identification
This compound is a bicyclic aromatic hydrocarbon featuring a fused benzene and cyclopentane ring system. The structure is substituted with a bromine atom at the 5-position of the aromatic ring and a chlorine atom at the 1-position (benzylic position) of the indane scaffold. This specific arrangement of functional groups imparts distinct reactivity at two key sites, making it a valuable building block.
Key Identifiers:
-
IUPAC Name: this compound
-
Synonyms: 5-bromo-1-chloroindane, 5-Bromo-1-chloro-indan[1]
-
CAS Number: 158330-91-7[1]
-
Molecular Formula: C₉H₈BrCl[1]
Physicochemical Properties
The physical and chemical characteristics of a compound are foundational to its application in experimental work. The properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 231.517 g/mol | [1] |
| Exact Mass | 229.95000 Da | [1] |
| Appearance | Predicted to be a colorless to pale yellow liquid or solid | [2] |
| XLogP3 | 3.67520 | [1] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 0 | [3] |
| Rotatable Bond Count | 0 | [3] |
| Storage Temperature | Room temperature, sealed in a dry environment | [4] |
Chemical Reactivity and Synthetic Profile
The reactivity of this compound is dominated by its two halogen substituents, which serve as versatile functional handles.
-
Benzylic Chlorine (C-1): The chlorine atom at the C-1 position is benzylic, making it highly susceptible to nucleophilic substitution (Sₙ1 and Sₙ2) reactions. This allows for the facile introduction of various nucleophiles such as amines, alkoxides, and cyanides, enabling the synthesis of a diverse library of indane derivatives. The reactivity of the carbon-halogen bond is a cornerstone of its utility in building more complex molecules.[5]
-
Aromatic Bromine (C-5): The bromine atom on the aromatic ring is a classic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This enables the formation of carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for elaborating the core indane structure. Related bromoindanone compounds are known to participate effectively in such reactions.[6]
The indene scaffold itself is prevalent in numerous biologically active compounds, making this molecule a key intermediate for pharmaceutical development.[2]
Conceptual Synthetic Workflow
A logical synthetic pathway to this compound can be envisioned from commercially available precursors. The following diagram illustrates a conceptual workflow, which leverages standard, high-yielding organic transformations. The choice of a ketone precursor allows for stereochemical control during the reduction step if a specific stereoisomer is desired.
Spectroscopic Characterization (Predicted)
While direct experimental spectra for this specific compound are not widely published, its ¹H and ¹³C NMR spectra can be reliably predicted based on established substituent effects.[7] Spectroscopic analysis is non-negotiable for verifying the identity and purity of the synthesized material.
Predicted ¹H NMR Spectrum (Solvent: CDCl₃)
-
Aromatic Protons (3H): Expected in the range of δ 7.0-7.5 ppm. The bromine and the indane ring will influence their splitting pattern, likely resulting in a doublet, a singlet (or narrow doublet), and another doublet.
-
Benzylic Proton (1H, C-1): The proton attached to the same carbon as the chlorine will be significantly downfield due to the electronegativity of the halogen, likely appearing as a triplet around δ 5.0-5.5 ppm.
-
Aliphatic Protons (4H, C-2 & C-3): These protons on the cyclopentane ring will appear further upfield, typically in the range of δ 2.0-3.5 ppm, with complex multiplet splitting due to geminal and vicinal coupling.
Predicted ¹³C NMR Spectrum (Solvent: CDCl₃)
-
Aromatic Carbons (6C): Expected in the range of δ 120-145 ppm. The carbon attached to the bromine (C-5) will be shifted, and the quaternary carbons will have distinct chemical shifts.
-
Benzylic Carbon (1C, C-1): The carbon bearing the chlorine atom will be significantly downfield for an aliphatic carbon, likely in the δ 60-70 ppm range.
-
Aliphatic Carbons (2C, C-2 & C-3): These carbons will appear in the upfield region, typically δ 25-40 ppm.
Applications in Research and Drug Development
The primary value of this compound lies in its role as a versatile synthetic intermediate. Its bifunctional nature allows for sequential and selective modification at two distinct positions.
-
Medicinal Chemistry: It serves as a precursor for synthesizing complex molecules with potential therapeutic applications. The indane scaffold is a key feature in various pharmaceutical agents, and this compound provides a direct route to novel analogues.[8]
-
Organic Synthesis: As a building block, it enables the construction of elaborate molecular architectures.[2] The ability to functionalize both the aromatic and aliphatic rings makes it highly valuable.
The following diagram illustrates how the molecule serves as a central hub for creating diverse derivatives through common synthetic transformations.
Experimental Protocols
Protocol 1: NMR Sample Preparation and Analysis
This protocol describes a standardized procedure for acquiring high-quality NMR data for structural verification.
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.
Materials:
-
This compound (5-20 mg)
-
Deuterated Chloroform (CDCl₃)
-
5 mm NMR tubes
-
Pasteur pipette and glass wool
-
Vials
Procedure:
-
Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[7]
-
Solvent Addition: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[7]
-
Dissolution: Gently agitate the vial to ensure the sample is completely dissolved.
-
Filtration (Optional): If any solid particulates are visible, filter the solution by passing it through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Data Acquisition: Place the NMR tube into the spectrometer. Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) according to the instrument's standard operating procedures.
Safety and Handling
General Precautions:
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][9]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles or a face shield.[1][10]
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.[9][11]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials and sources of ignition.[1][11] Vapors may form explosive mixtures with air.[11]
Hazard Classification (Anticipated): Based on related compounds, this compound may be classified as:
Always consult a substance-specific Safety Data Sheet (SDS) when available and perform a thorough risk assessment before commencing any experimental work.
References
- 1. echemi.com [echemi.com]
- 2. Buy 5-bromo-2,3-dihydro-1H-indene | 6134-54-9 [smolecule.com]
- 3. 5-Bromo-1-chloro-2,3-dihydroindole | C8H7BrClN | CID 150595637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. 1-bromo-2,3-dihydro-1H-indene | 24373-98-6 | Benchchem [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. 5-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one [myskinrecipes.com]
- 9. files.dep.state.pa.us [files.dep.state.pa.us]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. 5-bromo-2,3-dihydro-1H-indene | C9H9Br | CID 267139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 5-bromo-1-methylene-2,3-dihydro-1H-indene | C10H9Br | CID 58840930 - PubChem [pubchem.ncbi.nlm.nih.gov]
A-Z Guide to the Synthesis of 5-Bromo-1-chloro-2,3-dihydro-1H-indene: Pathways, Protocols, and Mechanistic Insights
Abstract
5-Bromo-1-chloro-2,3-dihydro-1H-indene is a dihalogenated derivative of the indane scaffold, a privileged structure in medicinal chemistry due to its prevalence in a wide range of biologically active molecules.[1] This guide provides a comprehensive technical overview of the most robust and scientifically validated pathways for the synthesis of this key intermediate. We will delve into the strategic considerations for regioselective halogenation, provide detailed, step-by-step experimental protocols, and offer mechanistic insights into the core chemical transformations. This document is intended for researchers, chemists, and drug development professionals seeking a practical and in-depth understanding of the synthesis of this versatile chemical building block.
Introduction: The Strategic Importance of this compound
The indane core, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentane ring, is a foundational scaffold in the design of novel therapeutics.[1] The introduction of halogen atoms at specific positions offers a powerful tool for modulating a compound's physicochemical properties. The bromine atom at the 5-position and the chlorine atom at the benzylic 1-position in this compound (Molecular Formula: C₉H₈BrCl, Molecular Weight: 231.51 g/mol ) create a molecule with two distinct points for chemical diversification.[1]
The aryl bromide (C-Br) is amenable to a vast array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of complex carbon-carbon and carbon-heteroatom bonds. The benzylic chloride (C-Cl) is susceptible to nucleophilic substitution, providing a handle for introducing a variety of functional groups. This differential reactivity is paramount for building molecular complexity in a controlled, stepwise manner.[1]
However, the synthesis of this specific isomer is not trivial. Direct halogenation of the indane skeleton is complicated by the directing effects of the fused alkyl ring, which favors substitution at the 4- and 6-positions.[2][3] Therefore, a successful synthesis relies on a strategic, multi-step approach that installs the halogens with precise regiochemical control.
Retrosynthetic Analysis and Strategic Planning
A logical retrosynthetic analysis reveals that the most reliable pathway to the target molecule hinges on constructing the indane core with the bromine atom already in place. The benzylic chloride can then be installed in the final step from a more stable precursor, such as an alcohol.
This strategy avoids the challenges of non-selective aromatic bromination and leverages well-established, high-yielding transformations. The key intermediate identified through this analysis is 5-Bromo-2,3-dihydro-1H-inden-1-ol , which is readily accessible from its corresponding ketone, 5-Bromo-1-indanone .[4][5]
References
- 1. This compound|CAS 158330-91-7 [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Bromo-1-indanone CAS#: 34598-49-7 [amp.chemicalbook.com]
- 5. 5-Bromo-1-indanone CAS#: 34598-49-7 [m.chemicalbook.com]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-1-chloro-2,3-dihydro-1H-indene
This technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound (CAS No. 158330-91-7). As direct experimental spectra for this specific compound are not widely published, this document leverages foundational spectroscopic principles and data from analogous structures to provide a robust, predictive framework for its characterization. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to acquire and interpret spectroscopic data for halogenated indane derivatives.
The indane scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in biologically active molecules.[1][2] The title compound, with its molecular formula C₉H₈BrCl and a molecular weight of 231.51 g/mol , is a valuable synthetic intermediate.[1][3] The strategic placement of bromine and chlorine atoms offers unique synthetic handles and can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties through mechanisms like halogen bonding.[1][4][5] Therefore, unambiguous structural confirmation via spectroscopic methods is a critical step in any research or development workflow involving this compound.
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules.[1] For this compound, both ¹H and ¹³C NMR will provide definitive information on the precise arrangement of atoms and the electronic environment of each nucleus.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show distinct signals for the aromatic and aliphatic protons. The electron-withdrawing effects of the halogen substituents will be key determinants of the observed chemical shifts. The analysis below is based on a predicted spectrum in a standard solvent like deuterated chloroform (CDCl₃).
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃) for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H4 | ~7.50 | d | ~1.5 Hz | 1H | Aromatic proton ortho to the bromine atom, deshielded. Expected to be a doublet due to meta-coupling with H6. |
| H6 | ~7.35 | dd | J ≈ 8.0, 1.5 Hz | 1H | Aromatic proton ortho to the fused ring and meta to the bromine. Split by H7 (ortho) and H4 (meta). |
| H7 | ~7.20 | d | ~8.0 Hz | 1H | Aromatic proton shielded relative to the others. Split into a doublet by ortho-coupling with H6. |
| H1 | ~5.40 | t | ~6.5 Hz | 1H | Benzylic proton attached to the same carbon as chlorine. Highly deshielded by the adjacent electronegative atom and the aromatic ring. Appears as a triplet due to coupling with the two H2 protons. |
| H2 | ~2.50 - 2.70 | m | - | 2H | Methylene protons. They are diastereotopic and will likely present as a complex multiplet due to both geminal and vicinal coupling to H1 and H3. |
| H3 | ~3.10 & ~2.90 | m | - | 2H | Benzylic methylene protons. Deshielded by the aromatic ring. Expected to be a complex multiplet due to coupling with the H2 protons. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will complement the ¹H NMR data, providing a count of unique carbon atoms and insight into their electronic environments. The carbons directly attached to the halogens (C1 and C5) will be significantly affected.
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃) for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C7a (Quaternary) | ~145 | Aromatic carbon at the ring fusion, deshielded. |
| C3a (Quaternary) | ~142 | Aromatic carbon at the ring fusion, deshielded. |
| C6 | ~131 | Aromatic CH carbon. |
| C4 | ~129 | Aromatic CH carbon. |
| C7 | ~126 | Aromatic CH carbon. |
| C5 (C-Br) | ~122 | Aromatic carbon bearing the bromine atom. The shift is influenced by the heavy atom effect. |
| C1 (C-Cl) | ~65 | Aliphatic carbon attached to chlorine. Significantly deshielded by the electronegative halogen. |
| C3 | ~35 | Benzylic methylene carbon. |
| C2 | ~32 | Aliphatic methylene carbon. |
Experimental Protocol for NMR Data Acquisition
A self-validating protocol ensures reproducibility and accuracy. This methodology is designed for a standard small molecule like the target compound.
-
Sample Preparation:
-
For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[6]
-
For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.7 mL of CDCl₃ is recommended to obtain a good signal-to-noise ratio in a reasonable time.[6]
-
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Angle: 30-45° to balance signal intensity and relaxation time.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay (d1): 2 seconds. A longer delay may be needed for quantitative measurements.
-
Scans: 16-64 scans to achieve adequate signal-to-noise.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Scans: 1024-4096 scans are typically required.
-
-
-
Data Processing:
-
Apply a Fourier transform with exponential line broadening (e.g., 0.3 Hz for ¹H, 1-2 Hz for ¹³C).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Integrate the ¹H signals and analyze the multiplicities and coupling constants.
-
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Mass Spectrometry (MS): Molecular Weight and Fragmentation Insights
Mass spectrometry is essential for confirming the molecular weight and providing structural information through fragmentation analysis. For this compound, Electron Ionization (EI) is a common and informative technique.
Predicted Mass Spectrum (Electron Ionization)
The key feature in the mass spectrum will be the molecular ion cluster (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1), the molecular ion will appear as a characteristic pattern of peaks.
-
M⁺: m/z 230 (¹²C₉¹H₈⁷⁹Br³⁵Cl)
-
M+2⁺: m/z 232 (containing either ⁸¹Br or ³⁷Cl)
-
M+4⁺: m/z 234 (containing both ⁸¹Br and ³⁷Cl)
The relative intensities of these peaks will be approximately 100:130:30, providing a definitive signature for the presence of one bromine and one chlorine atom.
Predicted Fragmentation Pattern
The fragmentation will be driven by the stability of the resulting ions.
-
[M-Cl]⁺ (m/z 195/197): Loss of the chlorine radical from the benzylic position is highly favorable, leading to a stable secondary benzylic carbocation. This will likely be a very prominent peak.
-
[M-Br]⁺ (m/z 151/153): Loss of the bromine radical from the aromatic ring is also possible, though likely less favorable than the loss of the benzylic chlorine.
-
[M-HCl]⁺ (m/z 194/196): Elimination of hydrogen chloride is a common fragmentation pathway for alkyl chlorides.
-
Base Peak: The base peak is predicted to be the [M-Cl]⁺ fragment at m/z 195 due to the stability of the resulting cation.
Table 3: Predicted Key Fragments in the EI-Mass Spectrum
| m/z (Isotopologue) | Ion Formula | Identity |
| 230/232/234 | [C₉H₈BrCl]⁺ | Molecular Ion (M⁺) |
| 195/197 | [C₉H₈Br]⁺ | [M-Cl]⁺ |
| 151 | [C₉H₈Cl]⁺ | [M-Br]⁺ |
| 116 | [C₉H₈]⁺ | Loss of both halogens |
Experimental Protocol for GC-MS Data Acquisition
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing this compound, as it provides separation from any potential impurities prior to mass analysis.[7]
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.[7]
-
GC Parameters:
-
Injector: 250 °C, Split mode (e.g., 50:1 ratio).
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.[7]
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-350.
-
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. While it doesn't provide the detailed connectivity of NMR, it serves as an excellent verification tool.
Predicted IR Absorption Bands
The spectrum will be characterized by absorptions corresponding to the aromatic ring and the aliphatic C-H bonds, as well as the carbon-halogen bonds.
Table 4: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100-3000 | C-H Stretch (Aromatic) | Medium |
| 2960-2850 | C-H Stretch (Aliphatic CH₂) | Medium-Strong |
| ~1600, ~1470 | C=C Stretch (Aromatic Ring) | Medium-Strong |
| ~820 | C-H Bend (Aromatic, out-of-plane) | Strong |
| 800-600 | C-Cl Stretch | Strong |
| 600-500 | C-Br Stretch | Strong |
Experimental Protocol for IR Data Acquisition
-
Method: Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its simplicity and minimal sample preparation.
-
Procedure:
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol.
-
Record a background spectrum.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The resulting spectrum is typically processed using an ATR correction algorithm and baseline correction.
Caption: A generalized workflow for the comprehensive spectroscopic analysis of the target compound.
Conclusion
The combination of NMR, Mass Spectrometry, and IR Spectroscopy provides a multi-faceted and self-validating approach to the structural elucidation of this compound. While this guide is predictive, the detailed analysis of expected chemical shifts, fragmentation patterns, and vibrational frequencies provides a robust benchmark for scientists working with this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, enabling unambiguous confirmation of the molecular structure and facilitating its use in further research and development.
References
- 1. This compound|CAS 158330-91-7 [benchchem.com]
- 2. Indane Derivatives | Eburon [eburon-organics.com]
- 3. echemi.com [echemi.com]
- 4. Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 5-Bromo-1-chloro-2,3-dihydro-1H-indene
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Bromo-1-chloro-2,3-dihydro-1H-indene. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of NMR spectroscopy as applied to the structural elucidation of this halogenated indane derivative. The guide will cover predicted spectral data, detailed experimental protocols, and the underlying principles governing the observed chemical shifts and coupling patterns.
Introduction: The Significance of Structural Elucidation
This compound is a substituted indane, a structural motif present in various biologically active compounds. The precise characterization of such molecules is paramount in medicinal chemistry and materials science to understand their structure-activity relationships. NMR spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution. This guide will provide a detailed predictive analysis of the ¹H and ¹³C NMR spectra, offering a roadmap for the interpretation of experimentally acquired data for this compound and its analogues.
Predicted ¹H and ¹³C NMR Spectral Data
In the absence of a publicly available experimental spectrum for this compound, the following spectral data is predicted based on established NMR principles, substituent effects of halogens, and analysis of structurally related compounds.[1][2][3] The predictions are presented for a standard deuterated chloroform (CDCl₃) solvent.
Molecular Structure and Atom Numbering
For clarity in the spectral assignment, the following numbering scheme for this compound will be used throughout this guide.
References
- 1. modgraph.co.uk [modgraph.co.uk]
- 2. modgraph.co.uk [modgraph.co.uk]
- 3. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Mass Spectrometry of 5-Bromo-1-chloro-2,3-dihydro-1H-indene
Introduction
5-Bromo-1-chloro-2,3-dihydro-1H-indene is a halogenated derivative of indane, a bicyclic hydrocarbon. The presence of two different halogen atoms, bromine and chlorine, imparts a unique and highly characteristic signature in mass spectrometry, making it an excellent analyte for this technique. This guide provides an in-depth exploration of the mass spectrometric behavior of this compound, intended for researchers, scientists, and professionals in drug development and chemical analysis. We will delve into the foundational principles of its ionization and fragmentation, provide detailed experimental protocols for its analysis, and offer insights into the interpretation of its mass spectrum.
The Isotopic Signature: A Halogenated Fingerprint
The most immediately recognizable feature in the mass spectrum of any compound containing chlorine or bromine is its distinctive isotopic pattern. Most elements commonly found in organic molecules, such as carbon, hydrogen, oxygen, and nitrogen, have one predominant isotope. In contrast, both chlorine and bromine have two stable isotopes with significant natural abundance.
-
Chlorine: Exists as ³⁵Cl (approximately 75.8%) and ³⁷Cl (approximately 24.2%), a ratio of roughly 3:1.[1][2]
-
Bromine: Exists as ⁷⁹Br (approximately 50.7%) and ⁸¹Br (approximately 49.3%), a ratio of nearly 1:1.[1][2]
For a molecule containing one chlorine and one bromine atom, like this compound, the molecular ion region will exhibit a characteristic cluster of peaks. The molecular formula is C₉H₈BrCl. The expected molecular ion peaks and their relative intensities can be predicted by considering all possible combinations of the isotopes.
| Isotopic Combination | Molecular Mass (Da) | Relative Probability | Expected Intensity Ratio |
| C₉H₈³⁵Cl⁷⁹Br | 230 | (0.758) * (0.507) = 0.384 | 3 |
| C₉H₈³⁷Cl⁷⁹Br / C₉H₈³⁵Cl⁸¹Br | 232 | (0.242) * (0.507) + (0.758) * (0.493) = 0.123 + 0.374 = 0.497 | 4 |
| C₉H₈³⁷Cl⁸¹Br | 234 | (0.242) * (0.493) = 0.119 | 1 |
This results in a distinctive cluster of peaks at M, M+2, and M+4 with an approximate intensity ratio of 3:4:1.[3] This pattern is a definitive indicator of the presence of one chlorine and one bromine atom in the molecule or fragment.
Experimental Methodologies
The analysis of this compound can be effectively performed using Gas Chromatography-Mass Spectrometry (GC-MS), which is well-suited for volatile and semi-volatile organic compounds. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed, particularly if the compound is part of a complex mixture or requires analysis without volatilization.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is the preferred method for this compound due to its volatility. Electron Ionization (EI) is the most common ionization technique used in GC-MS, providing reproducible spectra and extensive fragmentation that is useful for structural elucidation.
1. Sample Preparation:
-
Dissolve the sample in a high-purity volatile solvent such as dichloromethane or hexane to a concentration of 10-100 µg/mL.
-
Ensure the sample is free of non-volatile residues to prevent contamination of the GC inlet and column.
2. GC-MS Parameters:
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides robust and reproducible chromatography. |
| Column | Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar | A non-polar column suitable for the separation of a wide range of organic compounds. |
| Inlet Temperature | 250 °C | Ensures complete volatilization of the analyte without thermal degradation. |
| Injection Mode | Splitless (for trace analysis) or Split (10:1 for higher concentrations) | To accommodate a range of sample concentrations. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 50 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min | A general-purpose temperature program to ensure good separation and elution of the analyte. |
| MS System | Agilent 5977B MSD or equivalent | A sensitive and reliable mass selective detector. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns. |
| Source Temperature | 230 °C | Optimizes ion formation and minimizes contamination. |
| Quadrupole Temp | 150 °C | Ensures stable mass analysis. |
| Scan Range | m/z 40-350 | Covers the molecular ion and expected fragments. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol
While GC-MS is ideal, LC-MS can be used, especially in high-throughput screening environments.[4] Chemical derivatization may be necessary to improve ionization efficiency and chromatographic retention.[5]
1. Sample Preparation:
-
Dissolve the sample in a solvent compatible with the mobile phase, such as acetonitrile or methanol, to a concentration of 1-10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. LC-MS/MS Parameters:
| Parameter | Recommended Setting | Rationale |
| LC System | Agilent 1290 Infinity II LC or equivalent | High-performance system for efficient separation. |
| Column | Agilent ZORBAX Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) | A reversed-phase column suitable for a wide range of organic molecules. |
| Mobile Phase A | Water with 0.1% formic acid | Common mobile phase for reversed-phase chromatography. |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | Organic solvent for elution. |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes | A standard gradient for screening. |
| Flow Rate | 0.4 mL/min | Appropriate for the column dimensions. |
| Column Temp | 40 °C | Improves peak shape and reproducibility. |
| MS System | Agilent 6470 Triple Quadrupole LC/MS or equivalent | Provides high sensitivity and selectivity. |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode | Common ionization technique for a broad range of compounds. |
| Gas Temperature | 300 °C | Optimizes desolvation. |
| Gas Flow | 10 L/min | Aids in nebulization and desolvation. |
| Nebulizer | 45 psi | Creates a fine spray for efficient ionization. |
| Capillary Voltage | 4000 V | Applied to the ESI needle to generate ions. |
| MS/MS Mode | Product Ion Scan or Multiple Reaction Monitoring (MRM) | For structural confirmation or targeted quantification. |
Interpretation of the Mass Spectrum: Fragmentation Pathways
Under Electron Ionization (EI), the this compound molecule will undergo fragmentation, providing valuable structural information.[6] The fragmentation of cyclic and aromatic systems often results in stable ions.[7] The principal fragmentation is often the loss of a halogen atom.[8]
Proposed Fragmentation Pathways
The following diagram illustrates the likely fragmentation pathways for this compound.
Caption: Proposed EI fragmentation of this compound.
Key Fragment Ions
The following table summarizes the expected key fragment ions, their m/z values, and the corresponding neutral losses.
| m/z (Isotopes) | Proposed Ion Structure | Neutral Loss | Comments |
| 230, 232, 234 | [C₉H₈BrCl]⁺˙ | - | Molecular Ion (M⁺˙) . Shows the characteristic 3:4:1 isotopic pattern. |
| 195, 197 | [C₉H₈Br]⁺ | Cl• | Loss of a chlorine radical. The resulting ion will show a 1:1 isotopic pattern for bromine. |
| 151, 153 | [C₉H₈Cl]⁺ | Br• | Loss of a bromine radical. The resulting ion will show a 3:1 isotopic pattern for chlorine. This is often a favored pathway.[8] |
| 116 | [C₉H₈]⁺˙ | BrCl | Loss of both halogen atoms. This corresponds to the indene radical cation. |
| 115 | [C₉H₇]⁺ | HBr (from [C₉H₈Br]⁺) or HCl (from [C₉H₈Cl]⁺) | Loss of a hydrogen halide from the halogenated fragments, leading to a stable indenyl cation. |
Analytical Challenges and Troubleshooting
-
Co-elution: In complex matrices, other compounds may co-elute with the analyte, leading to spectral overlap. Optimization of the GC temperature program or LC gradient is crucial to achieve chromatographic separation.
-
Source Contamination: Halogenated compounds can sometimes lead to ion source contamination. Regular source cleaning is recommended to maintain sensitivity and spectral integrity.
-
Spectral Interpretation: While the isotopic patterns are a strong indicator, confirmation of the structure requires careful analysis of the fragmentation pattern and comparison with a reference standard if available.
Conclusion
The mass spectrometric analysis of this compound is characterized by a highly informative spectrum, dominated by the unique isotopic signature of its two halogen atoms. Both GC-MS with electron ionization and LC-MS/MS are powerful techniques for its detection and characterization. A thorough understanding of the isotopic patterns and fragmentation pathways, as outlined in this guide, is essential for accurate identification and structural elucidation. The provided protocols offer a robust starting point for developing validated analytical methods for this and structurally related compounds.
References
- 1. Video: Mass Spectrometry: Isotope Effect [jove.com]
- 2. tutorchase.com [tutorchase.com]
- 3. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. whitman.edu [whitman.edu]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
An In-Depth Technical Guide to the Solubility and Stability of 5-Bromo-1-chloro-2,3-dihydro-1H-indene
Introduction
5-Bromo-1-chloro-2,3-dihydro-1H-indene (CAS No. 158330-91-7) is a halogenated indane derivative that serves as a valuable intermediate in organic synthesis.[1] Its rigid bicyclic framework, comprised of a fused benzene and cyclopentane ring, is a common scaffold in medicinal chemistry.[2] The presence of two distinct halogen atoms—a bromine on the aromatic ring and a chlorine at the benzylic position—provides orthogonal reactivity, making it a versatile building block for creating complex molecules with potential therapeutic applications.[3][4]
For scientists in drug discovery and process development, a thorough understanding of a compound's physicochemical properties is paramount. Solubility dictates formulation strategies and bioavailability, while stability influences shelf-life, storage conditions, and the impurity profile of active pharmaceutical ingredients (APIs).[5][6] This guide provides a comprehensive technical overview of the solubility and stability characteristics of this compound, grounded in established chemical principles and supported by detailed, field-proven experimental protocols.
Physicochemical Profile and Structural Insights
The behavior of this compound in various environments is governed by its unique molecular structure.
| Property | Value | Source |
| CAS Number | 158330-91-7 | [1] |
| Molecular Formula | C₉H₈BrCl | [1] |
| Molecular Weight | 231.52 g/mol | [1] |
| Exact Mass | 229.95000 Da | [1] |
| Calculated XLogP3 | 3.675 | [1] |
Structural Analysis for Solubility and Stability:
-
High Lipophilicity: The calculated XLogP3 value of 3.68 indicates that the molecule is significantly lipophilic ("fat-loving") and, consequently, hydrophobic ("water-fearing").[1] This predicts poor solubility in aqueous media and high solubility in nonpolar organic solvents. This characteristic is common for halogenated aromatic compounds.[2]
-
Reactive Benzylic Chloride: The chlorine atom is attached to a benzylic carbon (C1). This position is activated by the adjacent benzene ring, making the C-Cl bond susceptible to nucleophilic substitution and hydrolysis. This is the most probable site of degradation under hydrolytic (acidic or basic) conditions.
-
Stable Aryl Bromide: The bromine atom is attached directly to the aromatic ring. The carbon-bromine bond is stronger and less reactive than the benzylic C-Cl bond, particularly towards nucleophilic attack.[4] It is more likely to react under conditions typical for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) rather than simple degradation.[4][7]
Solubility Profile: A Predictive and Experimental Approach
A compound's solubility is a critical parameter for its handling, formulation, and biological assessment.
Predicted Solubility
Based on the lipophilic nature of the indane backbone and the two halogen substituents, the following solubility profile is anticipated. This profile is analogous to the closely related compound 5-bromo-2,3-dihydro-1H-indene, which exhibits poor aqueous solubility but is readily soluble in common organic solvents.[2]
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Aqueous | Water, PBS (pH 7.4) | Poor / Insoluble | High lipophilicity and lack of hydrogen bond-donating groups lead to hydrophobicity. |
| Polar Protic | Ethanol, Methanol | Soluble | The alkyl-aryl structure allows for favorable van der Waals interactions. |
| Polar Aprotic | DMSO, DMF, Acetone | Soluble | Good dissolution capability for a wide range of organic molecules. |
| Nonpolar / Halogenated | Dichloromethane, Chloroform, Diethyl Ether | Highly Soluble | "Like dissolves like" principle; the molecule's nonpolar character matches these solvents.[2] |
Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)
To move beyond prediction, the gold-standard shake-flask method (OECD Guideline 105) provides definitive quantitative solubility data. This protocol is designed to establish a validated equilibrium between the dissolved and undissolved compound.
Scientist's Note: The core principle here is achieving thermodynamic equilibrium. Insufficient equilibration time is a common source of error, leading to an underestimation of solubility. The inclusion of a preliminary test and confirmation of saturation are self-validating steps.
Materials and Equipment:
-
This compound
-
Selected solvents (e.g., Water, pH 7.4 buffer, Ethanol)
-
Analytical balance, volumetric flasks, pipettes
-
Incubator shaker capable of maintaining constant temperature (e.g., 25 °C)
-
Centrifuge and/or 0.22 µm syringe filters (PTFE for organic, PVDF for aqueous)
-
Calibrated HPLC-UV system for quantification
Step-by-Step Methodology:
-
Preliminary Test: Add an excess of the compound (e.g., 10 mg) to 1 mL of the test solvent in a glass vial. Shake vigorously at a constant temperature for 24 hours. If the solid completely dissolves, add more compound until solid is visible. This ensures the main experiment starts with a saturated solution.
-
Equilibration: Prepare triplicate samples by adding a known excess of the compound to a defined volume of each solvent in sealed flasks.
-
Place the flasks in an incubator shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C) and agitate for at least 48 hours. A 72-hour follow-up is recommended to confirm equilibrium has been reached (i.e., the concentration does not increase between 48 and 72 hours).
-
Phase Separation: Allow the flasks to stand at the same temperature for 24 hours to let undissolved solids settle.
-
Carefully extract an aliquot from the clear supernatant. For robust phase separation, centrifuge the aliquot (e.g., 10,000 rpm for 15 minutes) or pass it through a 0.22 µm syringe filter that is chemically compatible with the solvent.
-
Causality Check: Filtration or centrifugation is crucial to remove microscopic solid particles that would otherwise lead to an overestimation of solubility.
-
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of a pre-validated HPLC calibration curve.
-
Analyze the diluted sample by HPLC-UV and calculate the concentration against the calibration curve. The resulting value is the equilibrium solubility.
Caption: Workflow for Shake-Flask Solubility Determination.
Stability Profile and Degradation Pathways
Understanding a molecule's stability is crucial for defining storage conditions, predicting shelf life, and identifying potential degradants that could pose safety risks.[8] Forced degradation (or stress testing) is an essential practice in pharmaceutical development designed to accelerate the degradation process to identify likely degradation products and pathways.[5][9]
Protocol: Forced Degradation Studies
This protocol outlines the typical stress conditions used to evaluate the intrinsic stability of a drug substance, as recommended by the International Council for Harmonisation (ICH) guidelines.[10] The goal is to achieve 5-20% degradation of the parent compound.[6][9]
Scientist's Note: The conditions described are starting points. They should be adjusted (e.g., time, temperature, reagent concentration) to achieve the target degradation level. A mass balance analysis, where the sum of the parent compound and all degradation products is accounted for, is a key self-validating component of these studies.
Materials and Equipment:
-
This compound (e.g., 1 mg/mL stock solution in acetonitrile)
-
Acids (e.g., 0.1 M HCl), Bases (e.g., 0.1 M NaOH), Oxidizing agents (e.g., 3% H₂O₂)
-
Oven for thermal stress, Photostability chamber (ICH Q1B compliant)
-
HPLC-UV/MS system for separation and identification of degradants
Step-by-Step Methodology:
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at 60 °C for 24-48 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of NaOH, and dilute for HPLC analysis.
-
Expected Pathway: The benzylic chloride is the most probable site for acid-catalyzed hydrolysis, potentially forming 5-bromo-1-hydroxy-2,3-dihydro-1H-indene.
-
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at room temperature for 2-8 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of HCl, and dilute for HPLC analysis.
-
Expected Pathway: Base-catalyzed hydrolysis at the benzylic chloride is expected to be faster than acid hydrolysis. Elimination to form an indene derivative is also possible under strong basic conditions.
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours, protected from light.
-
Analyze directly by HPLC at specified time points.
-
Expected Pathway: Oxidation may occur at the benzylic position or potentially on the electron-rich aromatic ring, leading to hydroxylated or other oxygenated species.
-
-
Thermal Degradation:
-
Store the compound as a solid powder in a controlled oven at 80 °C.
-
Store a solution (e.g., in acetonitrile) at 60 °C.
-
Test samples at intervals (e.g., 1, 3, 7 days).
-
Expected Pathway: Thermally induced degradation is less specific but may involve dehalogenation or polymerization, particularly at high temperatures.
-
-
Photostability:
-
Expose the solid compound and a solution (in a photostable solvent like acetonitrile) to a light source compliant with ICH Q1B guidelines (providing both UV and visible light).
-
Run a parallel control sample protected from light (e.g., wrapped in aluminum foil).
-
Analyze both the exposed and control samples after the specified exposure period.
-
Expected Pathway: Photodegradation can involve radical mechanisms, potentially leading to dehalogenation (cleavage of C-Br or C-Cl bonds).
-
References
- 1. echemi.com [echemi.com]
- 2. Buy 5-bromo-2,3-dihydro-1H-indene | 6134-54-9 [smolecule.com]
- 3. 5-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one [myskinrecipes.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. pharmatimesofficial.com [pharmatimesofficial.com]
The Emerging Therapeutic Potential of Dihydro-1H-Indene Derivatives: A Technical Guide
Abstract
The dihydro-1H-indene scaffold, a privileged bicyclic aromatic structure, has garnered significant attention in medicinal chemistry as a versatile template for the design of novel therapeutic agents. Its unique conformational rigidity and synthetic tractability allow for precise spatial orientation of pharmacophoric groups, leading to potent and selective interactions with a variety of biological targets. This technical guide provides an in-depth analysis of the burgeoning biological activities associated with dihydro-1H-indene derivatives, with a primary focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will explore the core mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold in their therapeutic discovery programs.
Introduction to the Dihydro-1H-Indene Scaffold: A Privileged Structure in Drug Discovery
The 2,3-dihydro-1H-indene, commonly known as indane, is a hydrocarbon consisting of a benzene ring fused to a cyclopentane ring. This fusion imparts a unique three-dimensional architecture that serves as an excellent foundation for constructing molecules with diverse biological functions. The scaffold is present in various natural products and has been incorporated into synthetic compounds designed to modulate challenging drug targets.[1] Its rigid framework allows for the reduction of conformational entropy upon binding to a target protein, which can translate into higher binding affinity. Furthermore, the scaffold's multiple substitution points offer rich opportunities for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. This guide delves into the key therapeutic areas where dihydro-1H-indene derivatives are making a significant impact.
Anticancer and Anti-Angiogenic Activities
One of the most promising applications of dihydro-1H-indene derivatives is in oncology. Novel compounds based on this scaffold have demonstrated potent antiproliferative and anti-angiogenic effects, primarily through the disruption of microtubule dynamics.[2][3][4]
Mechanism of Action: Tubulin Polymerization Inhibition
Tubulin, the protein subunit of microtubules, is a critical target in cancer therapy. Microtubules are essential for forming the mitotic spindle during cell division, and agents that interfere with their dynamic assembly and disassembly can induce cell cycle arrest and apoptosis.
A novel series of dihydro-1H-indene derivatives has been identified as potent tubulin polymerization inhibitors that bind to the colchicine site.[2][3] By occupying this site, these compounds prevent the incorporation of tubulin dimers into growing microtubule polymers. This disruption of microtubule dynamics leads to the collapse of the mitotic spindle, arresting cancer cells in the G2/M phase of the cell cycle and ultimately triggering the intrinsic apoptotic pathway.[3][4]
The logical flow from drug-target interaction to cellular outcome is depicted in the diagram below.
Caption: Mechanism of anticancer action for dihydro-1H-indene derivatives.
Key Derivatives and Structure-Activity Relationships (SAR)
Through systematic chemical modifications, researchers have identified key structural features that govern the anticancer potency of these derivatives. Compound 12d , a representative of this class, emerged as a highly potent agent.[2][3][4] The core structure involves a 4,5,6-trimethoxy-2,3-dihydro-1H-indene moiety, which serves as a constrained analog of the A-ring found in combretastatin A-4 (CA-4), a well-known colchicine site binding agent. The SAR studies revealed that the nature of the substituent on the second aromatic ring (B ring) is critical for activity. For instance, compound 12d , which features a 4-hydroxy-3-methoxyphenyl group as the B ring, displayed superior antiproliferative activity compared to other analogs.
Quantitative Analysis of Antiproliferative Activity
The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Compound 12d has demonstrated exceptional potency with IC50 values in the low nanomolar range.
| Compound | Cell Line (Cancer Type) | IC50 (µM) | Reference |
| 12d | K562 (Leukemia) | 0.028 | |
| 12d | A549 (Lung) | 0.035 | |
| 12d | HCT-116 (Colon) | 0.087 | |
| 12d | MCF-7 (Breast) | 0.046 | |
| CA-4 | K562 (Leukemia) | 0.002 |
Experimental Protocols
This protocol outlines the determination of IC50 values using the Cell Counting Kit-8 (CCK-8), a sensitive colorimetric assay based on the bioreduction of a water-soluble tetrazolium salt (WST-8) by cellular dehydrogenases.
Workflow Diagram:
Caption: Workflow for the Cell Counting Kit-8 (CCK-8) assay.
Step-by-Step Methodology:
-
Cell Seeding: In a 96-well microplate, seed cells in 100 µL of culture medium at a density of 5,000-10,000 cells per well. Include wells with medium only for blank controls.
-
Incubation: Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of the dihydro-1H-indene derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (e.g., containing 0.1% DMSO).
-
Treatment Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time depends on the cell type and density.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
This assay measures the effect of compounds on the assembly of purified tubulin into microtubules by monitoring the increase in turbidity (light scattering).
Step-by-Step Methodology:
-
Reagent Preparation: On ice, reconstitute lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) to a final concentration of 3-4 mg/mL. Supplement the buffer with 1 mM GTP.
-
Compound Preparation: Prepare various concentrations of the test compound (e.g., compound 12d) in the same GTP-supplemented buffer. Include paclitaxel as a positive control for polymerization enhancement and nocodazole or CA-4 as a positive control for inhibition.
-
Assay Initiation: Pre-warm a UV-transparent 96-well plate in a spectrophotometer equipped with temperature control set to 37°C.
-
Reaction Assembly: On ice, add the test compounds to the wells. To initiate the reaction, add the cold tubulin solution to each well. The final volume should be around 70-100 µL.
-
Data Acquisition: Immediately place the plate in the pre-warmed spectrophotometer. Measure the change in absorbance (turbidity) at 340 nm every 30-60 seconds for 60-90 minutes.
-
Data Analysis: Plot absorbance versus time. Inhibitors of polymerization will show a decrease in the rate and extent of the absorbance increase compared to the vehicle control.
Anti-inflammatory Properties
Chronic inflammation is a key driver of numerous diseases. Dihydro-1H-indene derivatives have emerged as potential anti-inflammatory agents by modulating the production of key inflammatory mediators.
Mechanism of Action: Inhibition of Nitric Oxide (NO) Production
Nitric oxide (NO) is a signaling molecule produced by nitric oxide synthase (iNOS) in macrophages during an inflammatory response. Overproduction of NO can lead to tissue damage. Certain natural dihydro-1H-indene analogues, such as Diaporindenes A-D isolated from endophytic fungi, have been shown to significantly inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[5]
Featured Anti-inflammatory Derivatives
Diaporindenes A-D are a unique class of isomers featuring a dihydro-1H-indene ring fused with a 1,4-benzodioxan moiety.[5] These compounds, along with related isolates, have demonstrated potent inhibitory effects on NO production.
| Compound | IC50 for NO Inhibition (µM) | Reference |
| Diaporindene A | 4.2 | [5] |
| Diaporindene B | 9.0 | [5] |
| Diaporindene C | 5.5 | [5] |
| Diaporindene D | 6.8 | [5] |
Experimental Protocol: Nitric Oxide Inhibition Assay (Griess Test)
This protocol measures the concentration of nitrite (a stable breakdown product of NO) in cell culture supernatant using the Griess reagent.
Step-by-Step Methodology:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding LPS (final concentration of 1 µg/mL) to the wells. Include a negative control (no LPS) and a positive control (LPS only).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Sample Collection: Carefully collect 100 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction: Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each supernatant sample.
-
Incubation: Incubate at room temperature for 10 minutes, protected from light.
-
Measurement: Measure the absorbance at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve. A parallel CCK-8 assay should be performed to ensure that the observed NO reduction is not due to cytotoxicity.
Antimicrobial Applications
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. The dihydro-1H-indene scaffold has shown promise in this area as well.
Mechanism of Action: Targeting Bacterial Cell Membranes
A derivative of vitamin D3, VDP1, which possesses an octahydro-1H-inden-4-one core, has demonstrated potent and specific bactericidal activity against Helicobacter pylori.[6] Its mechanism of action involves targeting and disrupting the conformation of dimyristoyl-phosphatidylethanolamine (DMPE), a key phospholipid component of the H. pylori cell membrane. This interaction leads to a loss of membrane integrity and subsequent cell death.[6]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using an appropriate sterile broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 100 µL.
-
Inoculum Preparation: Grow the test bacterium (e.g., H. pylori or a standard strain like E. coli ATCC 25922) to the logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Inoculum Dilution: Dilute the standardized suspension so that the final inoculum in each well will be approximately 5 x 10^5 CFU/mL after addition.
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate. Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours under appropriate atmospheric conditions for the test organism.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Central Nervous System (CNS) Modulation
Preliminary studies indicate that the dihydro-1H-indene scaffold can be adapted to target CNS receptors. Chiral derivatives have been designed as selective ligands for melatonin receptors (MT2), suggesting potential applications in treating sleep disorders and other neurological conditions.[7] This area remains less explored than oncology but represents a significant opportunity for future drug development efforts.
Conclusion and Future Directions
Dihydro-1H-indene derivatives represent a highly versatile and promising class of compounds with a wide spectrum of biological activities. The scaffold's utility has been clearly demonstrated in the development of potent anticancer agents that function as tubulin polymerization inhibitors. Furthermore, emerging evidence highlights their potential as novel anti-inflammatory and antimicrobial agents. The structural rigidity and synthetic accessibility of the dihydro-1H-indene core make it an ideal platform for medicinal chemists to explore new chemical space and develop next-generation therapeutics. Future research should focus on optimizing the pharmacokinetic and safety profiles of lead compounds, further elucidating their mechanisms of action across different disease models, and expanding the scope of their therapeutic applications, particularly in the realm of CNS disorders.
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 3. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. de.lumiprobe.com [de.lumiprobe.com]
Halogenated Indane Compounds: A Technical Guide for Drug Discovery and Development
Abstract
The indane scaffold, a fused bicyclic system of benzene and cyclopentane, represents a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of halogen atoms onto this scaffold—a strategy known as halogenation—profoundly influences the physicochemical and pharmacological properties of the resulting molecules. Halogenation can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets, making it a powerful tool in drug design.[3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of halogenated indane compounds. We will explore the synthetic methodologies for their preparation, delve into their diverse applications in drug discovery, analyze structure-activity relationships, and provide detailed experimental protocols for their synthesis and biological evaluation.
Introduction: The Strategic Role of Halogenation in Indane-Based Drug Design
The indane ring system offers a rigid framework that allows for the precise spatial orientation of various substituents, making it an attractive scaffold for medicinal chemists.[2] Halogenation, the incorporation of fluorine, chlorine, bromine, or iodine, is a key strategy to fine-tune the properties of indane-based drug candidates.[3] Halogen atoms can act as bioisosteres for other functional groups, influence the acidity or basicity of neighboring groups, and participate in halogen bonding—a non-covalent interaction that can contribute to ligand-target binding affinity.[4][5] The strategic placement of halogens can lead to significant improvements in a compound's pharmacokinetic and pharmacodynamic profile.
Synthesis of Halogenated Indane Derivatives
The synthesis of halogenated indanes can be broadly categorized into two approaches: direct halogenation of a pre-formed indane core or the construction of the indane ring from halogenated precursors. The choice of method depends on the desired regioselectivity and the nature of the halogen to be introduced.
Bromination of Indane Scaffolds
Bromination of indanones is a common route to introduce bromine into the indane system. The regioselectivity of the reaction is highly dependent on the reaction conditions.
-
α-Bromination of Indanones: Bromination at the position alpha to the carbonyl group is readily achieved. For instance, the bromination of 4-chloro-1-indanone can yield mono- and dibromo derivatives in the cyclopentanone ring.[3]
-
Aromatic Ring Bromination: Bromination of the benzene ring can also be achieved, often using different reagents or conditions. For example, selective bromination at the C-6 position of 5-acetamidoindane has been accomplished using bromine in acetic acid.[6]
Experimental Protocol: Photochemical Bromination of 1-Indanone [7]
This protocol describes a method for the polybromination of 1-indanone.
-
Materials: 1-Indanone, Bromine, Carbon Tetrachloride (CCl4).
-
Apparatus: A cylindrical vessel with two necks, a Dimroth cooler, a dropping funnel, and a 150 W projector lamp for internal irradiation.
-
Procedure:
-
Dissolve 1-indanone (1 equivalent) in CCl4 in the reaction vessel.
-
Slowly add a solution of bromine (4 equivalents) in CCl4 through the dropping funnel while irradiating the mixture with the projector lamp at room temperature.
-
Monitor the reaction progress by 1H-NMR. The reaction of 1-indanone is typically complex, yielding multiple products after 60 minutes.
-
Upon completion, evaporate the solvent under reduced pressure.
-
The crude product can be purified by crystallization from a suitable solvent (e.g., chloroform) or by column chromatography on silica gel.
-
Fluorination of Indane Scaffolds
The introduction of fluorine atoms can significantly alter the properties of indane derivatives due to fluorine's high electronegativity and small size.
-
Direct Fluorination: Reagents like Selectfluor® can be used for the direct fluorination of indane-1,3-dione.[8]
-
From Carboxylic Acids: Sulfur tetrafluoride (SF4) can be used to convert an indane carboxylic acid to a 1-trifluoromethyl-indane.[9]
Experimental Protocol: Synthesis of 2-fluoro-1,3-indanedione [8]
This protocol outlines the synthesis of a monofluorinated indanedione.
-
Materials: 1,3-Indanedione, Selectfluor®, Acetonitrile.
-
Procedure:
-
Dissolve 1,3-indanedione in acetonitrile.
-
Add Selectfluor® to the solution and stir at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by evaporation of the solvent and purification of the residue by column chromatography (e.g., 10-30% ethyl acetate/hexane).
-
The product, 2-fluoro-1,3-indanedione, is obtained as pale, yellow crystals.
-
Synthesis of Chloro- and Iodo-Indanes
The synthesis of chlorinated and iodinated indanes often involves electrophilic aromatic substitution on the indane ring or nucleophilic substitution reactions.
-
Chlorination: 4-Chloro-o-phenylenediamine can be used as a precursor to synthesize chlorinated benzimidazole derivatives, which can then be further modified.[10]
-
Iodination: Iodinated derivatives can be prepared using various iodinating agents. For example, the synthesis of iodinated emodin analogues involves the use of iodine and sodium bicarbonate.[11] While not a direct indane synthesis, similar methodologies can be adapted.
The following diagram illustrates a general synthetic workflow for halogenated indanes.
References
- 1. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. syrris.jp [syrris.jp]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The role of halogen bonding in inhibitor recognition and binding by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Insights on the Role of Halogen Bonding in Protein MEK Kinase-Inhibitor Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antiviral Activity of Quercetin Brominated Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced broad spectrum in vitro antiviral efficacy of 3-F-4-MeO-Bn, 3-CN, and 4-CN derivatives of lipid remdesivir nucleoside monophosphate prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. epos.myesr.org [epos.myesr.org]
A Senior Application Scientist's Guide to 5-Bromo-1-chloro-2,3-dihydro-1H-indene: Proactive Safety and Handling for an Uncharacterized Reagent
This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for 5-Bromo-1-chloro-2,3-dihydro-1H-indene (CAS No. 158330-91-7). As a crucial intermediate in pharmaceutical research and organic synthesis, understanding its properties is paramount for ensuring laboratory safety and experimental integrity.[1][2]
It is critical to note that this compound lacks a complete, formally published Safety Data Sheet (SDS) with official GHS classifications and comprehensive toxicological data.[3] This guide has been constructed by synthesizing available data, extrapolating from structurally analogous compounds, and applying established principles of chemical safety for research-grade materials whose toxicological properties are not fully investigated.[4][5][6] The core philosophy of this guide is risk mitigation through informed caution.
Compound Identification and Physicochemical Properties
Proper identification is the foundational step in any safety protocol. The known properties of this compound are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | [3] |
| Synonyms | 5-Bromo-1-chloroindane | [3] |
| CAS Number | 158330-91-7 | [3] |
| Molecular Formula | C₉H₈BrCl | [3] |
| Molecular Weight | 231.517 g/mol | [3] |
| Exact Mass | 229.95000 u | [3] |
Hazard Assessment: An Evidence-Based, Inferred Profile
Due to the absence of specific toxicity data for this compound, we must infer its potential hazards from the known profiles of structurally similar chemicals, such as 5-bromo-2,3-dihydro-1H-indene and other halogenated indane derivatives.[7][8] This approach allows us to anticipate risks and implement appropriate controls.
The presence of bromo- and chloro- functional groups on an aromatic scaffold suggests potential for irritation, acute toxicity, and environmental hazards. The hazard profile for the parent compound, 5-bromo-2,3-dihydro-1H-indene, serves as a primary reference point.[7]
Inferred GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement | Basis of Inference (from Analogous Compounds) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [7][8] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [7] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [6][7][8] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [6][7][8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [6][7][8] |
Primary Routes of Exposure:
-
Inhalation: Aerosols or dust generated during handling can be inhaled, potentially causing respiratory tract irritation.[4][7]
-
Skin Contact: Direct contact may cause skin irritation.[6][7] Halogenated organic compounds can sometimes be absorbed through the skin.
-
Eye Contact: The compound is expected to be a serious eye irritant.[6][7]
-
Ingestion: Accidental ingestion is likely to be harmful.[7]
Laboratory Handling: A Multi-Layered Safety Protocol
A rigorous and proactive approach to handling is required. The following protocols are designed as a self-validating system to minimize exposure risk.
Engineering Controls: The First Line of Defense
The causality behind using engineering controls is to contain the chemical at the source, preventing it from entering the general laboratory environment.
-
Chemical Fume Hood: All weighing and manipulation of this compound must be performed inside a certified chemical fume hood to control airborne particles and vapors.[3][5]
-
Ventilation: Ensure the laboratory is well-ventilated.[3][4]
-
Emergency Equipment: An operational eyewash station and safety shower must be located in close proximity to the workstation.[4][6]
Personal Protective Equipment (PPE): The Essential Barrier
PPE selection is based on the inferred hazard profile and potential routes of exposure.
-
Eye/Face Protection: Wear tight-sealing safety goggles in conjunction with a face shield.[4]
-
Skin Protection: A flame-retardant lab coat and full-length trousers are mandatory. Use chemically resistant gloves (e.g., Nitrile or Neoprene, ensuring to check manufacturer's breakthrough times). Contaminated gloves should be replaced immediately.[9]
-
Respiratory Protection: If there is a risk of generating significant dust or aerosols outside of a fume hood (a practice that should be avoided), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[10]
Standard Operating Procedure for Handling
-
Pre-Handling Assessment: Review this guide and any available safety information. Ensure all engineering controls and PPE are in place and functional.
-
Work Area Preparation: Designate a specific area within the fume hood for the procedure. Cover the work surface with absorbent, disposable bench paper.
-
Aliquotting the Compound:
-
Post-Handling:
-
Tightly seal the container immediately after use.
-
Decontaminate the spatula and any other equipment used.
-
Wipe down the work surface within the fume hood.
-
Carefully remove and dispose of contaminated bench paper and gloves in the designated hazardous waste stream.
-
Wash hands thoroughly with soap and water after the procedure is complete.[9]
-
Risk Management and Emergency Response
Proactive planning is essential for managing unforeseen events. The following diagrams outline logical workflows for risk assessment and spill response.
Pre-Work Risk Assessment Workflow
Caption: A logical workflow for proactive risk management.
Emergency Procedures
First-Aid Measures:
-
Inhalation: Remove the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with large amounts of cool water for at least 15 minutes.[4][11] Seek medical advice if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Spill Response Protocol:
Caption: Step-by-step workflow for a chemical spill.
Storage and Disposal
Storage
Proper storage is crucial for maintaining the compound's stability and preventing accidental release.
-
Store in the original, tightly closed container in a dry, cool, and well-ventilated area.[3][12]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[4][12]
-
Incompatible Materials: Segregate from strong oxidizing agents and strong bases.[4][6][12]
Disposal
This compound and any materials contaminated with it must be treated as hazardous waste.
-
Do not empty into drains or release into the environment.[6][12]
-
Disposal must be conducted through a licensed and approved waste disposal company.[4]
-
Follow all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6][12]
References
- 1. 158330-91-7|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 2. 5-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one [myskinrecipes.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. 5-bromo-2,3-dihydro-1H-indene | C9H9Br | CID 267139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-BROMO-5-FLUORO-2,3-DIHYDRO-1H-INDEN-1-ONE | CymitQuimica [cymitquimica.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. olmmedib.staywellsolutionsonline.com [olmmedib.staywellsolutionsonline.com]
- 12. fishersci.com [fishersci.com]
Commercial suppliers of 5-Bromo-1-chloro-2,3-dihydro-1H-indene
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Sourcing of 5-Bromo-1-chloro-2,3-dihydro-1H-indene
Abstract
This compound is a dihalogenated indane derivative that serves as a critical building block in medicinal and organic chemistry.[1] Its rigid bicyclic structure is considered a "privileged scaffold" in pharmaceutical research, making it a valuable precursor for synthesizing a wide array of biologically active molecules.[1] This guide provides a comprehensive overview for researchers and drug development professionals on sourcing this key intermediate, covering its chemical properties, applications, and a detailed analysis of commercial suppliers. It further outlines essential quality control protocols and offers a logical framework for supplier selection to ensure the integrity and reproducibility of research and development endeavors.
Introduction: The Strategic Importance of this compound in Drug Discovery
The indane scaffold is a recurring motif in numerous biologically active compounds and natural products.[1] this compound, with its molecular formula C₉H₈BrCl, is a particularly versatile derivative.[1] The strategic placement of a bromine atom on the aromatic ring and a chlorine atom on the five-membered ring allows for selective and differential chemical transformations.[1] This dual functionality enables chemists to construct complex molecular architectures in a stepwise manner, making it an invaluable intermediate in the synthesis of novel therapeutic agents.[1] Its derivatives are actively being investigated for a range of potential applications, including as anticancer and anti-inflammatory agents.[1]
The distinct reactivity of the aryl bromide and the alkyl chloride is a key feature of this compound. The bromine atom can participate in various cross-coupling reactions, while the chlorine atom can be targeted for nucleophilic substitution. This orthogonal reactivity is highly advantageous in multi-step synthetic campaigns.
Navigating the Commercial Supplier Landscape
The quality of starting materials is a cornerstone of successful and reproducible research. A meticulous approach to selecting a commercial supplier for this compound is therefore of paramount importance.
Leading Commercial Suppliers
Several reputable chemical suppliers offer this compound, catering to the needs of the research and pharmaceutical community. The table below provides a comparative overview of some of the key suppliers.
Table 1: Overview of Commercial Suppliers
| Supplier | CAS Number | Molecular Formula | Purity | Additional Information |
| Sigma-Aldrich | 158330-91-7 | C₉H₈BrCl | Varies by product | A well-established supplier with extensive documentation.[2] |
| BenchChem | 158330-91-7 | C₉H₈BrCl | Varies by product | Provides detailed product information and intended for research purposes only.[1] |
| BIOFOUNT | 158330-91-7 | C₉H₈BrCl | Varies by product | Can be used as a reference for drug impurities and as a biomedical reagent.[3] |
| BLDpharm | 2438334-58-6 | C₉H₈BrCl | Varies by product | Offers a range of related indene derivatives.[4] |
| ChemLyte Solutions | 158330-91-7 | C₉H₈BrCl | Industrial Grade | A China-based manufactory with several years of experience.[5] |
Essential Documentation and Quality Assurance
Beyond availability and price, a thorough evaluation of a supplier's quality assurance framework is critical. Researchers should always request and scrutinize the following documents:
-
Certificate of Analysis (CoA): This document provides lot-specific data on the identity, purity, and physical properties of the compound. Key analytical techniques to look for include Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for purity assessment.
-
Safety Data Sheet (SDS): The SDS contains vital information on the safe handling, storage, and disposal of the chemical, as well as potential hazards and emergency procedures.[6][7][8]
In-House Quality Control: A Necessary Verification Step
Even when sourced from a reputable supplier, it is best practice to perform in-house quality control to verify the identity and purity of the received material.
Recommended Analytical Workflow
Caption: Recommended workflow for in-house quality control of this compound.
Key Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the molecular structure. The ¹H NMR spectrum will show distinct signals for the aromatic and aliphatic protons, and the chemical shifts and coupling patterns will be influenced by the positions of the bromine and chlorine atoms.[1]
-
Mass Spectrometry (MS): Coupled with either Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique confirms the molecular weight of the compound (231.51 g/mol ) and can help identify any impurities.[1]
Logical Framework for Supplier Selection
The choice of a supplier should be a well-reasoned decision based on a combination of factors that ensure the quality and reliability of the procured material.
Caption: A logical diagram illustrating the key factors influencing the selection of a chemical supplier.
Conclusion
This compound is a valuable and versatile building block in modern drug discovery. The success of synthetic campaigns utilizing this intermediate is intrinsically linked to the quality of the starting material. By adopting a rigorous approach to supplier selection, including a thorough review of documentation and in-house quality verification, researchers can mitigate risks, ensure the reproducibility of their results, and ultimately accelerate the discovery of new therapeutic agents.
References
- 1. This compound|CAS 158330-91-7 [benchchem.com]
- 2. This compound | 158330-91-7 [sigmaaldrich.com]
- 3. bio-fount.com [bio-fount.com]
- 4. 2438334-58-6|4-Bromo-5-chloro-2,3-dihydro-1H-indene|BLD Pharm [bldpharm.com]
- 5. echemi.com [echemi.com]
- 6. files.dep.state.pa.us [files.dep.state.pa.us]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Abstract
The indane scaffold represents a "privileged structure" in medicinal chemistry, consistently appearing in a multitude of biologically active compounds. This technical guide provides an in-depth exploration of 5-Bromo-1-chloro-2,3-dihydro-1H-indene, a dihalogenated indane derivative with significant potential as a versatile building block in the synthesis of novel therapeutics. We will delve into the isomers and key analogs of this compound, present detailed synthetic methodologies, and discuss its potential applications, particularly in the fields of oncology, neuroprotection, and anti-inflammatory research. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this important chemical entity.
Introduction: The Significance of the Halogenated Indane Core
This compound (CAS No: 158330-91-7, Molecular Formula: C₉H₈BrCl) is a synthetic organic compound featuring a bicyclic structure composed of a benzene ring fused to a five-membered cyclopentane ring.[1] The strategic placement of a bromine atom on the aromatic ring and a chlorine atom on the benzylic position of the cyclopentane ring imparts distinct chemical reactivity and physicochemical properties to the molecule. This di-halogenation is not merely a structural curiosity; it is a deliberate design element that leverages the unique characteristics of halogens to enhance the potential of the indane scaffold in drug discovery.
The indane framework itself provides a rigid and well-defined three-dimensional structure, which can facilitate precise interactions with biological targets.[2] The incorporation of halogens, particularly bromine and chlorine, can profoundly influence a molecule's biological activity through several mechanisms:[3]
-
Modulation of Lipophilicity: Halogens can increase the lipophilicity of a compound, potentially enhancing its ability to cross cell membranes and reach intracellular targets.
-
Metabolic Blocking: The introduction of a halogen atom at a metabolically susceptible position can prevent enzymatic degradation, thereby increasing the compound's in vivo half-life.
-
Halogen Bonding: The electrophilic region on the halogen atom can participate in non-covalent interactions with electron-rich atoms in biological macromolecules, contributing to binding affinity and selectivity.
This guide will explore the chemical space around this compound, providing a comprehensive overview for its application in the synthesis of next-generation therapeutic agents.
Isomers and Analogs of this compound
The biological and chemical properties of a molecule are intrinsically linked to its three-dimensional structure. Therefore, a thorough understanding of the isomers and analogs of this compound is crucial for its effective utilization in research and development.
Positional Isomers
Positional isomers arise from the different possible arrangements of the bromine and chlorine atoms on the indane scaffold. The numbering of the indane ring system dictates the nomenclature of these isomers. For example, moving the bromine atom to a different position on the aromatic ring would result in a distinct positional isomer with potentially different biological activities and synthetic accessibility. The directing effects of the fused cyclopentane ring and the existing halogen will influence the regioselectivity of further substitution reactions.
Stereoisomers
The presence of a chiral center at the C-1 position (the carbon bearing the chlorine atom) means that this compound can exist as a pair of enantiomers: (R)-5-Bromo-1-chloro-2,3-dihydro-1H-indene and (S)-5-Bromo-1-chloro-2,3-dihydro-1H-indene.
Caption: Enantiomers of this compound.
It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. Therefore, the stereoselective synthesis of a single enantiomer is often a critical step in drug development. This allows for the isolation of the more active and/or less toxic stereoisomer, leading to a more effective and safer therapeutic agent.
Key Analogs and Their Biological Significance
The this compound scaffold is a gateway to a vast array of analogs with diverse biological activities. By modifying the halogen substitution pattern, introducing other functional groups, or altering the oxidation state of the indane core, researchers can fine-tune the properties of the resulting molecules.
Table 1: Biologically Active Analogs of Halogenated Indanes
| Analog Class | Example Structure (Generic) | Biological Activity | Reference |
| Indanone Derivatives | 5-Bromo-1-indanone | Anticancer, Neuroprotective | [4][5] |
| Aminoindane Derivatives | Halogenated 2-aminoindanes | Neuroprotective, Serotonergic agents | [4] |
| Indane-1,3-dione Derivatives | 2-Aryl-2-halo-indane-1,3-diones | Anticoagulant, Anti-inflammatory | [6] |
2.3.1. Anticancer Analogs:
Numerous indanone derivatives have demonstrated potent anticancer activity.[7] For instance, certain halogenated 5-(2-oxo-1H-pyrrolo[2,3-b]pyridin-(3Z)-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamides have shown significant in vitro antitumor activity against a panel of human cancer cell lines, with some compounds exhibiting greater potency than the approved drug Sunitinib.[1] One such compound, 13c7 , displayed IC₅₀ values ranging from 4.49 to 15.39 μM across various cancer cell lines.[1]
2.3.2. Neuroprotective Analogs:
Substituted indanone and piperidine hybrids have been designed and synthesized as neuroprotective agents.[4] These compounds aim to improve upon the therapeutic efficacy of natural phthalide analogs. Notably, certain indanone derivatives have demonstrated superior neuroprotective effects in in vitro models of oxygen-glucose deprivation/reperfusion (OGD/R)-induced neuronal injury.[4]
2.3.3. Anti-inflammatory Analogs:
The indane scaffold has also been explored for the development of anti-inflammatory agents. Indazole derivatives, which share structural similarities with the indane core, have been shown to inhibit cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines.[6] For example, 6-nitroindazole exhibited an IC₅₀ value of 100.75 μM for the inhibition of IL-1β, which was comparable to the standard drug dexamethasone.[6]
Synthesis and Characterization
The synthesis of this compound and its analogs requires a multi-step approach, often starting from readily available precursors. The following sections outline a plausible synthetic route and the key analytical techniques for characterization.
Proposed Synthetic Pathway
A logical and efficient synthesis of this compound would likely proceed through the key intermediate, 5-bromo-1-indanone.
References
- 1. Synthesis and antitumor activity of 5-(5-halogenated-2-oxo-1H-pyrrolo[2,3-b]pyridin-(3Z)-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and antitumor activity of halogen-substituted 4-(3,3-dimethyl-1-triazeno)quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Suzuki coupling reactions with 5-Bromo-1-chloro-2,3-dihydro-1H-indene
An In-Depth Guide to Chemoselective Suzuki-Miyaura Coupling Reactions with 5-Bromo-1-chloro-2,3-dihydro-1H-indene
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the Dihydroindene Scaffold
The 2,3-dihydro-1H-indene core is a privileged scaffold in medicinal chemistry and materials science. Its rigid, bicyclic structure is a key component in a variety of biologically active compounds, including tubulin polymerization inhibitors for cancer therapy and other agents targeting a range of diseases.[1][2][3] The ability to precisely functionalize this framework is paramount for developing novel therapeutics and advanced materials.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools for forging carbon-carbon bonds.[4][5] For a substrate like this compound, this reaction offers a direct pathway to introduce diverse aryl, heteroaryl, or vinyl groups. However, the presence of two different halogen atoms—bromine and chlorine—on the aromatic ring introduces a significant synthetic challenge: chemoselectivity . This guide provides a comprehensive overview, field-tested protocols, and troubleshooting advice to enable researchers to selectively activate the more labile carbon-bromine (C-Br) bond while preserving the less reactive carbon-chlorine (C-Cl) bond, thus unlocking the full synthetic potential of this valuable building block.
Mechanistic Underpinnings: Achieving Chemoselectivity
The success of a chemoselective Suzuki coupling hinges on exploiting the inherent differences in reactivity between the C-Br and C-Cl bonds within the palladium-catalyzed cycle. The generally accepted mechanism consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][7]
-
Oxidative Addition : This is typically the rate-determining step and the key to selectivity.[4] A low-valent Palladium(0) complex inserts into the carbon-halogen bond. The energy barrier for this insertion is significantly lower for a C-Br bond compared to a C-Cl bond (Reactivity Order: C-I > C-Br > C-OTf > C-Cl).[4][8] By carefully controlling reaction parameters, particularly catalyst choice and temperature, we can favor oxidative addition at the C-Br position exclusively.
-
Transmetalation : The organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium(II) center. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron species.[9]
-
Reductive Elimination : The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]
The Catalytic Cycle for Selective C-Br Functionalization
Caption: The Suzuki-Miyaura catalytic cycle for this compound.
Critical Parameters for a Successful Selective Coupling
Merely relying on the inherent reactivity difference is insufficient. Robust and reproducible chemoselectivity requires careful optimization of several interconnected parameters.
Catalyst and Ligand Selection: The Heart of the Reaction
The choice of the palladium source and, more importantly, the phosphine ligand is the most critical factor for success. Modern catalysts are designed to enhance the rate of oxidative addition for challenging substrates like aryl chlorides, but for our purpose, we need a system that is active enough for the C-Br bond without readily activating the C-Cl bond.
-
Palladium Precatalyst : Both Pd(0) sources like Pd₂(dba)₃ and Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf) can be effective.[10][11] Pd(II) sources require in situ reduction to the active Pd(0) state before entering the catalytic cycle.
-
Ligands : Bulky, electron-rich dialkylbiaryl phosphines are superior to older ligands like PPh₃ for coupling aryl halides.[11][12] They promote the formation of a monoligated, highly reactive Pd(0)L species that is crucial for efficient oxidative addition. For selective C-Br coupling, a ligand of intermediate reactivity is often ideal.
| Catalyst System Component | Type | Rationale & Causality | Recommended Starting Points |
| Palladium Source | Pd(II) or Pd(0) | Pd(II) sources are often more air-stable. Pd(0) sources do not require an activation step. | Pd(OAc)₂, PdCl₂(dppf), Pd₂(dba)₃ |
| Ligand | Buchwald-type | Bulky and electron-rich ligands stabilize the Pd(0) center and accelerate oxidative addition and reductive elimination. | SPhos, XPhos, RuPhos |
| Ligand | Ferrocenyl | Dppf is a robust, versatile ligand that provides a good balance of activity and stability, often sufficient for C-Br activation without disturbing C-Cl. | dppf |
| Catalyst | Pre-formed | Pre-catalysts (e.g., XPhos Pd G3/G4) offer convenience, accuracy in Pd:Ligand ratio, and enhanced air stability, leading to more reproducible results.[13] | XPhos Pd G4 |
The Role of the Base and Solvent
The base and solvent work in concert to facilitate the crucial transmetalation step and maintain catalyst stability.
-
Base : An inorganic base is required to activate the boronic acid. Potassium carbonate (K₂CO₃) is a mild and effective choice for many standard couplings.[10] For more challenging or sterically hindered couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often necessary.[12][14] The choice can significantly impact reaction rate and side reactions.
-
Solvent System : A polar, aprotic solvent, often mixed with water, is standard. The water is essential for dissolving the inorganic base and facilitating the formation of the boronate "ate" complex.
Experimental Protocols
Safety Precaution : Always handle palladium catalysts and organic solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation and protodeboronation of the boronic acid.
Protocol 1: Standard Conditions for Selective C(sp²)–Br Coupling
This protocol provides a robust starting point for coupling various aryl- and heteroaryl boronic acids to the 5-bromo position.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2–1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4.5 mol%)
-
K₃PO₄ (2.0–3.0 equiv)
-
1,4-Dioxane and H₂O (e.g., 4:1 or 5:1 ratio, ~0.1 M concentration)
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Methodology:
-
Vessel Preparation : To a dry reaction vessel containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate (K₃PO₄).
-
Catalyst Addition : In a separate vial, briefly mix the Pd(OAc)₂ and SPhos ligand, then add this solid mixture to the reaction vessel. Causality Note: Adding the catalyst and ligand last minimizes their exposure to air.
-
Inert Atmosphere : Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition : Using a syringe, add the degassed solvent mixture (1,4-Dioxane and H₂O). The solvents should be degassed beforehand by sparging with an inert gas for 20-30 minutes.
-
Reaction Execution : Place the sealed vessel in a preheated oil bath or heating block (typically 80–100 °C). Stir the reaction vigorously.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4–16 hours. Look for the consumption of the starting material and the appearance of a new, higher Rf (less polar) product spot.
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate or another suitable organic solvent. Wash the organic layer sequentially with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the desired product.
Troubleshooting Common Issues
| Observation | Potential Cause(s) | Suggested Solutions |
| No or Low Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Poor quality boronic acid (protodeboronation).4. Insufficient temperature. | 1. Use a fresh catalyst source or a pre-catalyst. Ensure rigorous inert atmosphere technique.2. Degas solvents thoroughly via sparging or freeze-pump-thaw cycles.3. Use fresh boronic acid or switch to a more stable boronate ester (e.g., pinacol ester).4. Increase temperature in 10 °C increments (e.g., up to 110 °C for dioxane). |
| Loss of Selectivity (C-Cl bond reaction) | 1. Reaction temperature is too high or time is too long.2. Catalyst system is too active. | 1. Reduce the reaction temperature and monitor carefully to stop the reaction upon consumption of the starting material.2. Switch to a less active ligand (e.g., from XPhos to dppf or PPh₃) or reduce catalyst loading. |
| Dehalogenation Side Products | 1. Presence of water/protons and a hydride source.2. Degradation of solvent (e.g., THF) or base. | 1. Ensure anhydrous conditions if possible (though challenging with boronic acids).2. Use high-purity, freshly distilled solvents. Try a different base like CsF.[13] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Use of a Pd(II) precatalyst can sometimes promote this pathway during its reduction to Pd(0).[6] | 1. Rigorously exclude oxygen from the reaction.2. Add the boronic acid slowly after the reaction has been heated, or switch to a Pd(0) source like Pd₂(dba)₃. |
Workflow for Reaction Optimization
If the standard protocol fails to provide satisfactory results, a logical, stepwise optimization is necessary. The following workflow provides a systematic approach to refining the reaction conditions.
Caption: A logical workflow for optimizing the chemoselective Suzuki coupling reaction.
Conclusion
The chemoselective Suzuki-Miyaura coupling of this compound is a highly achievable transformation that opens the door to a vast chemical space for drug discovery and materials science. Success lies in the rational control of the reaction parameters to exploit the C-Br bond's greater reactivity. By starting with a robust catalyst system, such as Pd(OAc)₂/SPhos, and systematically optimizing the ligand, base, solvent, and temperature, researchers can reliably synthesize novel 5-aryl-1-chloro-2,3-dihydro-1H-indenes. The preserved C-Cl bond then serves as a valuable synthetic handle for subsequent orthogonal cross-coupling reactions, enabling the construction of complex, multi-substituted indene derivatives.
References
- 1. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2010142994A1 - 2, 3-dihydro-1h-indene compounds and their use to treat cancer - Google Patents [patents.google.com]
- 3. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. researchgate.net [researchgate.net]
Application Note: Buchwald-Hartwig Amination of 5-Bromo-1-chloro-2,3-dihydro-1H-indene
Abstract
This technical guide provides a comprehensive protocol and scientific rationale for the palladium-catalyzed Buchwald-Hartwig amination of 5-Bromo-1-chloro-2,3-dihydro-1H-indene. The 2,3-dihydro-1H-inden-5-amine scaffold is a valuable structural motif in medicinal chemistry, and its synthesis via C-N cross-coupling offers a versatile and efficient route. This document delves into the mechanistic underpinnings of the reaction, offers a detailed, field-proven experimental procedure, presents optimization strategies, and provides a troubleshooting guide for common challenges. The protocol is designed for researchers, chemists, and drug development professionals seeking to implement this powerful transformation.
Introduction: The Strategic Importance of C-N Bond Formation
The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, becoming an indispensable tool in academic and industrial laboratories.[1] Its broad substrate scope and functional group tolerance have replaced harsher, classical methods for forming carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals, natural products, and advanced materials.[2][3]
The substrate, this compound, presents a classic chemoselectivity challenge. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl > F.[4] This inherent difference allows for the selective amination at the more reactive C-Br bond at the 5-position, while leaving the C-Cl bond at the 1-position intact, provided the reaction conditions are carefully controlled. This guide outlines a protocol to achieve this selective transformation.
Mechanism & Scientific Rationale: Orchestrating the Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle involving a palladium catalyst.[2][5][6] Understanding the role of each component is critical for successful execution and troubleshooting. A typical catalytic system requires a palladium precursor, a stabilizing ligand, a base, and an appropriate solvent.[1]
The Catalytic Cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the substrate. This is often the rate-determining step of the cycle.[7] The choice of ligand is crucial here, as electron-rich and bulky ligands accelerate this process.
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The final step involves the formation of the desired C-N bond and the regeneration of the active Pd(0) catalyst, which then re-enters the catalytic cycle.[6] Bulky ligands also promote this step, preventing unwanted side reactions like β-hydride elimination.[3]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Key Reagent Functions:
-
Palladium Precursor: While simple salts like Pd(OAc)₂ or Pd₂(dba)₃ are common, modern, air-stable precatalysts (e.g., Buchwald G3 or G4 precatalysts) are highly recommended. These complexes rapidly form the active Pd(0) species under basic conditions, leading to more reproducible results.[8]
-
Ligand: The "engine" of the reaction. Bulky, electron-rich biaryl monophosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are state-of-the-art.[2] They stabilize the palladium center, promote the key steps of oxidative addition and reductive elimination, and expand the reaction's scope to include less reactive aryl chlorides.[9]
-
Base: A stoichiometric amount of base is required to deprotonate the amine. Strong, non-nucleophilic alkoxides like sodium tert-butoxide (NaOt-Bu) are highly effective.[9] For substrates with base-sensitive functional groups, weaker bases such as Cs₂CO₃ or K₃PO₄ can be used, though this may require higher temperatures or longer reaction times.[1][10]
-
Solvent: Anhydrous, deoxygenated solvents are mandatory. Aprotic solvents like toluene, 1,4-dioxane, or THF are most common as they effectively dissolve the reagents and stabilize catalytic intermediates.[9]
Experimental Protocol
This protocol provides a general procedure. The specific amine, catalyst, and ligand choice may require optimization. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques.
Materials & Equipment:
-
Substrate: this compound
-
Amine: Primary or secondary amine of choice
-
Palladium Precatalyst: e.g., XPhos Pd G3 (CAS: 1445085-87-9)
-
Ligand: (if not using a precatalyst) e.g., XPhos (CAS: 564483-18-7)
-
Base: Sodium tert-butoxide (NaOt-Bu)
-
Solvent: Anhydrous, degassed toluene
-
Equipment: Schlenk flask or oven-dried vial with a magnetic stir bar, septum, needles/syringes, inert gas manifold (Ar or N₂), heating mantle or oil bath, TLC plates, standard workup and purification glassware.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure:
-
Reaction Setup: In an argon-filled glovebox, add this compound (1.0 equiv), the amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), and the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) to an oven-dried Schlenk flask or vial equipped with a magnetic stir bar.
-
Solvent Addition: Remove the sealed flask from the glovebox. Add anhydrous, degassed toluene via syringe to achieve a substrate concentration of approximately 0.1–0.5 M.
-
Reaction: Place the flask in a preheated oil bath or heating block at 80–110 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS analysis of small aliquots. The reaction is typically complete within 4–24 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate or dichloromethane. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the desired N-arylated product.
Reaction Parameter Summary for Optimization
For successful C-N coupling, especially with new substrates, screening of reaction parameters is often necessary. The following table provides a starting point for optimization.
| Parameter | Recommended Reagents/Conditions | Rationale & Notes |
| Pd Precatalyst | XPhos Pd G3, RuPhos Pd G3, BrettPhos Pd G4 | Air-stable, reliable generation of active Pd(0). Provides high activity for aryl bromides. |
| Catalyst Loading | 0.5 - 2.0 mol% | Lower loadings are often possible with highly active precatalysts. Start with 2 mol% and reduce if successful. |
| Ligand | XPhos, RuPhos, BrettPhos, dppf | Bulky, electron-rich biaryl phosphines are generally superior for challenging couplings.[2][9] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃, LHMDS | NaOt-Bu is a strong, effective base.[9] K₃PO₄ or Cs₂CO₃ are milder alternatives for base-sensitive substrates.[1][10] |
| Solvent | Toluene, 1,4-Dioxane, THF | Must be anhydrous and degassed. Toluene is a robust, high-boiling solvent suitable for most applications.[1] |
| Temperature | 80 - 110 °C | Higher temperatures accelerate the reaction but may increase side products.[6][8] |
| Concentration | 0.1 - 0.5 M | Reaction rates can be concentration-dependent. |
Troubleshooting and Optimization Guide
Even with robust protocols, challenges can arise. Below are common issues and recommended solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: Oxygen contamination, poor quality Pd source. 2. Insufficiently Reactive Conditions: Low temperature, wrong ligand/base combination. 3. Poor Reagent Quality: Wet solvent, amine, or base. | 1. Ensure Rigorous Inert Atmosphere: Use a glovebox or proper Schlenk technique. Use a fresh, high-quality (pre)catalyst. 2. Screen Parameters: Increase temperature. Try a different ligand (e.g., a more electron-rich biaryl phosphine) or a stronger base (e.g., LHMDS).[10][11] 3. Use Anhydrous Reagents: Dry solvents over molecular sieves or by distillation. Use fresh, high-purity amines and bases. |
| Hydrodehalogenation | 1. High Temperature: Can promote this side reaction. 2. Catalyst/Ligand System: Some systems are more prone to this pathway. 3. Presence of Water: Water can act as a proton source. | 1. Lower the Reaction Temperature: Run the reaction at the lowest effective temperature (e.g., 80 °C). 2. Change the Ligand: Switch to a different class of ligand. 3. Ensure Anhydrous Conditions: Meticulously dry all reagents and solvents.[4] |
| Low Product Yield with Byproducts | 1. Amine or Substrate Degradation: Base- or heat-induced decomposition. 2. Homocoupling of Ligand/Substrate: Formation of biaryl species.[12] | 1. Use a Weaker Base: Switch from NaOt-Bu to K₃PO₄ or Cs₂CO₃. 2. Lower the Temperature: And potentially extend the reaction time. 3. Optimize Catalyst Loading: Excessively high catalyst loading can sometimes lead to more side reactions. |
| Reaction Stalls | 1. Catalyst Decomposition: Formation of palladium black. 2. Product Inhibition: The product may coordinate to the catalyst and inhibit it. | 1. Ensure Inert Conditions: Oxygen is a primary cause of catalyst decomposition.[4] 2. Add a Fresh Portion of Catalyst: If stalling is observed early, adding more catalyst may restart the reaction. 3. Dilute the Reaction: Running at a lower concentration can sometimes mitigate product inhibition. |
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. jk-sci.com [jk-sci.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Palladium-catalyzed cross-coupling of 5-Bromo-1-chloro-2,3-dihydro-1H-indene
An Application Guide to the Regioselective Palladium-Catalyzed Cross-Coupling of 5-Bromo-1-chloro-2,3-dihydro-1H-indene
Authored by: A Senior Application Scientist
Abstract
The 2,3-dihydro-1H-indene scaffold is a privileged structure in medicinal chemistry and materials science. Functionalization of this core, particularly at the C5 position, allows for the systematic exploration of structure-activity relationships and the development of novel molecular entities. This document provides a detailed guide for researchers on the palladium-catalyzed cross-coupling of this compound. A key focus is leveraging the inherent reactivity differences between aryl bromides and chlorides to achieve regioselective functionalization at the C5 position. We present detailed protocols, mechanistic insights, and experimental considerations for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the synthesis of a diverse array of valuable derivatives.
Introduction: The Strategic Value of the Dihydroindene Scaffold
The bicyclic structure of 2,3-dihydro-1H-indene (indane) is a common motif in biologically active compounds. Its rigid framework serves as a valuable scaffold for positioning functional groups in three-dimensional space, influencing binding affinity to biological targets.[1] The starting material, this compound, offers two distinct points for synthetic elaboration, presenting both a challenge and an opportunity. Palladium-catalyzed cross-coupling reactions provide a powerful toolkit for C-C and C-heteroatom bond formation under mild and functional-group-tolerant conditions.[2][3][4] This guide focuses on exploiting the differential reactivity of the C-Br and C-Cl bonds to achieve selective coupling at the C5 position.
Core Principle: Regioselectivity in Palladium Catalysis
The success of selectively functionalizing the C5 position hinges on the first and rate-determining step of most cross-coupling catalytic cycles: oxidative addition .[3][5] In this step, the palladium(0) catalyst inserts into the carbon-halogen bond. The rate of this reaction is highly dependent on the halogen, following the general trend: I > Br > OTf >> Cl.[6] The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, making it significantly more reactive towards oxidative addition by the Pd(0) catalyst. By carefully controlling reaction conditions (e.g., temperature, reaction time), it is possible to achieve highly selective coupling at the C-Br bond while leaving the C-Cl bond intact for potential downstream modifications.
}
Figure 1. Regioselective coupling workflow.
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl Derivatives
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability, low toxicity, and commercial availability of boronic acid coupling partners.[4][7] It is an exceptionally reliable method for forming C(sp²)-C(sp²) bonds.
Mechanism & Rationale
The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[5][8] The choice of ligand is critical; bulky, electron-rich phosphine ligands like those based on biaryl scaffolds often accelerate the reductive elimination step and stabilize the catalyst.[7]
}
Figure 2. Catalytic cycle for Suzuki-Miyaura coupling.
Representative Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize 5-phenyl-1-chloro-2,3-dihydro-1H-indene.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2 mol%)[9][10]
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 v/v)
-
Anhydrous sodium sulfate, Ethyl acetate, Brine
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add Pd(dppf)Cl₂ to the flask under a positive flow of inert gas.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.[8]
-
Seal the flask and heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic phase sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale / Comment |
| Catalyst | Pd(dppf)Cl₂ (1-3 mol%) | Robust, commercially available catalyst suitable for a wide range of substrates.[9] |
| Ligand | dppf (in catalyst) | Provides good stability and promotes efficient coupling. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₂CO₃ is a cost-effective and generally effective base.[9] Cs₂CO₃ may be required for less reactive boronic acids.[10] |
| Solvent | Dioxane/H₂O, DME, Toluene | The aqueous mixture helps to dissolve the inorganic base and facilitate transmetalation.[11][12] |
| Temperature | 80 - 110 °C | Sufficient to promote catalysis without significant C-Cl bond activation. |
| Yield | 75-95% (Typical) | Yields are substrate-dependent and may require optimization. |
Heck Reaction: Synthesis of 5-Vinyl Derivatives
The Heck reaction couples the aryl bromide with an alkene to form a new C-C bond, providing access to substituted styrenyl derivatives.[13][14] This reaction is instrumental for installing vinyl groups that can be further elaborated.
Mechanism & Rationale
The cycle begins with oxidative addition, followed by migratory insertion of the alkene into the Aryl-Pd bond.[5] A subsequent β-hydride elimination step forms the product and a hydridopalladium complex. The base then regenerates the active Pd(0) catalyst, completing the cycle.[5][13] The stereoselectivity of the product is typically trans due to the syn-addition and syn-elimination steps.[14]
}
Figure 3. Catalytic cycle for the Heck reaction.
Representative Protocol: Heck Reaction
Objective: To synthesize 5-(prop-1-en-2-yl)-1-chloro-2,3-dihydro-1H-indene using n-butyl acrylate.
Materials:
-
This compound (1.0 eq)
-
n-Butyl acrylate (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)[15]
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (2-4 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Tetrabutylammonium bromide (TBAB) (optional, 1.0 eq)[16]
Procedure:
-
Add this compound, Pd(OAc)₂, and P(o-tol)₃ to a sealable reaction tube.
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen).
-
Add the anhydrous solvent (DMF), the base (Et₃N), and n-butyl acrylate via syringe.
-
Seal the tube tightly and heat the reaction to 100-120 °C. For reactions in lower boiling point solvents, a reflux condenser is necessary.[17]
-
Monitor the reaction by TLC or GC-MS (typically 12-24 hours).
-
After cooling, dilute the mixture with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of celite to remove palladium black.
-
Wash the filtrate with water, 1M HCl (to remove amine base), and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
| Parameter | Condition | Rationale / Comment |
| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd(OAc)₂ is a common, effective precatalyst that forms Pd(0) in situ.[15] |
| Ligand | PPh₃, P(o-tol)₃ | Monodentate phosphine ligands are standard. Ligandless conditions can sometimes be effective. |
| Base | Et₃N, K₂CO₃, NaOAc | An organic amine base is often used to neutralize the HBr formed.[16] |
| Solvent | DMF, NMP, MeCN | High-boiling polar aprotic solvents are typical. |
| Temperature | 100 - 140 °C | Higher temperatures are often required for Heck couplings. |
| Yield | 60-85% (Typical) | Can be sensitive to steric hindrance on the alkene. |
Sonogashira Coupling: Synthesis of 5-Alkynyl Derivatives
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, creating C(sp²)-C(sp) bonds.[6][18] This reaction introduces a synthetically versatile alkynyl handle.
Mechanism & Rationale
This reaction uniquely employs a dual catalytic system.[6] The palladium cycle mirrors those above (oxidative addition, reductive elimination). A co-catalytic copper(I) cycle runs concurrently, reacting with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the arylpalladium(II) complex, which is the key step enabling the coupling.[6] An amine base is used to deprotonate the alkyne and neutralize the resulting HBr.[18]
}
Figure 4. Dual catalytic cycle of Sonogashira coupling.
Representative Protocol: Sonogashira Coupling
Objective: To synthesize 5-(phenylethynyl)-1-chloro-2,3-dihydro-1H-indene.
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)[19]
-
Copper(I) iodide (CuI) (1-5 mol%)[19]
-
Diisopropylamine (DIPA) or Triethylamine (Et₃N) (serves as base and solvent)
-
Tetrahydrofuran (THF) (co-solvent)
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous THF, followed by the amine base (e.g., DIPA).
-
Add phenylacetylene dropwise via syringe at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) until completion (monitor by TLC).[6]
-
Once complete, dilute the reaction mixture with diethyl ether.
-
Filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl (to complex with copper) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
| Parameter | Condition | Rationale / Comment |
| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Standard, commercially available catalysts.[19] |
| Cu Co-catalyst | CuI | Essential for the formation of the copper acetylide intermediate.[6] |
| Base | Et₃N, DIPA, Piperidine | Must be a strong enough base to deprotonate the alkyne. Often used as the solvent.[18] |
| Solvent | THF, DMF, Amine | Co-solvents are used to ensure solubility of all components. |
| Temperature | 25 - 60 °C | Reactions are often feasible at or near room temperature. |
| Yield | 80-98% (Typical) | Generally a very high-yielding reaction. |
Buchwald-Hartwig Amination: Synthesis of 5-Amino Derivatives
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, providing access to anilines and their derivatives which are ubiquitous in pharmaceuticals.[20][21]
Mechanism & Rationale
The catalytic cycle involves the oxidative addition of Pd(0) to the aryl bromide. The resulting complex then coordinates to the amine. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido complex.[20] Reductive elimination from this complex yields the desired aryl amine product and regenerates the Pd(0) catalyst.[21] The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating the final reductive elimination step, which is often rate-limiting.[20][22]
}
Figure 5. Catalytic cycle for Buchwald-Hartwig amination.
Representative Protocol: Buchwald-Hartwig Amination
Objective: To synthesize N-phenyl-(1-chloro-2,3-dihydro-1H-inden-5-yl)amine.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
Xantphos or other biarylphosphine ligand (2-4 mol%)[23]
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 eq)[24]
-
Anhydrous Toluene or Dioxane
Procedure:
-
In a glovebox, add NaOtBu, the palladium precatalyst, and the ligand to a flame-dried Schlenk tube.
-
Add the anhydrous solvent (Toluene).
-
Add this compound followed by the amine (Aniline).
-
Seal the tube and bring it out of the glovebox. Heat the reaction to 90-110 °C with stirring.
-
Monitor the reaction by LC-MS. These reactions are often complete within 2-16 hours.
-
After cooling, carefully quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography. Caution: The strong base NaOtBu is highly reactive and moisture-sensitive.[21]
| Parameter | Condition | Rationale / Comment |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common Pd(0) or Pd(II) precatalysts.[22] |
| Ligand | Xantphos, BINAP, RuPhos | Bulky, electron-rich biaryl phosphine ligands are essential for high yields.[23][24] |
| Base | NaOtBu, KOtBu, LiHMDS | A strong, non-nucleophilic hindered base is required.[21][24] |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are necessary. |
| Temperature | 90 - 110 °C | Moderate heating is usually sufficient. |
| Yield | 70-90% (Typical) | Highly dependent on the specific amine and ligand combination. |
Conclusion
The palladium-catalyzed cross-coupling of this compound is a powerful and versatile strategy for the synthesis of novel derivatives. By leveraging the differential reactivity of the C-Br and C-Cl bonds, chemists can achieve regioselective functionalization at the C5 position, preserving the C1-chloro substituent for subsequent transformations. The Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions provide reliable and high-yielding pathways to introduce aryl, vinyl, alkynyl, and amino moieties, respectively. The protocols and mechanistic insights provided in this guide serve as a robust starting point for researchers in drug discovery and materials science to build complex molecular architectures from this valuable scaffold.
References
- 1. Buy 5-bromo-2,3-dihydro-1H-indene | 6134-54-9 [smolecule.com]
- 2. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 3. fiveable.me [fiveable.me]
- 4. nobelprize.org [nobelprize.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. jmcct.com [jmcct.com]
- 8. m.youtube.com [m.youtube.com]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. Heck Reaction [organic-chemistry.org]
- 15. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. benchchem.com [benchchem.com]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 23. chemrxiv.org [chemrxiv.org]
- 24. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Note & Protocols: Strategic Derivatization of 5-Bromo-1-chloro-2,3-dihydro-1H-indene for Medicinal Chemistry
Abstract
The indane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and clinically successful pharmaceuticals.[1][2][3] This guide provides a detailed exploration of the synthetic utility of 5-Bromo-1-chloro-2,3-dihydro-1H-indene, a highly versatile building block for constructing diverse molecular libraries. We present detailed protocols and the underlying chemical principles for key derivatization strategies, focusing on palladium-catalyzed cross-coupling reactions at the C-5 bromine position and discussing pathways for subsequent modification. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the discovery of novel therapeutic agents.
Introduction: The Value of the Indane Scaffold
The indane framework, consisting of a benzene ring fused to a cyclopentane ring, provides a rigid, three-dimensional structure that is highly attractive for drug design.[2] This scaffold is present in a range of biologically active compounds, from natural products with antibacterial and cytotoxic properties to blockbuster drugs like the anti-inflammatory agent Sulindac and the Alzheimer's treatment Donepezil.[1][4][5] The ability to introduce diverse substituents onto this core structure allows for the fine-tuning of pharmacological properties and the extensive exploration of structure-activity relationships (SAR).[2]
The subject of this guide, this compound, is a particularly strategic starting material. It possesses two distinct halogen atoms at chemically non-equivalent positions:
-
C-5 Bromo Group: An aryl bromide, which is highly amenable to a wide array of palladium-catalyzed cross-coupling reactions. This position is ideal for introducing significant molecular diversity.
-
C-1 Chloro Group: A benzylic chloride, which is susceptible to nucleophilic substitution. The reactivity of this position can be exploited in sequential derivatization schemes after the C-Br bond has been functionalized.
This differential reactivity allows for a controlled, stepwise synthesis of complex indane derivatives, making it an invaluable tool for generating novel chemical entities for screening in areas such as oncology, neurodegenerative disease, and inflammation.[1][2][6]
Core Derivatization Strategy: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[7][8] For the this compound scaffold, the greater reactivity of the C(sp²)-Br bond compared to the C(sp³)-Cl bond under typical cross-coupling conditions allows for highly selective functionalization at the 5-position.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is the preeminent method for creating C-C bonds by coupling an organoboron reagent (boronic acid or ester) with an organohalide.[9][10] Its popularity stems from the commercial availability of a vast array of boronic acids, the mild reaction conditions, and the excellent functional group tolerance.
Causality & Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. Often, a stable palladium(II) precatalyst like Pd(dppf)Cl₂ is used, which is reduced in situ to Pd(0). The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is bulky and electron-rich, which promotes the key steps of oxidative addition and reductive elimination in the catalytic cycle.[8]
-
Base: A base, such as K₂CO₃ or Cs₂CO₃, is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step.
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is commonly used. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate.
Buchwald-Hartwig Amination for C-N Bond Formation
To install nitrogen-containing functional groups, which are ubiquitous in pharmaceuticals, the Buchwald-Hartwig amination is the method of choice. This reaction couples an amine with an aryl halide.
Causality & Experimental Choices:
-
Catalyst & Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like XPhos or RuPhos are often used in conjunction with a palladium source like Pd₂(dba)₃. These ligands stabilize the palladium catalyst and facilitate the challenging C-N bond-forming reductive elimination step.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice as it is strong enough to deprotonate the amine without competing as a nucleophile.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base.
Detailed Experimental Protocols
These protocols are designed as self-validating systems. Successful execution should yield the desired product, verifiable by standard analytical techniques.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 231.52 | 1.0 | 232 mg |
| Phenylboronic Acid | 121.93 | 1.2 | 146 mg |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.03 | 24.5 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 345 mg |
| 1,4-Dioxane | - | - | 8 mL |
| Water (deionized) | - | - | 2 mL |
Step-by-Step Methodology:
-
To a flame-dried 25 mL Schlenk flask, add this compound (232 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (24.5 mg, 0.03 mmol), and potassium carbonate (345 mg, 2.5 mmol).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 1-chloro-5-phenyl-2,3-dihydro-1H-indene.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 231.52 | 1.0 | 232 mg |
| Morpholine | 87.12 | 1.3 | 115 µL |
| Pd₂(dba)₃ | 915.72 | 0.02 | 18.3 mg |
| XPhos | 476.63 | 0.05 | 23.8 mg |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.5 | 144 mg |
| Toluene (anhydrous) | - | - | 10 mL |
Step-by-Step Methodology:
-
In a glovebox, add sodium tert-butoxide (144 mg, 1.5 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and XPhos (23.8 mg, 0.05 mmol) to a flame-dried Schlenk tube.
-
Remove the tube from the glovebox. Add this compound (232 mg, 1.0 mmol).
-
Evacuate and backfill the tube with argon (3 cycles).
-
Add anhydrous toluene (10 mL) followed by morpholine (115 µL, 1.3 mmol) via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C. Stir for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Dilute with ethyl acetate (20 mL) and separate the layers. Extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford 4-(1-chloro-2,3-dihydro-1H-inden-5-yl)morpholine.
-
Confirm the structure and purity by NMR and HRMS.
Sequential Derivatization: A Path to Complexity
The true synthetic power of this compound lies in the ability to perform sequential reactions. After functionalizing the C-5 position, the C-1 chloro group becomes a handle for further diversification, enabling the creation of libraries with variations at two distinct points on the scaffold.
Applications and Pharmacological Relevance
Derivatives of the indane scaffold have demonstrated a wide range of biological activities. The ability to systematically modify the 5- and 1-positions allows for the generation of focused libraries to probe specific biological targets.
Table of Potential Derivatives and Therapeutic Targets
| Derivative Class | Synthetic Route (Example) | Potential Therapeutic Area | Example Target(s) |
| 5-Aryl/Heteroaryl Indanes | Suzuki-Miyaura Coupling | Oncology, Inflammation | Kinases, Tubulin, COX enzymes[4] |
| 5-Amino Indanes | Buchwald-Hartwig Amination | Neurodegenerative Disease | Monoamine oxidase (MAO), Acetylcholinesterase (AChE) |
| 1,5-Disubstituted Indanes (e.g., Amino Alcohols) | Sequential Coupling & Substitution | CNS Disorders, Antivirals | GPCRs, Viral Proteases[1][2] |
| Indane-fused Heterocycles | Intramolecular Cyclization | Oncology | DNA Intercalators, Topoisomerase inhibitors |
Conclusion
This compound stands out as a superior starting material for medicinal chemistry campaigns. Its pre-installed, differentially reactive halogen handles provide a clear and robust roadmap for the synthesis of diverse and complex molecules. The palladium-catalyzed protocols detailed herein offer reliable and high-yielding methods to functionalize the C-5 position, paving the way for subsequent modifications at the C-1 position. By leveraging these strategies, drug discovery teams can efficiently build and screen novel indane libraries to identify next-generation therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Indane Derivatives | Eburon [eburon-organics.com]
- 4. arrow.tudublin.ie [arrow.tudublin.ie]
- 5. scribd.com [scribd.com]
- 6. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes: 5-Bromo-1-chloro-2,3-dihydro-1H-indene as a Versatile Synthetic Building Block
Introduction: The Strategic Advantage of a Dihalogenated Indene Scaffold
In the landscape of medicinal chemistry and materials science, the indane scaffold is recognized as a "privileged structure" due to its prevalence in a wide array of biologically active molecules.[1] The rigid, bicyclic framework of indane derivatives allows for a precise and predictable spatial orientation of substituents, a critical feature for optimizing interactions with biological targets.[2] 5-Bromo-1-chloro-2,3-dihydro-1H-indene (CAS: 158330-91-7) emerges as a particularly powerful synthetic intermediate.[1] Its utility is rooted in the differential reactivity of its two halogen atoms: an aromatic C(sp²)-Br bond at the 5-position and a benzylic C(sp³)-Cl bond at the 1-position.[1] This electronic distinction enables chemists to perform selective, sequential functionalizations, opening a gateway to complex molecular architectures that would be challenging to access otherwise.
This guide provides an in-depth exploration of the synthetic utility of this building block, complete with detailed protocols for key transformations, troubleshooting insights, and an explanation of the chemical principles governing its reactivity.
| Property | Value |
| CAS Number | 158330-91-7[1] |
| Molecular Formula | C₉H₈BrCl[1] |
| Molecular Weight | 231.51 g/mol [1] |
| Appearance | Colorless to pale yellow liquid or solid |
| Storage | Store sealed in a dry, cool environment for optimal stability.[1] |
Core Principle: Orthogonal Reactivity
The primary synthetic value of this compound lies in its two chemically distinct halogenated sites. This "orthogonal reactivity" allows for one site to be manipulated while the other remains intact for subsequent reactions.
-
C5-Aryl Bromide (C(sp²)-Br): This bond is an ideal handle for palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides in such reactions is I > Br > Cl, making the C-Br bond significantly more susceptible to oxidative addition to a Pd(0) catalyst than a C-Cl bond.[3]
-
C1-Benzylic Chloride (C(sp³)-Cl): This bond is highly activated towards nucleophilic substitution (both Sₙ1 and Sₙ2 mechanisms).[4] The stability of the potential benzylic carbocation (Sₙ1) or the stabilization of the transition state through the adjacent π-system of the benzene ring (Sₙ2) renders this position highly reactive to a wide range of nucleophiles.[4]
Application I: Palladium-Catalyzed Cross-Coupling at the C5-Bromo Position
The C5-bromo position is readily functionalized using a variety of well-established palladium-catalyzed cross-coupling reactions. An inert atmosphere is critical for these protocols to prevent the degradation of the Pd(0) catalyst and sensitive phosphine ligands.[3]
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the aryl bromide with an organoboron species.[5]
General Protocol: Synthesis of 5-Aryl-1-chloro-2,3-dihydro-1H-indene
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid (1.2 mmol, 1.2 equiv.) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and this compound (1.0 mmol, 231.5 mg).
-
Solvent Addition: Add degassed solvent (e.g., a mixture of Toluene/Ethanol/Water or Dioxane/Water, 5-10 mL) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aryl bromide is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Scientist's Note (Causality): The choice of base is crucial; it activates the boronic acid to form a more nucleophilic boronate complex, which facilitates the transmetalation step in the catalytic cycle.[6] Water is often included in the solvent system to help dissolve the inorganic base.
| Parameter | Typical Reagents/Conditions | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Precursors to the active Pd(0) species. |
| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos | Stabilizes the Pd catalyst and modulates its reactivity. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | Activates the boronic acid for transmetalation.[6] |
| Solvent | Toluene, Dioxane, DMF (often with H₂O) | Solubilizes reagents and allows for necessary reaction temperatures. |
| Temperature | 80 - 120 °C | Provides activation energy for the oxidative addition and reductive elimination steps. |
graph TD { graph [splines=true, overlap=false, nodesep=0.6, ranksep=1]; node [shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#34A853", arrowhead=normal, penwidth=2];A [label="Pd(0)L2"]; B [label="Oxidative Addition\n(Ar-Pd(II)-Br)L2"]; C [label="Transmetalation\n(Ar-Pd(II)-Ar')L2"]; D [label="Reductive Elimination"]; A -- "Ar-Br" --> B; B -- "Ar'B(OH)2 + Base" --> C; C -- " " --> D; D -- "Ar-Ar'" --> A; subgraph "Inputs/Outputs" node [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#5F6368"]; ArBr [label="5-Bromo-1-chloroindene"]; Boronic [label="Ar'B(OH)2"]; Product [label="5-Aryl-1-chloroindene"]; end ArBr --> B; Boronic --> C; D --> Product;
}
B. Buchwald-Hartwig Amination
This reaction is a premier method for forming C-N bonds, coupling the aryl bromide with a primary or secondary amine.[7]
General Protocol: Synthesis of 5-Amino-1-chloro-2,3-dihydro-1H-indene Derivatives
-
Reaction Setup: In a glovebox or under a positive flow of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a bulky phosphine ligand (e.g., Xantphos or XPhos, 4-8 mol%) to an oven-dried Schlenk flask with a stir bar.
-
Reagent Addition: Add the base (e.g., NaOtBu or K₃PO₄, 1.4 equiv.), this compound (1.0 mmol, 231.5 mg), and the amine (1.2 mmol, 1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL) via syringe.
-
Reaction: Seal the flask and heat the mixture in a preheated oil bath to 80-110 °C with vigorous stirring.
-
Monitoring & Work-up: Follow the procedure outlined for the Suzuki-Miyaura coupling.
Scientist's Note (Causality): Sterically hindered, electron-rich phosphine ligands are often required for the Buchwald-Hartwig amination.[8] These ligands promote the reductive elimination step, which is often rate-limiting, and prevent catalyst decomposition at high temperatures. Strong bases like sodium t-butoxide are used to deprotonate the amine, forming the active nucleophile in the catalytic cycle.[9]
C. Sonogashira Coupling
The Sonogashira reaction couples the aryl bromide with a terminal alkyne to form a C(sp²)-C(sp) bond, a valuable transformation for introducing linear fragments into a molecule.[10]
General Protocol: Synthesis of 5-Alkynyl-1-chloro-2,3-dihydro-1H-indene
-
Reaction Setup: To a Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add this compound (1.0 mmol, 231.5 mg) followed by anhydrous, degassed solvent (e.g., THF or DMF, 5 mL) and an amine base (e.g., Triethylamine or Diisopropylamine, 2-3 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 mmol) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) until completion.
-
Monitoring & Work-up: Follow the procedure outlined for the Suzuki-Miyaura coupling. A key side reaction to monitor for is the Glaser homocoupling of the terminal alkyne, which can be minimized by maintaining strictly anaerobic conditions.[11]
Scientist's Note (Causality): The Sonogashira reaction involves two interconnected catalytic cycles.[10] The palladium cycle is similar to other cross-couplings, while a copper cycle facilitates the formation of a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex. The amine acts as both the base and often as a solvent.
Application II: Nucleophilic Substitution at the C1-Chloro Position
The benzylic chloride at the C1 position is an excellent electrophile for Sₙ1 and Sₙ2 reactions. This reactivity can be harnessed either before or after functionalization at the C5 position.
General Protocol: Sₙ2 Substitution with Sodium Azide
-
Reaction Setup: To a round-bottom flask, dissolve the 1-chloroindene substrate (e.g., this compound, 1.0 mmol) in a polar aprotic solvent like DMF or DMSO (5 mL).
-
Nucleophile Addition: Add sodium azide (NaN₃, 1.5 mmol, 1.5 equiv.).
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 50 °C) to increase the reaction rate.
-
Monitoring: Monitor the disappearance of the starting material by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: The crude product can be purified by column chromatography if necessary.
Scientist's Note (Causality): The rate of nucleophilic substitution at a benzylic halide is significantly faster than at a typical primary or secondary alkyl halide.[4] This is because the p-orbitals of the adjacent aromatic ring stabilize the transition state of an Sₙ2 reaction.[4] Polar aprotic solvents like DMF are ideal for Sₙ2 reactions as they solvate the cation (Na⁺) but not the nucleophile (N₃⁻), increasing its effective nucleophilicity.
Strategy: A Sequential Functionalization Workflow
The true power of this compound is realized in multi-step syntheses where both reactive sites are functionalized in a controlled sequence. The much greater reactivity of the C-Br bond in palladium catalysis allows for a straightforward initial cross-coupling, leaving the C-Cl bond untouched for a subsequent nucleophilic substitution.
Safety Precautions
-
Handling: this compound may be harmful if swallowed and can cause skin and eye irritation.[1] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[3]
-
Reagents: Many reagents used in the described protocols are hazardous. Palladium catalysts can be toxic. Strong bases like NaOtBu are corrosive and moisture-sensitive.[3] Solvents like toluene and dioxane are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each reagent before use.
-
Inert Atmosphere: Reactions involving palladium catalysts and organometallic reagents require a strictly inert (oxygen- and moisture-free) atmosphere to prevent catalyst deactivation and side reactions.[3] Proper technique with Schlenk lines or gloveboxes is essential.
References
- 1. This compound|CAS 158330-91-7 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
Protocol for nucleophilic aromatic substitution on 5-Bromo-1-chloro-2,3-dihydro-1H-indene
Application Note & Protocol
Topic: Selective C-N Cross-Coupling on 5-Bromo-1-chloro-2,3-dihydro-1H-indene via Palladium Catalysis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This document provides a comprehensive guide for the selective functionalization of the C-5 bromine on this compound with amine nucleophiles. The indane scaffold is a prevalent motif in medicinal chemistry, and the di-halogenated nature of this substrate offers a valuable handle for sequential, site-selective modifications.[1] A direct nucleophilic aromatic substitution (SNAr) at the C-Br bond is challenging due to the electron-neutral nature of the aromatic ring.[2][3][4] This protocol details a robust and highly efficient palladium-catalyzed Buchwald-Hartwig amination method, which overcomes the limitations of classical SNAr and provides excellent yields and selectivity for the desired C-N bond formation.[5][6] We will explore the mechanistic rationale, provide detailed step-by-step experimental procedures, and discuss critical parameters for reaction optimization and troubleshooting.
The Mechanistic Imperative: Why Buchwald-Hartwig over Classical SNAr?
The Challenge of the Substrate
The target substrate, this compound, presents a specific challenge for traditional nucleophilic aromatic substitution (SNAr). The SNAr mechanism proceeds via an addition-elimination pathway, requiring the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4][7] This process is energetically favorable only when the aromatic ring is rendered sufficiently electron-poor by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group.[2][8]
Our substrate lacks such activating groups, making the aromatic ring insufficiently electrophilic to be attacked by a nucleophile under standard conditions. Attempting a classical SNAr would necessitate extreme conditions of heat and pressure, likely leading to low yields and a mixture of side products.[9]
The Palladium-Catalyzed Solution
The Buchwald-Hartwig amination provides an elegant and powerful alternative. This reaction does not rely on the intrinsic electrophilicity of the aryl halide. Instead, it utilizes a palladium catalyst to orchestrate a catalytic cycle that efficiently couples aryl halides with amines.[5][6][10] The general order of reactivity for aryl halides in these cross-coupling reactions is I > Br > Cl, allowing for selective reaction at the C-Br bond over the C-Cl bond on the aliphatic ring.[11]
The catalytic cycle, illustrated below, involves three key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the indene, forming a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the palladium center, and a base removes a proton to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed as the desired product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst to continue the cycle.[5][6]
Caption: The Buchwald-Hartwig Amination Catalytic Cycle.
Experimental Protocol: Amination of this compound
This protocol provides a general starting point for the coupling of various primary and secondary amines. Optimization may be required based on the specific nucleophile used.
Materials & Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >97% | Commercial | Starting material. |
| Amine (e.g., Morpholine, Aniline, etc.) | >98% | Commercial | Nucleophile. Ensure it is dry if sensitive to moisture. |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Catalyst Grade | Commercial | Palladium Precatalyst. Handle in a fume hood. |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Ligand Grade | Commercial | Bulky phosphine ligand. Air-sensitive, handle under inert gas. |
| Sodium tert-butoxide (NaOtBu) | >98% | Commercial | Strong, non-nucleophilic base. Handle in a glovebox or under argon. |
| Anhydrous Toluene | DriSolv™ or similar | Commercial | Reaction solvent. Must be anhydrous and deoxygenated. |
| Diethyl Ether / Ethyl Acetate | ACS Grade | Commercial | For extraction and chromatography. |
| Brine (Saturated NaCl solution) | Lab Prepared | N/A | For work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial | Drying agent. |
| Silica Gel | 230-400 mesh | Commercial | For column chromatography. |
Equipment
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Schlenk line with a vacuum pump and inert gas (Argon or Nitrogen) supply
-
Syringes and needles for liquid transfers
-
Magnetic stirrer hotplate with an oil bath
-
TLC plates (silica gel 60 F₂₅₄) and developing chamber
-
Rotary evaporator
-
Glassware for work-up and column chromatography
Step-by-Step Procedure
The following workflow outlines the key stages of the experimental process.
Caption: Experimental workflow for Buchwald-Hartwig amination.
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), and XPhos (0.04 mmol, 4 mol%).[12]
-
Inert Atmosphere: Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).[12] Seal the Schlenk tube with a rubber septum. Evacuate the tube and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Add the amine nucleophile (1.2 mmol, 1.2 equiv) via syringe. Following this, add anhydrous, degassed toluene (5 mL) via syringe.[12]
-
Reaction: Place the sealed Schlenk tube in a pre-heated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[5] A sample can be taken by syringe, diluted with ethyl acetate, filtered through a small plug of silica, and spotted on a TLC plate.
-
Work-up: Once the starting material is consumed, remove the tube from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter it through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).[12]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[12]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired aminated product. The eluent system will depend on the polarity of the product (e.g., a gradient of ethyl acetate in hexanes).
Representative Reaction Conditions
The following table provides suggested starting conditions for various amine classes.
| Amine Nucleophile | Equiv. | Base (Equiv.) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) |
| Morpholine | 1.2 | NaOtBu (1.4) | XPhos (4) | Toluene | 100 | 12-18 |
| Aniline | 1.2 | NaOtBu (1.4) | XPhos (4) | Toluene | 100-110 | 18-24 |
| n-Butylamine | 1.5 | K₃PO₄ (2.0) | RuPhos (4) | 1,4-Dioxane | 100 | 18-24 |
| Pyrrolidine | 1.2 | NaOtBu (1.4) | XPhos (4) | Toluene | 80-100 | 8-12 |
Critical Considerations & Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | - Inactive catalyst (oxygen exposure).- Wet solvent or reagents.- Insufficiently strong base.- Low reaction temperature. | - Ensure a strictly inert atmosphere.- Use freshly dried, degassed solvent.- Switch to a stronger base (e.g., LHMDS).- Increase temperature in 10 °C increments. |
| Hydrodehalogenation Side Product | - Elevated temperatures.- Presence of moisture.- Certain catalyst/ligand combinations. | - Lower the reaction temperature.- Ensure anhydrous conditions.- Screen alternative ligands (e.g., SPhos, RuPhos). |
| Catalyst Decomposition (black precipitate) | - Presence of oxygen.- Impurities in reagents. | - Improve inert gas technique.- Use high-purity reagents and solvents. |
| Poor Selectivity (reaction at C-1 Cl) | - Highly unlikely with Pd catalysis.- May indicate a different reaction mechanism is occurring under harsh conditions. | - Confirm identity of side product.- Revert to standard, milder Buchwald-Hartwig conditions. The C(sp³)-Cl bond is not susceptible to this catalytic cycle. |
Safety Precautions
-
Reagent Handling: Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood. Sodium tert-butoxide is corrosive and moisture-sensitive; handle under an inert atmosphere.
-
Inert Atmosphere: Schlenk line techniques require proper training to avoid implosion or exposure to pyrophoric materials.
-
Solvents: Toluene, ethyl acetate, and hexanes are flammable. Keep away from ignition sources.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
Conclusion
The protocol described provides a reliable and highly selective method for the synthesis of 5-amino-1-chloro-2,3-dihydro-1H-indene derivatives. By leveraging the power of palladium-catalyzed Buchwald-Hartwig amination, researchers can effectively bypass the inherent unreactivity of the substrate towards classical SNAr, enabling facile access to a diverse range of valuable compounds for drug discovery and materials science. Careful attention to maintaining an inert atmosphere and using anhydrous conditions are paramount to achieving high yields and reproducibility.
References
- 1. Buy 5-bromo-2,3-dihydro-1H-indene | 6134-54-9 [smolecule.com]
- 2. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
The Strategic Utility of 5-Bromo-1-chloro-2,3-dihydro-1H-indene in the Synthesis of Novel Central Nervous System Agents
Abstract
The 2,3-dihydro-1H-indene (indane) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous agents targeting the Central Nervous System (CNS).[1][2] This application note explores the synthetic versatility of a key halogenated intermediate, 5-Bromo-1-chloro-2,3-dihydro-1H-indene , and its strategic application in the development of novel CNS drug candidates. We provide a detailed examination of its reactivity, focusing on palladium-catalyzed cross-coupling reactions, and present protocols for the synthesis of advanced intermediates poised for elaboration into potential therapeutic agents, such as serotonin receptor modulators and monoamine oxidase (MAO) inhibitors.
Introduction: The Indane Moiety in CNS Drug Discovery
The rigid bicyclic structure of the indane nucleus provides a well-defined three-dimensional framework for the precise orientation of pharmacophoric elements. This structural feature is crucial for high-affinity interactions with various CNS targets. A notable example is Rasagiline, an irreversible inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease, which is built upon an amino-indane core.[3][4] Furthermore, derivatives of the indene scaffold have been identified as potent ligands for serotonin receptors, particularly the 5-HT6 subtype, which is a target of interest for cognitive disorders.[1][2]
The subject of this note, This compound , offers two distinct points for synthetic diversification: a reactive aryl bromide at the 5-position and a benzylic chloride at the 1-position. This dual functionality allows for a modular and convergent approach to a wide array of complex molecular architectures relevant to CNS drug design.
Core Synthetic Strategy: Leveraging Palladium-Catalyzed Cross-Coupling
The bromine atom at the 5-position of the indane ring is amenable to a variety of palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern drug discovery for their reliability, functional group tolerance, and the ability to forge carbon-carbon and carbon-heteroatom bonds with high efficiency. The primary reactions of interest for derivatizing our starting material include the Suzuki-Miyaura and Sonogashira couplings.
Suzuki-Miyaura Coupling: Access to 5-Arylindane Scaffolds
The Suzuki-Miyaura coupling enables the formation of a biaryl linkage by reacting the aryl bromide with an organoboron species, typically a boronic acid or ester. This reaction is instrumental in creating derivatives with extended aromatic systems, which can modulate receptor binding affinity and selectivity.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol outlines the synthesis of a 5-aryl-1-chloro-2,3-dihydro-1H-indene intermediate, a versatile precursor for further functionalization.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,2-Dimethoxyethane (DME)
-
Water
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the corresponding arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).
-
Add degassed DME and water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-1-chloro-2,3-dihydro-1H-indene.
Expected Outcome:
This procedure is expected to provide the coupled product in good to excellent yields, depending on the nature of the arylboronic acid used. The resulting 5-aryl-1-chloro-indane can then be subjected to nucleophilic substitution at the 1-position to introduce various amine-containing side chains, a common feature in many CNS agents.
Sonogashira Coupling: Installation of an Alkynyl Moiety
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne.[5] This reaction is particularly valuable for introducing a rigid alkynyl linker, which can serve as a handle for further transformations (e.g., click chemistry) or as a key pharmacophoric element itself, as seen in the propargyl group of Rasagiline.[4]
Protocol 2: General Procedure for Sonogashira Coupling of this compound
This protocol describes the synthesis of a 5-alkynyl-1-chloro-2,3-dihydro-1H-indene, a precursor for Rasagiline analogues and other propargylamine-containing CNS drug candidates.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a flame-dried Schlenk flask, add Pd(PPh₃)₂Cl₂ and CuI.
-
Evacuate and backfill the flask with an inert atmosphere.
-
Add anhydrous THF and anhydrous triethylamine.
-
To this mixture, add this compound and the terminal alkyne.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 6-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the 5-alkynyl-1-chloro-2,3-dihydro-1H-indene.
Visualization of Synthetic Pathways
The following diagrams illustrate the pivotal role of this compound in the synthesis of advanced intermediates for CNS agents.
Caption: Suzuki-Miyaura coupling pathway.
Caption: Sonogashira coupling pathway.
Data Summary
The following table summarizes representative yields for the cross-coupling reactions based on literature precedents for similar substrates. Actual yields may vary depending on the specific coupling partners and reaction conditions.
| Reaction Type | Coupling Partner | Catalyst System | Typical Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 80-90 | |
| Thiophene-2-boronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 75-85 | |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | 70-85 |
| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | 80-95 | |
| Propargyl alcohol | Pd(PPh₃)₂Cl₂ / CuI | 65-80 |
Conclusion and Future Perspectives
This compound represents a highly valuable and versatile building block for the synthesis of novel CNS agents. Its dual halogenation at strategic positions allows for selective and sequential functionalization, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The palladium-catalyzed cross-coupling reactions detailed herein provide robust and efficient methods for elaborating the indane core, paving the way for the discovery of next-generation therapeutics for a range of neurological and psychiatric disorders. Further exploration of other cross-coupling methodologies, such as Buchwald-Hartwig amination at the 5-position, could further expand the synthetic utility of this promising intermediate.
References
- 1. Indene-based scaffolds. Design and synthesis of novel serotonin 5-HT6 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. CN103804200A - Preparation method of rasagiline and analogue thereof - Google Patents [patents.google.com]
- 4. mansapublishers.com [mansapublishers.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of Novel Anti-inflammatory Agents from 5-Bromo-1-chloro-2,3-dihydro-1H-indene
Introduction: The Therapeutic Potential of the Indene Scaffold
The indene framework is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic nature provides a versatile scaffold for the spatial presentation of various pharmacophoric elements, making it an attractive starting point for the design of novel therapeutic agents. [1][2][3][4][5]In recent years, derivatives of 2,3-dihydro-1H-indene have garnered significant attention for their potential as anti-inflammatory agents. [6][7]Chronic inflammation is a key pathological feature of a wide range of human diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A central pathway in the inflammatory cascade is the cyclooxygenase (COX) pathway, which is responsible for the production of pro-inflammatory prostaglandins. [8]The COX enzyme exists in two primary isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced at sites of inflammation. [8]Consequently, the development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery, aiming to provide therapeutic benefits while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. [8] This application note provides a comprehensive guide for the synthesis of novel anti-inflammatory compounds derived from the readily available starting material, 5-Bromo-1-chloro-2,3-dihydro-1H-indene. We will explore key synthetic strategies, provide detailed experimental protocols, and outline methods for the biological evaluation of the synthesized compounds.
Synthetic Strategy: Leveraging Palladium-Catalyzed Cross-Coupling Reactions
The chemical structure of this compound offers a strategic platform for molecular diversification. The presence of a bromine atom on the aromatic ring provides a reactive handle for the introduction of a wide array of substituents through palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful and versatile tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.
Two key cross-coupling reactions are particularly well-suited for the functionalization of our starting material: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and an organoboron reagent, typically a boronic acid or a boronic ester. [9][10][11]This allows for the introduction of various aryl and heteroaryl groups at the 5-position of the indene core, which is a common strategy in the design of bioactive molecules.
-
Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond between the aryl bromide and an amine. [12][13][14][15]This opens up avenues for the synthesis of a diverse range of 5-amino-indene derivatives, which can be further functionalized or may themselves possess desirable pharmacological properties.
The following sections will provide detailed protocols for these transformations, tailored for the specific substrate, this compound.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
This protocol describes a general method for the synthesis of 5-aryl-1-chloro-2,3-dihydro-1H-indene derivatives.
Diagram of the Suzuki-Miyaura Coupling Workflow:
References
- 1. cyclicpharma.com [cyclicpharma.com]
- 2. mdpi.com [mdpi.com]
- 3. Indene synthesis [organic-chemistry.org]
- 4. N-Aryl iminochromenes inhibit cyclooxygenase enzymes via π–π stacking interactions and present a novel class of anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes & Protocols: 5-Bromo-1-chloro-2,3-dihydro-1H-indene in Anticancer Drug Discovery
Introduction: The Indane Scaffold as a Privileged Motif in Oncology
The indane framework, a bicyclic structure featuring a benzene ring fused to a cyclopentane ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1] This structural motif is present in a variety of biologically active molecules and natural products, indicating its favorable properties for molecular recognition by biological targets.[1] In the realm of oncology, indane and its derivatives have been extensively investigated for their potential to modulate multifaceted oncologic pathways, leading to the development of novel therapeutic agents. Substituted indenes have demonstrated potent anticancer activity through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of crucial cellular machinery like microtubules.[2][3]
This technical guide focuses on 5-Bromo-1-chloro-2,3-dihydro-1H-indene , a dihalogenated indane derivative, as a versatile and strategic starting material for the discovery of novel anticancer drugs. The presence of two distinct halogen atoms—an aryl bromide at the 5-position and a benzylic chloride at the 1-position—offers differential reactivity, allowing for selective and sequential chemical modifications.[1] This unique feature enables the systematic construction of diverse molecular libraries, a cornerstone of modern drug discovery campaigns.
This document will provide a comprehensive overview of the synthetic utility of this compound, propose a drug discovery workflow targeting tubulin polymerization, and offer detailed, field-proven protocols for the synthesis of derivatives and their subsequent biological evaluation.
The Strategic Advantage of this compound in Synthesis
The power of this compound as a building block lies in the differential reactivity of its two carbon-halogen bonds. This allows for a programmed, stepwise approach to molecular elaboration.
-
Aryl C-Br Bond (Position 5): This bond is ideally suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the introduction of a wide array of aryl, heteroaryl, or alkyl groups, allowing for extensive exploration of the Structure-Activity Relationship (SAR) at this position.
-
Benzylic C-Cl Bond (Position 1): The benzylic chloride is more susceptible to nucleophilic substitution reactions. This allows for the facile introduction of various nucleophiles, including amines, alcohols, and thiols, to build another vector of diversity.
This orthogonal reactivity is the key to creating a library of compounds with diverse functionalities, increasing the probability of identifying a potent and selective anticancer agent.
Proposed Drug Discovery Workflow: Targeting Tubulin Polymerization
Microtubules are dynamic cytoskeletal polymers essential for cell division, making them a clinically validated target for cancer therapy.[4] Inhibitors of tubulin polymerization can disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5] Dihydro-1H-indene derivatives have shown significant promise as tubulin polymerization inhibitors that bind to the colchicine site.
The following workflow outlines a strategy to discover novel indene-based tubulin inhibitors starting from this compound.
Caption: Proposed workflow for the discovery of indene-based tubulin inhibitors.
PART 1: SYNTHETIC PROTOCOLS
The following protocols are generalized methodologies for the key transformations in the synthesis of a diverse library of 5,1-disubstituted indane derivatives. Researchers should optimize conditions for specific substrates.
Protocol 1.1: Palladium-Catalyzed Suzuki-Miyaura Coupling at the C5-Position
This protocol details the coupling of the aryl bromide moiety with a boronic acid. This reaction is robust and tolerates a wide range of functional groups on the boronic acid partner.
Objective: To synthesize 5-aryl-1-chloro-2,3-dihydro-1H-indene derivatives.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (0.02 - 0.05 equivalents)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq), to the flask.
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-1-chloro-2,3-dihydro-1H-indene.
Causality Behind Choices:
-
Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki couplings, often providing good yields with a range of substrates.[6]
-
Base: An inorganic base like K₂CO₃ is required to activate the boronic acid for the transmetalation step in the catalytic cycle.[7]
-
Inert Atmosphere: Palladium catalysts in their active Pd(0) state are sensitive to oxygen, so an inert atmosphere is crucial to prevent catalyst degradation and ensure efficient reaction.
Protocol 1.2: Nucleophilic Substitution at the C1-Position
This protocol describes the displacement of the benzylic chloride with a nucleophile, for example, a primary or secondary amine.
Objective: To synthesize 5-aryl-1-(substituted-amino)-2,3-dihydro-1H-indene derivatives.
Materials:
-
5-Aryl-1-chloro-2,3-dihydro-1H-indene (from Protocol 1.1)
-
Amine nucleophile (1.5 - 2.5 equivalents)
-
Potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the 5-aryl-1-chloro-2,3-dihydro-1H-indene (1.0 eq) in a suitable solvent such as ACN or DMF.
-
Add the amine nucleophile (2.0 eq) and the base (e.g., K₂CO₃, 2.5 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 6-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
If using K₂CO₃, filter off the solid. Dilute the filtrate with ethyl acetate and wash extensively with water to remove the DMF or ACN and any remaining base/salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final 5,1-disubstituted indane derivative.
Causality Behind Choices:
-
Solvent: Polar aprotic solvents like DMF or ACN are ideal for Sₙ2 reactions as they solvate the cation of the base but do not strongly solvate the nucleophile, thus enhancing its reactivity.
-
Base: A base is required to scavenge the HCl that is formed during the reaction, driving the equilibrium towards the product.
PART 2: BIOLOGICAL EVALUATION PROTOCOLS
After synthesizing the compound library, the following tiered screening approach can be used to identify and characterize potent anticancer agents.
Protocol 2.1: Primary Screening - Cell Viability (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. It is a robust and high-throughput method for initial screening of compound libraries.
Objective: To determine the concentration of the synthesized compounds that inhibits 50% of cancer cell growth (IC₅₀).
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HeLa cervical)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Paclitaxel).
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[8]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value for each compound.
| Compound ID | Target/Rationale | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HeLa IC₅₀ (µM) |
| Control-1 (Paclitaxel) | Tubulin Stabilizer | 0.005 | 0.003 | 0.004 |
| IND-001 (Example Hit) | Putative Tubulin Inhibitor | 0.087 | 0.054 | 0.028 |
| IND-002 (Example Hit) | Putative Tubulin Inhibitor | 0.560 | 0.410 | 0.250 |
| IND-003 (Inactive) | Putative Tubulin Inhibitor | > 50 | > 50 | > 50 |
Table 1: Example data presentation for the primary MTT screen. IC₅₀ values represent the mean of three independent experiments.
Protocol 2.2: Secondary Screening - In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of hit compounds on the assembly of purified tubulin into microtubules.[5]
Objective: To confirm that the cytotoxic effect of hit compounds is due to the inhibition of tubulin polymerization.
Materials:
-
Purified bovine or porcine tubulin (>99%)
-
GTP solution
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
Fluorescence-based tubulin polymerization assay kit (containing a fluorescent reporter)
-
384-well or 96-well black plates
-
Fluorescence plate reader with temperature control
Procedure:
-
Prepare working solutions of the hit compounds and controls (e.g., Paclitaxel as a promoter, Nocodazole as an inhibitor) in polymerization buffer.
-
On ice, prepare a master mix of tubulin (e.g., final concentration 2-3 mg/mL), GTP (final concentration 1 mM), and the fluorescent reporter in polymerization buffer.
-
Add the compound solutions to the wells of a pre-warmed (37°C) microplate.
-
To initiate the reaction, add the tubulin master mix to each well.
-
Immediately place the plate in the plate reader and measure the fluorescence intensity (e.g., Ex/Em ~360/450 nm) every 60 seconds for 60 minutes at 37°C.
-
The polymerization of tubulin into microtubules will increase the fluorescence signal.[9]
-
Plot fluorescence intensity versus time. Inhibitors will decrease the rate and extent of polymerization compared to the vehicle control.
-
Calculate the IC₅₀ for tubulin polymerization inhibition from a dose-response curve.
Caption: Workflow for the in vitro tubulin polymerization assay.
Protocol 2.3: Mechanistic Studies - Cell Cycle Analysis
This protocol uses flow cytometry to determine the cell cycle phase distribution of cells treated with a hit compound. Tubulin inhibitors are expected to cause an accumulation of cells in the G2/M phase.[3]
Objective: To determine if hit compounds induce cell cycle arrest at the G2/M phase.
Materials:
-
Cancer cell line of interest
-
Test compound
-
Phosphate Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at concentrations around its IC₅₀ and 2x IC₅₀ for 24 hours. Include a vehicle control.
-
Harvest the cells (including floating cells) by trypsinization and centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI/RNase staining buffer and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Protocol 2.4: Mechanistic Studies - Apoptosis Assay (Annexin V Staining)
This assay quantifies the number of cells undergoing apoptosis after treatment with a hit compound.
Objective: To confirm that the cell death induced by hit compounds occurs via apoptosis.
Materials:
-
Cancer cell line of interest
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the test compound as described in the cell cycle analysis protocol (Protocol 2.3).
-
Harvest all cells (adherent and floating) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within one hour.
-
Quantify the cell populations:
Conclusion and Future Perspectives
This compound represents a highly valuable and versatile starting material for the discovery of novel anticancer agents. Its differential reactivity allows for the systematic and efficient synthesis of diverse compound libraries. The protocols outlined in this guide provide a robust framework for synthesizing indane-based derivatives and evaluating their potential as tubulin polymerization inhibitors. By following the proposed workflow—from strategic library synthesis to detailed biological and mechanistic characterization—researchers can effectively leverage this privileged scaffold to identify and develop next-generation cancer therapeutics. The continued exploration of the chemical space around the indane core promises to yield potent and selective drug candidates for the treatment of various malignancies.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
Application Note: A Detailed Protocol for the Sonogashira Coupling of 5-Bromo-1-chloro-2,3-dihydro-1H-indene
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] First reported by Kenkichi Sonogashira in 1975, this reaction is prized for its mild reaction conditions, tolerance of a wide range of functional groups, and its reliability in constructing complex molecular architectures.[3] These attributes have established the Sonogashira coupling as an indispensable tool in the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials.[1]
This application note provides a detailed experimental procedure for the Sonogashira coupling of 5-Bromo-1-chloro-2,3-dihydro-1H-indene with a terminal alkyne. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step guide but also insights into the rationale behind the procedural choices, ensuring both reproducibility and a deeper understanding of the reaction dynamics. The inherent reactivity difference between aryl bromides and chlorides allows for selective coupling at the C-Br bond.[1][4]
Reaction Principle and Mechanism
The Sonogashira coupling is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[5] The reaction mechanism is understood to proceed via two interconnected catalytic cycles, a palladium cycle and a copper cycle, as illustrated below.
The Catalytic Cycle involves:
-
Palladium Cycle Initiation: The active Pd(0) catalyst is generated in situ from a Pd(II) precatalyst. This Pd(0) species undergoes oxidative addition with the aryl halide (this compound), forming a Pd(II) intermediate.[3][4]
-
Copper Cycle and Acetylide Formation: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide species. The base serves to deprotonate the alkyne, increasing its nucleophilicity.[2][6]
-
Transmetalation: The copper acetylide then transfers its acetylenic group to the palladium(II) complex. This key step, known as transmetalation, regenerates the copper(I) catalyst.[4][7]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (an arylalkyne) and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[4]
Visualization of the Catalytic Cycle
Caption: The dual catalytic cycle of the Sonogashira cross-coupling reaction.
Experimental Protocol
This protocol details the coupling of this compound with a generic terminal alkyne, represented as R-C≡CH.
Materials and Reagents
| Reagent | Formula | Mol. Wt. ( g/mol ) | Suggested Stoichiometry |
| This compound | C₉H₈BrCl | 231.52 | 1.0 eq |
| Terminal Alkyne (e.g., Phenylacetylene) | R-C≡CH | Variable | 1.1 - 1.2 eq |
| Bis(triphenylphosphine)palladium(II) chloride | PdCl₂(PPh₃)₂ | 701.90 | 0.02 - 0.05 eq (2-5 mol%) |
| Copper(I) Iodide | CuI | 190.45 | 0.02 - 0.05 eq (2-5 mol%) |
| Triethylamine (Et₃N) or Diisopropylamine (DIPA) | C₆H₁₅N or C₆H₁₅N | 101.19 | 2.0 - 5.0 eq |
| Anhydrous Solvent (e.g., THF or DMF) | C₄H₈O or C₃H₇NO | - | - |
Step-by-Step Methodology
1. Reaction Setup and Inert Atmosphere:
-
Rationale: The Pd(0) catalytic species is sensitive to oxygen and can be readily oxidized, rendering it inactive. Therefore, the entire procedure must be conducted under an inert atmosphere.[8]
-
Procedure: a. Place a magnetic stir bar into a flame-dried Schlenk flask or a two-neck round-bottom flask equipped with a condenser and a septum. b. Add this compound (1.0 eq), Bis(triphenylphosphine)palladium(II) chloride (0.025 eq), and Copper(I) Iodide (0.025 eq) to the flask. c. Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[8]
2. Addition of Solvent and Reagents:
-
Rationale: The choice of solvent is crucial for solubility and reaction rate.[9] Amine bases not only neutralize the HX byproduct but also facilitate the formation of the copper acetylide.[1][6] Using anhydrous, degassed solvents is critical to prevent quenching of reagents and deactivation of the catalyst.
-
Procedure: a. Through the septum, add the anhydrous, degassed solvent (e.g., THF, ~5 mL per mmol of aryl halide) via a syringe. b. Add the amine base (e.g., Triethylamine, 3.0 eq) via syringe. c. Finally, add the terminal alkyne (1.1 eq) dropwise via syringe. d. The reaction mixture will typically turn from a pale yellow to a darker, sometimes heterogeneous, mixture.
3. Reaction Monitoring:
-
Rationale: Monitoring the reaction progress prevents unnecessary heating and potential side reactions. Thin-Layer Chromatography (TLC) is a rapid and effective method for this purpose.
-
Procedure: a. Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) if necessary. The reactivity of aryl bromides is generally good, but some substrates may require mild heating.[1][4] b. Monitor the consumption of the starting material (this compound) by TLC. Use an appropriate eluent system (e.g., Hexane/Ethyl Acetate) and visualize under UV light. The reaction is typically complete within 3-24 hours.[4]
4. Reaction Work-up:
-
Rationale: The work-up procedure is designed to quench the reaction, remove the catalysts, salts, and excess base, and extract the desired product into an organic phase.
-
Procedure: a. Once the reaction is complete, cool the mixture to room temperature. b. Dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate. c. Filter the mixture through a pad of Celite® to remove precipitated salts and catalyst residues. Wash the pad with additional solvent.[4] d. Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of ammonium chloride (to remove the amine base), water, and then brine.[4] e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). f. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
5. Purification:
-
Rationale: The crude product will likely contain minor impurities, including potentially a small amount of alkyne homocoupling product (Glaser coupling).[10] Flash column chromatography is the standard method for obtaining the highly pure desired product.
-
Procedure: a. Purify the crude residue by flash column chromatography on silica gel. b. Select an appropriate eluent system based on TLC analysis (typically a gradient of hexane and ethyl acetate). c. Collect the fractions containing the product and combine them. d. Remove the solvent under reduced pressure to yield the purified product. e. Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).
Safety and Handling Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust.
-
Copper(I) Iodide: CuI is a mild irritant. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Amine Bases: Triethylamine and diisopropylamine are volatile, flammable, and corrosive. Handle these reagents exclusively in a fume hood.
-
Solvents: Anhydrous solvents like THF and DMF are flammable and have specific health hazards. Consult the Safety Data Sheet (SDS) for each reagent before use.
-
Exothermic Potential: While generally run under mild conditions, cross-coupling reactions can have an exothermic profile. For larger-scale reactions, consider controlling the rate of addition and providing adequate cooling.[11]
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. books.lucp.net [books.lucp.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. engineering.purdue.edu [engineering.purdue.edu]
Application Note: High-Purity Isolation of 5-Bromo-1-chloro-2,3-dihydro-1H-indene using Optimized Column Chromatography
Introduction
5-Bromo-1-chloro-2,3-dihydro-1H-indene is a halogenated indane derivative that serves as a critical building block in medicinal chemistry and materials science.[1] Its utility as a synthetic intermediate necessitates a high degree of purity, as even minor impurities can lead to unwanted side reactions, decreased yields, and compromised biological activity in downstream applications. The synthesis of this compound can often result in a mixture of closely related structural isomers and unreacted starting materials, making purification a significant challenge.
This application note provides a detailed, field-proven protocol for the purification of this compound using silica gel column chromatography. The methodology is designed for researchers, scientists, and drug development professionals, with a focus on explaining the rationale behind experimental choices to ensure reproducible, high-purity outcomes.
Principles of Separation
The successful purification of the target compound hinges on the principles of adsorption chromatography.[2][3] In this technique, a mixture is passed through a column packed with a solid adsorbent, the stationary phase, using a liquid mobile phase. The components of the mixture separate based on their differential affinities for the stationary and mobile phases.
For the separation of this compound, we will employ normal-phase chromatography.[4]
-
Stationary Phase: Silica gel (SiO₂) is the adsorbent of choice due to its polar surface, which is rich in silanol groups (-Si-OH).[4] This polarity allows for stronger interactions with more polar molecules.[2]
-
Mobile Phase: A non-polar solvent system will be used as the eluent.
-
Separation Mechanism: The components of the crude mixture will be separated based on their polarity. Less polar compounds will have a weaker affinity for the silica gel and will travel down the column more quickly with the non-polar mobile phase. Conversely, more polar compounds will be retained more strongly by the silica gel and will elute later.[2]
The key to achieving a clean separation lies in optimizing the mobile phase composition, which is first determined by Thin-Layer Chromatography (TLC) analysis.
Preliminary Analysis: Thin-Layer Chromatography (TLC)
Before proceeding to column chromatography, it is imperative to develop an appropriate solvent system using TLC.[5][6] TLC serves as a rapid, small-scale pilot for the larger column separation.
Objective: To find a solvent system where the target compound, this compound, has a Retention Factor (Rf) of approximately 0.2-0.35.[2][7] This Rf range generally provides the best separation from impurities.
Protocol for TLC Analysis:
-
Prepare several developing chambers with different ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).[8]
-
Spot a small amount of the crude reaction mixture onto separate silica gel TLC plates.
-
Place one plate in each chamber and allow the solvent to ascend the plate.
-
Visualize the separated spots under UV light and/or by staining.
-
Calculate the Rf value for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Select the solvent system that provides the best separation between the target compound and its impurities, with the target compound having an Rf in the optimal range.
Table 1: Example TLC Solvent System Screening
| Solvent System (Hexane:Ethyl Acetate) | Rf of Target Compound | Observations |
| 98:2 | 0.45 | Good separation from baseline impurities, but close to a faster-moving spot. |
| 95:5 | 0.30 | Excellent separation from all major impurities. |
| 90:10 | 0.15 | Compound moves too slowly, potential for band broadening on the column. |
Based on these hypothetical results, a 95:5 hexane:ethyl acetate mixture would be the ideal starting mobile phase for the column chromatography.
Experimental Protocol: Column Chromatography
This protocol details the wet-packing method for preparing the silica gel column, which is generally preferred as it minimizes the chances of air bubbles and channeling that can compromise separation.[9]
Materials and Equipment
-
Chromatography column with a stopcock
-
Silica gel (230-400 mesh for flash chromatography)[10]
-
Mobile phase solvents (e.g., HPLC grade hexanes and ethyl acetate)
-
Sand (acid-washed)
-
Cotton or glass wool
-
Crude this compound product
-
Collection vessels (test tubes or flasks)
-
TLC plates and developing chamber
-
Rotary evaporator
Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
1. Preparation of the Stationary Phase (Slurry Packing Method)
-
Secure the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[2]
-
Add a thin layer (approx. 1 cm) of sand on top of the plug.
-
In a separate beaker, weigh the required amount of silica gel (typically 20-50 times the weight of the crude sample).[2]
-
Add the initial mobile phase (e.g., 95:5 hexane:ethyl acetate) to the silica gel to form a slurry.[2] Swirl gently to remove any trapped air bubbles.
-
With the stopcock open and a flask underneath to collect the solvent, pour the slurry into the column. Use a funnel to aid the transfer.
-
Continuously tap the side of the column gently to ensure even packing and to dislodge any air bubbles.[9]
-
Once all the silica has been added, allow the solvent to drain until it is just above the level of the silica. Do not let the column run dry.[2]
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
2. Sample Preparation and Loading (Dry Loading Method) For compounds that are not highly soluble in the mobile phase, dry loading is recommended to ensure a concentrated starting band.[7][11]
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the mass of the crude product) to the solution.
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[7]
-
Carefully add this powder onto the top layer of sand in the packed column.
3. Elution The choice between isocratic and gradient elution depends on the separation difficulty.[12][13]
-
Isocratic Elution: The mobile phase composition remains constant throughout the purification (e.g., 95:5 hexane:ethyl acetate). This is suitable for simple separations where all components have significantly different Rf values.[12][14]
-
Gradient Elution: The polarity of the mobile phase is gradually increased over time (e.g., starting with 98:2 hexane:ethyl acetate and slowly increasing the percentage of ethyl acetate). This is highly effective for complex mixtures and for eluting more strongly retained compounds, resulting in sharper peaks and reduced analysis time.[12][15]
For this particular compound, which may have closely related isomers, a shallow gradient elution is often beneficial.[7]
4. Fraction Collection and Analysis
-
Begin adding the mobile phase to the top of the column and open the stopcock to start the elution. Maintain a steady flow rate.[11]
-
Collect the eluent in a series of labeled test tubes or flasks. The size of the fractions will depend on the column size and the expected separation.
-
Monitor the separation by spotting every few fractions onto a TLC plate and developing it in the appropriate solvent system.
-
Once the desired product begins to elute, collect fractions until it is no longer detected by TLC.
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.
Troubleshooting and Optimization
Table 2: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Poor Separation | Inappropriate solvent system. | Re-optimize the mobile phase using TLC. Consider a shallower gradient.[16] |
| Column overloaded. | Use a larger column or less sample. The mass of silica should be at least 20-50 times the sample mass.[2] | |
| Compound Stuck on Column | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution).[17] |
| Compound is unstable on silica. | Test for stability by spotting the compound on a TLC plate and letting it sit for an hour before eluting. If unstable, consider using deactivated silica or alumina.[17] | |
| Cracked Column Bed | Column ran dry. | Always keep the solvent level above the stationary phase.[2] |
| Peak Tailing | Secondary interactions with silica. | For basic compounds, adding a small amount of triethylamine (0.1-1%) to the mobile phase can improve peak shape.[7][18] |
Visualization of Elution Principles
The following diagram illustrates the relationship between solvent polarity, the compound's affinity for the stationary phase, and its elution order.
Caption: Relationship between compound polarity and elution order in normal-phase chromatography.
Conclusion
This application note provides a comprehensive and robust protocol for the purification of this compound. By carefully selecting the stationary phase, optimizing the mobile phase through preliminary TLC analysis, and adhering to proper column packing and elution techniques, researchers can consistently achieve high levels of purity. The principles and troubleshooting guide presented herein are broadly applicable to the purification of other halogenated aromatic compounds, empowering scientists to obtain high-quality materials for their research and development endeavors.
References
- 1. Buy 5-bromo-2,3-dihydro-1H-indene | 6134-54-9 [smolecule.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. longdom.org [longdom.org]
- 4. uhplcs.com [uhplcs.com]
- 5. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Purification [chem.rochester.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. youtube.com [youtube.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. biotage.com [biotage.com]
- 13. mastelf.com [mastelf.com]
- 14. uhplcs.com [uhplcs.com]
- 15. lifesciences.danaher.com [lifesciences.danaher.com]
- 16. welch-us.com [welch-us.com]
- 17. Chromatography [chem.rochester.edu]
- 18. benchchem.com [benchchem.com]
Application Notes & Protocols: Strategic Functionalization of the 5-Bromo-1-chloro-2,3-dihydro-1H-indene Core
Abstract
The indane scaffold is a privileged structure in medicinal chemistry and materials science, offering a rigid bicyclic framework for the spatial presentation of pharmacophoric elements.[1] The di-halogenated derivative, 5-Bromo-1-chloro-2,3-dihydro-1H-indene, represents a particularly versatile starting material, featuring two chemically distinct halogen atoms that can be functionalized orthogonally. This guide provides a comprehensive overview of the strategic, chemoselective functionalization of this indane core, detailing field-proven protocols for researchers in drug discovery and synthetic chemistry. We will explore the selective derivatization of the C5-aryl bromide via palladium-catalyzed cross-coupling reactions and the C1-benzylic chloride via nucleophilic substitution, enabling the synthesis of complex, multi-functionalized indane derivatives.
Introduction: The Indane Scaffold and the Principle of Orthogonal Functionalization
The indane core is a recurring motif in numerous FDA-approved drugs and biologically active compounds, valued for its conformational rigidity and synthetic accessibility.[1] The strategic derivatization of this core allows for the fine-tuning of molecular properties critical for drug development, such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
The starting material, this compound, possesses two key reaction handles:
-
An sp²-hybridized aryl bromide at the C5 position.
-
An sp³-hybridized benzylic chloride at the C1 position.
These two C-X bonds exhibit fundamentally different reactivities, which forms the basis for their selective and sequential modification—a concept known as orthogonal synthesis.[2][3]
-
Aryl Halide Reactivity (C5-Br): The C-Br bond is best activated by low-valent transition metals, making it an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions. The general reactivity order for oxidative addition to a palladium(0) center is C–I > C–Br > C–OTf > C–Cl.[4] This inherent reactivity difference allows for the selective coupling at the C-Br bond in the presence of the less reactive C-Cl bond.
-
Benzylic Halide Reactivity (C1-Cl): The C-Cl bond is at a benzylic position. Benzylic halides are highly susceptible to nucleophilic substitution reactions (via both Sₙ1 and Sₙ2 mechanisms) because the adjacent aromatic ring stabilizes the carbocation intermediate or the transition state. In contrast, aryl bromides are notoriously unreactive toward standard nucleophilic substitution.[5]
This differential reactivity enables a two-stage functionalization strategy, which is the focus of this guide.
Selective Functionalization of the C5-Aryl Bromide
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for forming C-C and C-Heteroatom bonds.[4] The higher reactivity of the aryl bromide over the benzylic chloride towards Pd(0) oxidative addition allows for highly selective transformations at the C5 position.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust method for forming biaryl structures or introducing alkyl/alkenyl groups.[6] The choice of catalyst, ligand, and base is critical for achieving high yields and selectivity.[4]
Protocol 2.1.1: Selective Suzuki-Miyaura Coupling
-
Reagent Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired aryl- or vinylboronic acid (1.2-1.5 equiv), and a base such as sodium carbonate (Na₂CO₃, 2.0-3.0 equiv) or potassium phosphate (K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst. For high selectivity, Pd(PPh₃)₄ (3-5 mol%) or a combination of Pd(OAc)₂ (2 mol%) with a bulky phosphine ligand like SPhos or XPhos (4 mol%) is recommended.
-
Solvent and Degassing: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/H₂O (4:1:1) or Dioxane/H₂O (4:1). The total solvent volume should result in a 0.1-0.2 M concentration of the starting indane. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture under an inert atmosphere (Argon or N₂) to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Catalyst / Ligand | Base | Solvent System | Temp (°C) | Typical Yield (%) | Selectivity (Br vs. Cl) |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 80-95% | >98:2 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 90 | 85-98% | >99:1 |
| PdCl₂(dppf) | Cs₂CO₃ | DMF/H₂O | 85 | 82-96% | >98:2 |
| Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling. Yields are based on analogous bromo-chloro aromatic substrates from literature.[4][7][8] |
Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira coupling introduces an alkyne moiety, a versatile functional group for further derivatization, such as in "click" chemistry or as a precursor for other functionalities.[9][10] The reaction is co-catalyzed by palladium and copper(I).[1]
Protocol 2.2.1: Selective Sonogashira Coupling
-
Reagent Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv) and the terminal alkyne (1.2-1.5 equiv) in a degassed solvent like THF or DMF.
-
Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), the copper(I) co-catalyst (e.g., CuI, 4-5 mol%), and a suitable amine base such as triethylamine (TEA) or diisopropylamine (DIPEA) (2.0-3.0 equiv).
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 60 °C. The reaction is often rapid, typically completing within 1-6 hours. Monitor by TLC.
-
Workup and Purification: Once the starting material is consumed, dilute the mixture with diethyl ether and filter through a pad of Celite to remove the precipitated amine salts and catalysts. Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.
| Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | TEA | THF | 50 | 75-90% |
| Pd(PPh₃)₄ | CuI | DIPEA | DMF | RT - 40 | 80-95% |
| Table 2: Representative Conditions for Selective Sonogashira Coupling.[9][10] |
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is a powerful tool for installing primary or secondary amines onto an aromatic ring. The choice of ligand is paramount for achieving high efficiency, especially with aryl chlorides present.[11][12]
Protocol 2.3.1: Selective Buchwald-Hartwig Amination
-
Reagent Setup: Charge a Schlenk tube with this compound (1.0 mmol, 1.0 equiv), the amine (1.2 equiv), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 equiv) or lithium bis(trimethylsilyl)amide (LiHMDS, 1.4 equiv).
-
Catalyst Addition: Add a palladium precatalyst and a specialized biarylphosphine ligand. A common combination is Pd₂(dba)₃ (1-2 mol%) with a ligand such as XPhos or RuPhos (2-4 mol%).
-
Solvent and Degassing: Add a degassed anhydrous solvent such as toluene or dioxane. Degas the mixture as described previously.
-
Reaction: Heat the reaction under an inert atmosphere to 80-110 °C for 12-24 hours.
-
Workup and Purification: Cool the mixture, dilute with an organic solvent, and filter through Celite. Concentrate the filtrate and purify by column chromatography.
Selective Functionalization of the C1-Benzylic Chloride
The benzylic chloride at C1 is an excellent electrophile for nucleophilic substitution reactions. These reactions typically proceed under milder conditions than palladium catalysis and do not affect the aryl bromide, providing a robust orthogonal handle.
Substitution with Nitrogen Nucleophiles (Amination)
Direct substitution with primary or secondary amines provides access to 1-aminoindane derivatives, a common scaffold in neuroscience drug candidates.
Protocol 3.1.1: Sₙ2 Amination at C1
-
Reagent Setup: Dissolve this compound (1.0 mmol, 1.0 equiv) in a polar aprotic solvent such as acetonitrile or DMF.
-
Nucleophile and Base Addition: Add the primary or secondary amine (2.0-3.0 equiv). A non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0 equiv) or diisopropylethylamine (DIPEA, 2.0 equiv) is often added to scavenge the HCl byproduct.
-
Reaction: Stir the reaction at a temperature between room temperature and 70 °C. Monitor the reaction by TLC. Sₙ2 reactions with benzylic halides are often complete within 2-12 hours.[13]
-
Workup and Purification: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.
Causality Note: Using an excess of the amine nucleophile is crucial. It not only drives the reaction to completion but also helps to minimize over-alkylation, where the product amine acts as a nucleophile itself.[12]
Substitution with Oxygen and Sulfur Nucleophiles
Alcohols, phenols, and thiols can also serve as effective nucleophiles to generate ethers and thioethers at the C1 position, respectively. These reactions often require a base to deprotonate the nucleophile.
Protocol 3.2.1: Williamson Ether Synthesis at C1
-
Nucleophile Preparation: In a separate flask, dissolve the alcohol or phenol (1.2 equiv) in an anhydrous solvent like THF or DMF. Add a strong base such as sodium hydride (NaH, 1.2 equiv) at 0 °C and stir for 30 minutes to generate the alkoxide/phenoxide.
-
Substitution Reaction: Add a solution of this compound (1.0 mmol, 1.0 equiv) in the same solvent to the prepared nucleophile solution.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Workup and Purification: Carefully quench the reaction by the slow addition of water. Extract with an organic solvent, wash with brine, dry, and concentrate. Purify by column chromatography.
| Nucleophile | Base | Solvent | Temp (°C) | Product Type |
| R-NH₂ / R₂NH | K₂CO₃ | Acetonitrile | 50-70 | C1-Amine |
| R-OH (Alcohol) | NaH | THF | RT | C1-Ether |
| Ar-OH (Phenol) | K₂CO₃ | DMF | 60 | C1-Aryl Ether |
| R-SH (Thiol) | Cs₂CO₃ | Acetonitrile | RT | C1-Thioether |
| Table 3: Representative Conditions for Nucleophilic Substitution at the C1 Position. |
Sequential Di-functionalization Strategy
The true synthetic power of this compound is realized through sequential functionalization, combining the protocols described above. The order of reactions can be chosen based on the compatibility of the desired functional groups with the reaction conditions. A common and robust strategy is to perform the palladium-catalyzed cross-coupling first, followed by the nucleophilic substitution.
This sequential approach allows for the creation of diverse chemical libraries from a single, readily available starting material, making it an invaluable tool for structure-activity relationship (SAR) studies in drug discovery programs.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Orthogonal Stability and Reactivity of Aryl Germanes Enables Rapid and Selective (Multi)Halogenations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orthogonal Stability and Reactivity of Aryl Germanes Enables Rapid and Selective (Multi)Halogenations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. research.rug.nl [research.rug.nl]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Optimizing Suzuki coupling conditions for halogenated indenes
<Technical Support Center: Optimizing Suzuki Coupling Conditions for Halogenated Indenes
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth, practical solutions for optimizing Suzuki-Miyaura cross-coupling reactions involving halogenated indene substrates. As a Senior Application Scientist, my goal is to move beyond generic advice and offer a causal understanding of the reaction parameters, enabling you to troubleshoot effectively and enhance the robustness of your synthetic routes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common queries encountered when working with halogenated indenes in Suzuki couplings.
Q1: Why are my yields consistently low when using a chloro-indene substrate compared to a bromo- or iodo-indene?
A1: The core issue lies in the first critical step of the catalytic cycle: oxidative addition.[1][2] The reactivity of the carbon-halogen (C-X) bond is paramount, with the general trend being C-I > C-Br > C-OTf >> C-Cl.[3] Aryl chlorides are notoriously less reactive due to the strong C-Cl bond. To overcome this energy barrier, the catalytic system requires a more potent combination of a palladium source and a specific type of ligand. You will typically need bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos), which are designed to facilitate the oxidative addition of these less reactive aryl chlorides.[1][4][5]
Q2: I'm observing significant amounts of a dehalogenated indene byproduct. What is the cause and how can I prevent it?
A2: Dehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction that plagues Suzuki couplings.[6][7] It primarily occurs via the formation of a palladium-hydride (Pd-H) species, which can arise from reactions with the base, solvent, or trace water.[6] This Pd-H intermediate can then reductively eliminate with the indene on the palladium center to produce the undesired byproduct.[6] N-heterocyclic halides are particularly susceptible to this issue.[6] To mitigate this, consider screening milder bases (e.g., K₃PO₄, Cs₂CO₃), using anhydrous and aprotic solvents like dioxane or toluene, and ensuring your reaction is performed under a strictly inert atmosphere.[3][6]
Q3: My boronic acid seems to be decomposing during the reaction, leading to poor yields. What's happening?
A3: Boronic acids can be unstable under Suzuki coupling conditions, primarily through a process called protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[8][9] This is a well-known decomposition pathway, especially with electron-deficient or certain heteroaryl boronic acids.[3][8][9] The presence of water and the choice of base can significantly influence the rate of this side reaction.[8][10] To enhance stability, consider converting the boronic acid to a more robust boronate ester, such as a pinacol ester or an MIDA boronate.[9][11][12] These derivatives are generally more stable to handle and can be used directly in the coupling reaction, often leading to more reproducible results.[11]
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving specific experimental failures.
Issue 1: Low to No Product Yield
You've set up your reaction, but analysis shows mostly unreacted starting materials.
Q: I've confirmed my reagents are pure, but the reaction is not proceeding. What are the critical parameters to investigate?
A: When a reaction fails to initiate, the issue often lies with the catalyst's activity or the reaction conditions not being optimal for your specific substrates. Here is a logical workflow to diagnose the problem:
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
Issue 2: Complex Mixture of Byproducts
Your reaction works, but the crude product is a complex mixture, making purification a significant challenge.
Q: My main byproduct is from the homocoupling of my boronic acid. How can I suppress this?
A: Boronic acid homocoupling is often a sign of oxygen contamination in your reaction.[9][12][13] Oxygen can interfere with the catalytic cycle, leading to the oxidation of the palladium catalyst and promoting the dimerization of the boronic acid.[9]
Strategies to Minimize Homocoupling:
-
Rigorous Degassing: Ensure your solvent is thoroughly degassed before use. A common method is to bubble an inert gas (argon or nitrogen) through the solvent for 15-30 minutes.[3]
-
Inert Atmosphere: The reaction should be run under a positive pressure of an inert gas. Use Schlenk line techniques for the best results.[14]
-
Catalyst Choice: Using a Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species can sometimes reduce the window for side reactions to occur.[12]
| Byproduct | Likely Cause | Recommended Solution |
| Homocoupled Boronic Acid | Oxygen in the reaction mixture.[9][12][13] | Rigorously degas solvents and maintain a strict inert atmosphere.[3] |
| Dehalogenated Indene | Formation of Pd-H species.[6] | Screen milder bases (K₃PO₄, Cs₂CO₃); use anhydrous, aprotic solvents.[3][6] |
| Biphenyl (from ligand) | Ligand degradation/arylation. | Use a more robust ligand or slightly adjust the Pd:Ligand ratio. |
Part 3: Experimental Protocols and Data
General Protocol for Suzuki Coupling of a Halogenated Indene
This protocol provides a starting point for optimization. Adjustments should be made based on the specific reactivity of your substrates.
-
Reaction Setup: To a flame-dried Schlenk flask, add the halogenated indene (1.0 equiv.), the boronic acid or boronate ester (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.[3]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 1,4-dioxane, to a concentration of 0.1-0.5 M).[13] Bubble the inert gas through the solution for an additional 10-15 minutes. Finally, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and the ligand (if not using a precatalyst).[13]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[12][13]
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[13]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[12][13] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[13]
-
Purification: Purify the crude product by flash column chromatography.[13]
Ligand Selection Guide for Halogenated Indenes
The choice of ligand is often the most critical parameter for a successful Suzuki coupling, especially with challenging substrates like chloro-indenes.
| Halogen on Indene | Recommended Ligand Class | Specific Examples | Rationale |
| Iodo-Indene | Triarylphosphines | PPh₃ | Generally reactive enough for the C-I bond; cost-effective. |
| Bromo-Indene | Bulky, Electron-Rich Phosphines | SPhos, XPhos, RuPhos | Increased electron density on Pd facilitates oxidative addition of the C-Br bond.[5] |
| Chloro-Indene | Buchwald Dialkylbiaryl Phosphines | XPhos, SPhos, RuPhos | These are highly active ligands specifically designed to promote the challenging oxidative addition of aryl chlorides.[4][5][15] |
Visualizing the Suzuki Catalytic Cycle
Understanding the mechanism is key to rational troubleshooting.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Identifying side products in 5-Bromo-1-chloro-2,3-dihydro-1H-indene synthesis
Welcome to the technical support guide for the synthesis of 5-Bromo-1-chloro-2,3-dihydro-1H-indene. This document is intended for researchers, scientists, and drug development professionals who utilize this critical intermediate and require a deep understanding of its synthesis and impurity profiling. As a key building block, the purity of this compound is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[1][2]
This guide provides troubleshooting advice and answers to frequently asked questions, focusing on the practical identification and mitigation of side products. The insights provided are grounded in established chemical principles and analytical practices to ensure robust and reproducible outcomes in your laboratory.
Troubleshooting Guide: Identifying & Mitigating Side Products
This section addresses specific experimental issues through a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My GC-MS analysis shows an unexpected peak with a mass of [M-HCl]⁺. What is this impurity and why did it form?
Answer:
An [M-HCl]⁺ peak in your GC-MS analysis strongly suggests the presence of an elimination side product, 5-Bromo-1-chloro-1H-indene . This impurity arises from the loss of a proton and a chloride ion from the desired product.
Causality (Why it Forms):
The formation of this unsaturated side product is typically favored by:
-
Elevated Temperatures: The elimination reaction is often promoted at higher temperatures during the reaction or workup. The benzylic position of the chlorine atom makes it susceptible to elimination.
-
Presence of Base: Trace amounts of base, either from the workup (e.g., bicarbonate wash) or residual starting materials, can catalyze the dehydrochlorination.
-
Extended Reaction Times: Prolonged exposure to reaction conditions can increase the likelihood of side reactions, including elimination.
Mitigation Strategies:
-
Strict Temperature Control: Maintain the recommended reaction temperature. Avoid excessive heating during solvent removal or distillation.
-
Neutral Workup: Minimize the use of basic solutions during the workup. If a basic wash is necessary, perform it quickly at low temperatures and follow immediately with a neutral wash (e.g., brine).
-
Optimize Reaction Time: Monitor the reaction progress by TLC or GC to avoid unnecessarily long reaction times once the starting material is consumed.
Analytical Confirmation: Beyond the mass spectrum, the presence of a vinylic proton signal in the ¹H NMR spectrum (typically between 6.5-7.5 ppm) would confirm the structure of the elimination product.
Question 2: I'm observing multiple product peaks in my HPLC/GC analysis with the same mass but different retention times. What are these?
Answer:
Observing multiple peaks with identical mass suggests the formation of isomeric side products . In the context of this synthesis, the most likely isomers are:
-
Regioisomers: Chlorine substitution at a different position on the five-membered ring, or bromine substitution at a different position on the aromatic ring. For instance, 6-Bromo-1-chloro-2,3-dihydro-1H-indene or 4-Bromo-1-chloro-2,3-dihydro-1H-indene .[3]
-
Diastereomers: If the synthesis involves chiral centers and the starting materials or reagents are not enantiopure, you may be forming diastereomeric products.
Causality (Why They Form):
-
Regioisomers: The formation of regioisomers is governed by the directing effects of the substituents on the indane core during halogenation.[4] While the 5-bromo position is often favored, alternative substitutions can occur, especially if the reaction conditions are not optimized.[3] The use of less selective halogenating agents or inappropriate catalysts can lead to a mixture of isomers.
-
Starting Material Impurities: The presence of isomeric impurities in your starting material (e.g., a mixture of bromoindane isomers) will directly translate to isomeric impurities in your final product.
Mitigation & Identification Strategies:
-
Source High-Purity Starting Materials: Verify the purity and isomeric identity of your starting bromoindane derivative using appropriate analytical techniques (NMR, GC) before starting the synthesis.
-
Optimize Reaction Conditions: The choice of chlorinating agent and catalyst is crucial for regioselectivity. N-Chlorosuccinimide (NCS) is often used for benzylic chlorinations.[5][6] The reaction conditions, including solvent and temperature, should be precisely controlled to favor the desired isomer.
-
Advanced Analytical Characterization:
-
NMR Spectroscopy: Detailed 2D NMR techniques (like COSY and HMBC) can help elucidate the exact connectivity and identify the position of the halogen substituents on the indane scaffold.[4]
-
Reference Standards: If available, comparison of retention times with authentic reference standards of the potential isomers is the most definitive method of identification.[7]
-
Question 3: My final product has a yellow or brown tint, and I see some baseline noise in my chromatogram. What could be the cause?
Answer:
Discoloration and baseline noise often point to the presence of degradation products or polymeric impurities .[2][8]
Causality (Why They Form):
-
Oxidation: Halogenated compounds, particularly those with benzylic halides, can be sensitive to air and light, leading to oxidative degradation over time.
-
Acid-Catalyzed Polymerization: The presence of strong acids, sometimes used as catalysts in chlorination reactions, can promote the polymerization of indene-like structures, especially if residual unsaturated side products are present.[6]
-
Reagent Decomposition: The decomposition of the chlorinating agent (e.g., NCS) can sometimes lead to colored byproducts that contaminate the final product.[9]
Mitigation & Purification Strategies:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Purification:
-
Column Chromatography: Purification by silica gel chromatography is often effective at removing both colored impurities and other side products.
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an excellent method to remove impurities and improve color.
-
Activated Carbon Treatment: A small amount of activated charcoal can be used to adsorb colored impurities from a solution of the crude product before final filtration and crystallization.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common synthetic route for this compound and what are its key challenges?
-
A common route involves the chlorination of 5-bromo-2,3-dihydro-1H-indene at the benzylic C1 position using a reagent like N-Chlorosuccinimide (NCS).[5] The primary challenges are controlling regioselectivity to avoid chlorination on the aromatic ring and preventing the elimination side reaction to form 5-bromo-1-chloro-1H-indene.
-
-
Q2: How does the choice of chlorinating agent affect the impurity profile?
-
Highly reactive agents like chlorine gas (Cl₂) can be less selective, potentially leading to over-chlorination (dichlorinated products) and aromatic chlorination.[10][11] Milder, more selective reagents like N-Chlorosuccinimide (NCS) are generally preferred for benzylic chlorinations as they provide better control and minimize side reactions.[5][9]
-
-
Q3: What analytical techniques are essential for quality control of this compound?
-
A combination of techniques is recommended for comprehensive quality control:
-
GC-MS: Ideal for identifying and quantifying volatile impurities, including isomers and elimination products.[7]
-
¹H and ¹³C NMR: Essential for structural confirmation of the desired product and identification of major impurities.[4]
-
HPLC: Useful for purity assessment, especially for less volatile or thermally sensitive impurities.
-
FTIR: To confirm the presence of key functional groups and the absence of starting materials (e.g., disappearance of the C-H stretch of the starting material at the C1 position).
-
-
Visualizing Reaction Pathways & Analytical Workflows
To better understand the relationships between the main reaction and potential side products, the following diagrams are provided.
Caption: Reaction map of the synthesis and potential side products.
Caption: General analytical workflow for impurity identification.
Experimental Protocols
Protocol 1: General GC-MS Method for Impurity Profiling
This protocol provides a starting point for the analysis of this compound and its related impurities. Method optimization may be required based on your specific instrumentation.
| Parameter | Setting | Rationale |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | A standard non-polar column suitable for separating halogenated aromatic compounds.[12] |
| Injector Temp. | 250 °C | Ensures complete volatilization of the sample without thermal degradation. |
| Oven Program | Start at 100 °C, hold for 2 min. Ramp to 280 °C at 15 °C/min. Hold for 5 min. | This temperature program allows for the separation of the solvent and lower-boiling impurities from the higher-boiling product and side products. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas standard for GC-MS. |
| MS Source Temp. | 230 °C | Standard temperature to promote ionization while minimizing thermal fragmentation. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Scan Range | 40 - 400 m/z | Covers the expected mass range of the product, impurities, and common fragments. |
References
- 1. moravek.com [moravek.com]
- 2. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 5-bromo-2,3-dihydro-1H-indene | 6134-54-9 [smolecule.com]
- 4. This compound|CAS 158330-91-7 [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 7. fbpharmtech.com [fbpharmtech.com]
- 8. veeprho.com [veeprho.com]
- 9. suru-chem.com [suru-chem.com]
- 10. youtube.com [youtube.com]
- 11. 9.4 Chlorination vs Bromination – Organic Chemistry I [kpu.pressbooks.pub]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Purification of Bromo-Chloro Indene Compounds
Welcome to the technical support center for the purification of bromo-chloro indene compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this unique class of halogenated molecules. Drawing upon established principles of organic chemistry and extensive field experience, this resource provides in-depth troubleshooting guides, frequently asked questions, and detailed protocols to enhance the purity, yield, and stability of your target compounds.
Introduction: The Unique Purification Landscape of Bromo-Chloro Indenes
Bromo-chloro indene derivatives are valuable scaffolds in medicinal chemistry and materials science. However, their purification presents a distinct set of challenges stemming from:
-
Isomeric Complexity: The presence of two different halogen atoms on the indene core can lead to a multitude of constitutional and stereo-isomers, often with very similar physicochemical properties, making separation difficult.[1][2]
-
Chemical Instability: The indene system, particularly when functionalized with halogens, can be susceptible to degradation under certain conditions, such as exposure to acidic or basic media, or even the stationary phase used in chromatography.[3][4]
-
Byproduct Formation: Synthesis of these compounds can generate a variety of byproducts, including regioisomers, over-halogenated species, and starting material residues, which can co-elute or co-crystallize with the desired product.[2]
This guide will address these challenges head-on, providing practical, evidence-based solutions to streamline your purification workflows.
Part 1: Troubleshooting Guide
This section is designed to help you diagnose and resolve specific issues you may encounter during the purification of bromo-chloro indene compounds.
Issue 1: Poor Separation of Isomers by Column Chromatography
Symptoms:
-
Broad, overlapping peaks in your chromatogram.
-
Fractions containing a mixture of isomers, as confirmed by TLC or LC-MS analysis.
-
Inability to achieve baseline separation even with a shallow solvent gradient.
Possible Causes & Solutions:
| Possible Cause | Explanation | Recommended Solution(s) |
| Inappropriate Stationary Phase | Standard silica gel may not provide sufficient selectivity for closely related halogenated isomers. The acidic nature of silica can also cause degradation of sensitive compounds.[4] | Primary Recommendation: Utilize a stationary phase with alternative selectivity. Pentafluorophenyl (PFP) stationary phases are often effective for separating halogenated isomers due to unique electronic interactions.[1][2] Alternative: Consider using neutral or basic alumina, or deactivated silica gel. To deactivate silica, you can pre-treat it with a solution containing a small amount of a volatile base like triethylamine.[5] |
| Suboptimal Mobile Phase | The polarity and solvent strength of your mobile phase may not be optimized for resolving isomers with subtle differences in polarity. | Systematic Screening: Perform a systematic screen of mobile phase systems. A good starting point for normal-phase chromatography is a hexane/ethyl acetate or hexane/dichloromethane gradient. For reverse-phase, consider acetonitrile/water or methanol/water systems.[1] Additive Introduction: The addition of small amounts of modifiers like methanol or isopropanol to a non-polar mobile phase can sometimes significantly improve selectivity.[1] |
| Co-elution with Impurities | Non-isomeric impurities with similar polarities can co-elute with your target compound, giving the appearance of poor isomeric separation. | Pre-purification Step: If possible, perform a preliminary purification step like a simple filtration through a plug of silica or a crude crystallization to remove major impurities before fine purification by chromatography.[5] Analytical Diligence: Ensure your analytical method (e.g., LC-MS, GC-MS) can distinguish between isomers and other impurities.[6] |
Workflow for Optimizing Isomer Separation:
Caption: Workflow for troubleshooting poor isomer separation.
Issue 2: Product Degradation During Purification
Symptoms:
-
Appearance of new, unexpected spots on TLC plates during column chromatography.[4]
-
Low recovery of the desired product from the column.
-
Discoloration of the product fractions.
-
NMR analysis of the "purified" product shows signals that were not present in the crude material.[4]
Possible Causes & Solutions:
| Possible Cause | Explanation | Recommended Solution(s) |
| Acid-Sensitivity on Silica Gel | The acidic nature of silica gel can catalyze decomposition reactions, such as dehydrohalogenation (loss of HBr or HCl) to form an alkene.[3][7] | Deactivate Silica: Pre-treat the silica gel with a volatile base like triethylamine (1-2% in the mobile phase) to neutralize acidic sites.[5] Alternative Stationary Phases: Use a less acidic stationary phase like neutral alumina or Florisil.[3] Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (flash chromatography). |
| Base-Sensitivity | Some bromo-chloro indene compounds may be sensitive to basic conditions, which can also promote dehydrohalogenation.[7] | Avoid Basic Modifiers: If your compound is base-sensitive, avoid using basic modifiers like triethylamine. In such cases, neutral alumina may be a better choice. |
| Thermal Instability | Prolonged exposure to heat, for example, during solvent evaporation, can lead to degradation. | Low-Temperature Evaporation: Use a rotary evaporator with a water bath at a low temperature (e.g., 30-40 °C) and under high vacuum to remove the solvent. |
| Light Sensitivity | Some halogenated compounds can be light-sensitive and may undergo radical reactions upon exposure to UV light.[8] | Protect from Light: Cover your column with aluminum foil and collect fractions in amber vials to minimize light exposure. |
Troubleshooting Degradation on Column:
Caption: Decision tree for troubleshooting product degradation.
Part 2: Frequently Asked Questions (FAQs)
Q1: I have a solid bromo-chloro indene compound. Should I use chromatography or crystallization for purification?
A1: The choice between chromatography and crystallization depends on the nature and quantity of impurities.
-
Crystallization is often the preferred first choice for solid compounds if:
-
Your crude product is relatively pure (>90%).[9]
-
You can find a suitable solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.[10][11]
-
It is generally more scalable and cost-effective than chromatography.
-
-
Chromatography is more suitable if:
Often, a combination of both techniques is most effective: a preliminary crystallization to remove the bulk of impurities, followed by column chromatography to separate the remaining closely related compounds.[10]
Q2: How can I choose the right solvent system for crystallization of my bromo-chloro indene compound?
A2: The ideal crystallization solvent (or solvent system) should meet the following criteria:
-
The compound of interest should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[10][11]
-
The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
-
The solvent should not react with your compound.
-
The solvent should be relatively volatile for easy removal from the crystals.
A systematic approach to solvent selection:
-
Single Solvent Screening: Test the solubility of a small amount of your crude material in a range of common laboratory solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol, isopropanol, toluene) at room and elevated temperatures.
-
Two-Solvent System: If a single solvent is not ideal, a two-solvent system can be effective. This typically involves a "good" solvent in which your compound is highly soluble and a "poor" solvent in which it is sparingly soluble. Dissolve your compound in a minimal amount of the hot "good" solvent, and then slowly add the "poor" solvent until the solution becomes cloudy (the saturation point). Then, add a small amount of the "good" solvent to redissolve the solid and allow the solution to cool slowly.[9]
Q3: My purified bromo-chloro indene compound is a yellow oil, but I expected a white solid. What could be the cause?
A3: A yellow coloration in what should be a colorless compound often indicates the presence of trace impurities.
-
Oxidized Impurities: The compound may have undergone some oxidation during synthesis or workup.
-
Residual Halogen: Trace amounts of bromine (which is brown-orange) from the synthesis can impart a yellow color. Washing the crude product with a dilute solution of a reducing agent like sodium bisulfite can help remove residual bromine.[12]
-
Chromophoric Byproducts: Small amounts of highly colored byproducts from the reaction can be difficult to remove.
-
Decomposition Products: If the compound is unstable, the yellow color could be due to the formation of degradation products.
Troubleshooting Steps:
-
Re-analyze: Analyze the yellow oil by a high-resolution technique like LC-MS or GC-MS to identify the impurities.
-
Charcoal Treatment: Dissolving the product in a suitable solvent and stirring with a small amount of activated charcoal can sometimes adsorb colored impurities. Filter the charcoal and re-isolate the product.
-
Re-purification: If the impurity is identified, a more rigorous purification by chromatography using a different stationary phase or mobile phase system may be necessary.
Q4: What are the best analytical techniques to assess the purity of my final bromo-chloro indene compound?
A4: A combination of techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV or photodiode array (PDA) detector is excellent for determining the percentage purity and detecting non-volatile impurities.[6][13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): If your compound is volatile and thermally stable, GC-MS is a powerful tool for assessing purity and identifying volatile impurities.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and can reveal the presence of impurities with distinct spectral signatures. Quantitative NMR (qNMR) can be used for highly accurate purity determination.[13]
-
Mass Spectrometry (MS): Provides information about the molecular weight and can help in identifying impurities.[6]
Part 3: Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Flash Chromatography
This protocol is recommended for acid-sensitive bromo-chloro indene compounds.
Materials:
-
Silica gel
-
Flash chromatography column
-
Chosen mobile phase (e.g., Hexane/Ethyl Acetate)
-
Triethylamine (Et₃N)
Procedure:
-
Prepare your mobile phase. For example, a 9:1 mixture of hexane:ethyl acetate.
-
To this mobile phase, add 1-2% by volume of triethylamine. This will be your "deactivating solvent."
-
Pack your chromatography column with silica gel using the deactivating solvent to create a slurry.
-
Once the column is packed, flush it with at least one column volume of the deactivating solvent. Discard the eluent.[5]
-
The silica gel is now deactivated. You can proceed to load your sample.
-
Run the column using your chosen mobile phase, which may or may not contain triethylamine depending on the separation needs. Often, the pre-treatment is sufficient.
Protocol 2: General Procedure for Recrystallization
Materials:
-
Crude bromo-chloro indene compound
-
Selected crystallization solvent(s)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent and heat the mixture to just below the solvent's boiling point while stirring or swirling.[11]
-
Continue adding small portions of the hot solvent until the solid just dissolves.[10]
-
If there are any insoluble impurities, perform a hot filtration to remove them.
-
Allow the clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling and promote the formation of larger, purer crystals.[11]
-
For further crystal formation, the flask can be placed in an ice bath or a refrigerator.
-
Collect the crystals by vacuum filtration using a Buchner funnel.[10]
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum to remove all traces of solvent.
References
- 1. Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Purification [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. Purification [chem.rochester.edu]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. How To [chem.rochester.edu]
- 10. physics.emu.edu.tr [physics.emu.edu.tr]
- 11. longdom.org [longdom.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Storage and stability issues of 5-Bromo-1-chloro-2,3-dihydro-1H-indene
Welcome to the technical support center for 5-Bromo-1-chloro-2,3-dihydro-1H-indene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the storage, stability, and troubleshooting of common issues encountered when working with this versatile synthetic intermediate. As a dihalogenated derivative of the indane scaffold, this compound offers unique reactivity for complex molecule construction, but its stability can be a critical factor in experimental success.[1]
I. Compound Overview and Key Properties
This compound is a valuable building block in organic and medicinal chemistry.[1] Its structure features a bromine atom on the aromatic ring and a chlorine atom at a benzylic position, providing two distinct points for chemical modification.[1]
| Property | Value | Source |
| Molecular Formula | C₉H₈BrCl | [1] |
| Molecular Weight | 231.51 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid or solid | Smolecule |
| Primary Use | Synthetic intermediate in research | [1] |
The differential reactivity of the aryl bromide and the benzylic chloride is key to its synthetic utility, allowing for selective transformations.[1] However, this reactivity also presents stability challenges that must be carefully managed.
II. Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the handling and storage of this compound.
Q1: What are the optimal storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry place.[1] A temperature of 2-8°C is recommended for long-term storage. It is also advisable to protect the compound from light, as brominated aromatic compounds can be susceptible to photodegradation.[2]
Q2: What are the primary stability concerns with this molecule?
A2: The main stability issue arises from the reactivity of the benzylic chloride at the 1-position. This group is susceptible to nucleophilic substitution reactions, such as hydrolysis in the presence of moisture, and elimination reactions (dehydrohalogenation) in the presence of bases. The bromine on the aromatic ring is generally more stable but can undergo photodegradation.[2]
Q3: Is this compound hazardous?
A3: Yes, appropriate safety precautions should be taken. It may be harmful if swallowed and can cause skin and eye irritation.[1] Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.
Q4: Can I store this compound in a solution?
A4: If you need to prepare a stock solution, use an anhydrous aprotic solvent such as anhydrous toluene or dioxane. It is recommended to prepare solutions fresh for each use. If short-term storage is necessary, store the solution at a low temperature (e.g., -20°C) under an inert atmosphere (e.g., argon or nitrogen) and protected from light. Avoid using protic solvents like methanol or ethanol for storage, as they can participate in solvolysis reactions.
III. Troubleshooting Guide
This section provides a structured approach to identifying and resolving common experimental issues.
Issue 1: Inconsistent Reaction Yields or Formation of Unexpected Byproducts
Possible Cause A: Degradation of the Starting Material
-
Evidence: Appearance of new spots on TLC analysis of the starting material, or unexpected peaks in GC-MS or LC-MS analysis.
-
Root Cause: The benzylic chloride is prone to hydrolysis if exposed to moisture, leading to the formation of 5-bromo-1-hydroxy-2,3-dihydro-1H-indene. Exposure to basic conditions can cause dehydrohalogenation, resulting in the formation of 5-bromo-1H-indene.
-
Solution:
-
Verify Purity: Before use, confirm the purity of your this compound using GC-MS or ¹H NMR.
-
Ensure Anhydrous Conditions: Use freshly dried solvents and perform reactions under an inert atmosphere (nitrogen or argon).
-
Proper Storage: Ensure the compound has been stored correctly, as outlined in the FAQ section.
-
Possible Cause B: Competing Reactions
-
Evidence: Formation of multiple products in your reaction mixture.
-
Root Cause: The benzylic chloride is significantly more reactive than the aryl bromide. If your reaction conditions are too harsh or not selective enough, you may see reactions at both halogenated positions.
-
Solution:
-
Optimize Reaction Conditions: For reactions targeting the aryl bromide (e.g., Suzuki or Buchwald-Hartwig coupling), use milder conditions that are less likely to affect the benzylic chloride.
-
Protecting Groups: If necessary, consider a strategy where the benzylic position's reactivity is temporarily masked.
-
Issue 2: Discoloration of the Compound
Possible Cause: Photodegradation
-
Evidence: The compound develops a yellow or brownish tint over time.
-
Root Cause: Brominated aromatic compounds can be light-sensitive and may decompose upon exposure to UV light.[2] This can lead to the formation of colored impurities.
-
Solution:
-
Storage in the Dark: Always store the compound in an amber vial or a container wrapped in aluminum foil.
-
Minimize Light Exposure During Experiments: Conduct experiments in a fume hood with the sash lowered and, if possible, with overhead lights turned off or dimmed.
-
IV. Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for assessing the purity of this compound and identifying potential degradation products.
Instrumentation and Conditions:
-
GC System: Agilent 7890B or equivalent
-
MS System: Agilent 5977A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Inlet Temperature: 250°C
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MSD Transfer Line: 280°C
-
Ion Source: 230°C
-
Quadrupole: 150°C
-
Scan Range: 40-400 m/z
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in anhydrous dichloromethane or ethyl acetate.
-
Vortex to ensure complete dissolution.
-
Inject 1 µL into the GC-MS.
Data Analysis:
-
The main peak should correspond to the molecular ion of the compound (m/z 230, 232, 234 due to isotopes of Br and Cl).
-
Look for peaks corresponding to potential impurities:
-
Hydrolysis product (5-bromo-1-hydroxy-2,3-dihydro-1H-indene): M+ at m/z 212, 214.
-
Elimination product (5-bromo-1H-indene): M+ at m/z 194, 196.
-
V. Visualizing Degradation Pathways
The following diagrams illustrate the primary degradation pathways for this compound.
Caption: Primary degradation pathways of the target compound.
Caption: Workflow for troubleshooting inconsistent results.
VI. References
-
Niu, J., Chen, J., Martens, D., Quan, X., Yang, F., Kettrup, A., & Schramm, K.-W. (2003). Photolysis of polycyclic aromatic hydrocarbons adsorbed on spruce [Picea abies (L.) Karst.] needles. Environmental Science & Technology, 37(19), 4477–4482. --INVALID-LINK--
-
BenchChem. (2025). This compound. --INVALID-LINK--
References
Preventing dehalogenation in reactions with 5-Bromo-1-chloro-2,3-dihydro-1H-indene
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for reactions involving 5-Bromo-1-chloro-2,3-dihydro-1H-indene. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges, with a specific focus on preventing undesired dehalogenation. As Senior Application Scientists, we combine technical knowledge with practical, field-tested insights to ensure your experiments are successful.
Understanding the Molecule: Reactivity of this compound
This compound is a valuable bifunctional building block in organic synthesis, particularly in the development of novel therapeutics. Its structure contains two distinct halogen atoms: an aryl bromide and a benzylic chloride. This differential reactivity allows for selective transformations, but also presents unique challenges.[1]
-
Aryl Bromide (C5-Br): The C-Br bond on the aromatic ring is well-suited for a variety of cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations.[2]
-
Benzylic Chloride (C1-Cl): The C-Cl bond at the benzylic position is more susceptible to nucleophilic substitution and can also participate in certain cross-coupling reactions.[3]
The primary challenge in working with this molecule is preventing the undesired removal of one or both halogen atoms—a side reaction known as dehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem?
A1: Dehalogenation is an undesired side reaction where a halogen atom (in this case, bromine or chlorine) is replaced by a hydrogen atom.[4] This leads to the formation of byproducts, reduces the yield of your desired product, and complicates the purification process. In the context of this compound, you might observe the formation of 1-chloro-2,3-dihydro-1H-indene (de-bromination), 5-bromo-2,3-dihydro-1H-indene (de-chlorination), or 2,3-dihydro-1H-indene (complete dehalogenation).
Q2: What are the common causes of dehalogenation in my reactions?
A2: Dehalogenation can be triggered by several factors, often related to the reaction conditions:[4]
-
Catalyst Choice and Activity: Highly active palladium catalysts, while often desirable for efficient coupling, can sometimes promote dehalogenation, especially with electron-rich aryl halides.
-
Presence of Hydride Sources: Solvents (like alcohols or DMF), bases (especially amines), or even trace amounts of water can act as hydride donors, leading to reductive dehalogenation.[4][5]
-
Reaction Temperature: Elevated temperatures can increase the rate of dehalogenation relative to the desired coupling reaction.[4]
-
Ligand Properties: The steric and electronic properties of phosphine ligands used in cross-coupling reactions significantly influence the likelihood of dehalogenation.[4]
-
Base Selection: The strength and type of base can impact the reaction pathway. Some bases can generate species that act as hydride sources.[4]
-
Photochemical Reactions: Exposure to UV light, even from ambient laboratory lighting, can induce radical-chain dehalogenation, particularly for aryl bromides in the presence of a base and a hydrogen donor like methanol.[6][7][8][9]
Q3: Which halogen is more likely to be removed, the bromine or the chlorine?
A3: The relative reactivity of the C-Br and C-Cl bonds towards dehalogenation depends on the specific reaction mechanism.
-
In palladium-catalyzed reductive dehalogenation , the aryl bromide is generally more susceptible to cleavage than the aryl chloride.[10][11][12] This is because the oxidative addition of the C-Br bond to the palladium(0) catalyst is typically faster.
-
The benzylic C-Cl bond has its own reactivity profile and can be cleaved under different conditions, for instance, through nucleophilic attack or by certain reductive processes.
Therefore, selective de-bromination is a common concern in cross-coupling reactions targeting the aryl bromide.
Troubleshooting Guides
This section provides structured guidance to diagnose and resolve dehalogenation issues in your experiments.
Issue 1: Significant De-bromination During a Suzuki Coupling Reaction
You are attempting to perform a Suzuki coupling at the C5-Br position of this compound, but you are observing a significant amount of 1-chloro-2,3-dihydro-1H-indene as a byproduct.
Troubleshooting Workflow
Caption: Troubleshooting workflow for de-bromination in Suzuki reactions.
Experimental Protocol: Ligand Screening for Suzuki Coupling
-
Setup: In parallel reaction vials under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the boronic acid partner (1.2 eq), and the chosen base (e.g., K₃PO₄, 2.0 eq).
-
Catalyst Preparation: In separate vials, prepare the catalyst systems. For each, use a palladium source (e.g., Pd₂(dba)₃, 1 mol%) and a different ligand (e.g., PPh₃, SPhos, XPhos, 2.2 mol%).
-
Reaction: Add the catalyst solutions to the respective reaction vials containing the substrates and base. Add anhydrous solvent (e.g., toluene).
-
Heating and Monitoring: Heat the reactions to the desired temperature (e.g., 80 °C) and monitor their progress by TLC or LC-MS at regular intervals (e.g., 1, 4, and 12 hours).
-
Analysis: After the reaction time, quench the reactions and analyze the crude mixtures by ¹H NMR or GC-MS to determine the ratio of the desired coupled product to the de-brominated byproduct.
-
Optimization: The ligand that provides the highest ratio of coupled product to dehalogenated product is the optimal choice for this transformation.[13]
Issue 2: Unwanted De-chlorination or Complete Dehalogenation
You are performing a reaction and observe the formation of 5-bromo-2,3-dihydro-1H-indene or the fully reduced 2,3-dihydro-1H-indene.
Possible Causes and Solutions
This outcome is often indicative of a strong reducing environment or conditions that favor the cleavage of the benzylic C-Cl bond.
| Potential Cause | Plausible Mechanism | Recommended Solution |
| Use of Strong Reductants | Direct reduction of the benzylic chloride or aryl bromide. | Avoid strong hydride sources like NaBH₄ or LiAlH₄ unless a reduction is intended. If a mild hydride source is needed, consider alternatives like triethylsilane with a suitable catalyst. |
| Catalytic Hydrogenation Conditions | Palladium-on-carbon (Pd/C) with H₂ gas is a classic method for reductive dehalogenation.[10][11][12] | If other functional groups in the molecule require hydrogenation, consider alternative catalysts or protecting groups for the halogens. Selective reduction of the bromide in the presence of a chloride is possible with careful control of conditions.[10] |
| Highly Basic Conditions with Protic Solvents | Formation of radical intermediates, especially under UV irradiation. A base like K₂CO₃ in methanol can lead to photochemical dehalogenation.[7][8] | Protect the reaction from light. Use aprotic solvents if a strong base is required. |
| Certain Nickel Catalyst Systems | Nickel catalysts can be very effective for cross-coupling but can also be more prone to radical pathways leading to dehalogenation under certain conditions.[14][15] | Carefully screen nickel ligands and reaction conditions. Sometimes, a switch to a palladium catalyst may be beneficial if dehalogenation is severe. |
Diagram: General Pathways to Dehalogenation
Caption: Potential dehalogenation pathways for the title compound.
By understanding the underlying mechanisms of dehalogenation and systematically troubleshooting your reaction conditions, you can significantly improve the outcome of your experiments with this compound.
References
- 1. This compound|CAS 158330-91-7 [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. [PDF] Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 11. researchwithrutgers.com [researchwithrutgers.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Managing and removing impurities from 5-Bromo-1-chloro-2,3-dihydro-1H-indene
An in-depth technical guide to the safety and handling of 7-Bromo-4-chloro-8-methylquinoline
Welcome to the technical support resource for 5-Bromo-1-chloro-2,3-dihydro-1H-indene (CAS No. 158330-91-7). This guide is designed for researchers, chemists, and drug development professionals to provide expert-driven solutions for managing and removing impurities associated with this versatile synthetic intermediate.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Profile
Q1: What are the most common impurities I should expect when working with crude this compound?
A1: The impurity profile is heavily dependent on the synthetic route. Common pathways involve the functionalization of a pre-formed indane core or the cyclization of a substituted phenylpropane derivative.[1] Consequently, impurities typically fall into three categories:
-
Starting Materials & Reagents: Unreacted starting materials such as 5-bromo-2,3-dihydro-1H-indene (5-bromoindane), or the precursor indanone.
-
Reaction Byproducts: These are the most common and challenging impurities.
-
Regioisomers: If direct halogenation is performed on an indane scaffold, you may find isomers such as 4-bromo-1-chloro-, 6-bromo-1-chloro-, or 7-bromo-1-chloro-2,3-dihydro-1H-indene. The fused alkyl ring in indane acts as an ortho, para-director, favoring substitution at the 4- and 6-positions.[1]
-
Di-halogenated Species: Over-bromination or over-chlorination can lead to di-bromo, di-chloro, or bromo-dichloro isomers.
-
Elimination Products: The benzylic C-Cl bond at the 1-position is labile.[1] Under basic conditions or heat, elimination of HCl can occur, leading to the formation of 5-bromo-1-methylene-2,3-dihydro-1H-indene or other unsaturated indene derivatives.[2]
-
-
Degradation Products: The compound may degrade upon prolonged exposure to light, air, or high temperatures. This can result in colored impurities or the formation of related indanone or indenol species through hydrolysis or oxidation.
Q2: How do the two different carbon-halogen bonds in the molecule affect its stability and reactivity?
A2: The molecule has two distinct carbon-halogen bonds: an aromatic C-Br bond and a benzylic C-Cl bond. Their differential reactivity is a key aspect of this molecule's synthetic utility and a potential source of impurities.[1]
-
Benzylic C-Cl Bond: This bond is significantly more reactive. It is susceptible to nucleophilic substitution (SN1 or SN2) and elimination (E1 or E2) reactions. This reactivity is the reason elimination byproducts are a common concern.
-
Aromatic C-Br Bond: This bond is much more stable and less reactive towards simple nucleophilic substitution. However, it is readily functionalized using metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making the molecule a valuable building block.[3]
Q3: My material has a distinct yellow or brown tint. What does this indicate?
A3: A pure halogenated hydrocarbon should be a colorless or off-white solid/oil.[4] A yellow or brown tint typically indicates the presence of trace impurities or degradation products. This could be due to:
-
Oxidation: Trace oxidation of the indane ring.
-
Residual Halogen: Presence of trace amounts of bromine from the synthesis.
-
Conjugated Byproducts: Formation of highly conjugated systems, such as the elimination products mentioned in A1, which can be colored.
Washing the crude product with a dilute solution of a reducing agent like sodium bisulfite or sodium thiosulfate can sometimes remove color associated with residual bromine.[4] However, for other colored impurities, chromatographic purification is recommended.[5]
Section 2: Troubleshooting and Purification Guides
This section provides detailed protocols and troubleshooting for the most common purification challenges. The first step in any purification strategy is to identify the nature of the impurities using analytical techniques.
Workflow for Impurity Identification and Purification
The following workflow provides a systematic approach to purifying your material.
Caption: General workflow for purification and analysis.
Guide 1: Purification by Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities when the crude product is already relatively pure (>90-95%). It relies on the differences in solubility between the desired compound and the impurities in a chosen solvent.
Step-by-Step Protocol:
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.
-
Test small amounts of your crude product in various solvents (e.g., hexanes, heptane, ethanol, isopropanol, ethyl acetate).
-
A mixed solvent system (e.g., ethyl acetate/hexanes or dichloromethane/hexanes) is often effective. Dissolve the compound in a minimal amount of the "good" solvent (in which it is more soluble) and slowly add the "poor" solvent (the anti-solvent) until turbidity persists.
-
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent and bring the mixture to a boil with stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent. Dry the purified crystals under vacuum.
Troubleshooting Recrystallization
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. The cooling process was too rapid. High concentration of impurities. | Use a lower-boiling point solvent. Allow the solution to cool more slowly. If impurities are the issue, column chromatography is a better choice.[6] |
| No crystals form upon cooling. | Too much solvent was used. The solution is supersaturated. | Gently boil off some of the solvent to increase concentration. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[7] |
| Yield is very low. | The compound is too soluble in the chosen solvent, even at cold temperatures. Premature crystallization during hot filtration. | Choose a solvent in which the compound is less soluble. Ensure all glassware for hot filtration is pre-heated to prevent the product from crashing out. |
Guide 2: Purification by Flash Column Chromatography
Flash column chromatography is the preferred method for separating complex mixtures, such as regioisomers or byproducts with similar polarities to the main compound.[5][8]
Principle of Separation Diagram
References
- 1. This compound|CAS 158330-91-7 [benchchem.com]
- 2. 5-bromo-1-methylene-2,3-dihydro-1H-indene | C10H9Br | CID 58840930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 5-bromo-2,3-dihydro-1H-indene | 6134-54-9 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Optimal solvent systems for reactions involving 5-Bromo-1-chloro-2,3-dihydro-1H-indene
Technical Support Center: 5-Bromo-1-chloro-2,3-dihydro-1H-indene
Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of solvent selection for reactions involving this versatile bicyclic building block. The presence of two distinct halogen atoms—a reactive benzylic chloride and an aromatic bromide—offers a platform for sequential, chemoselective functionalization, making the choice of solvent paramount to achieving desired outcomes.
This document provides field-proven insights and troubleshooting strategies to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical for reactions with this compound?
A1: The solvent is not merely a medium for dissolving reactants; it is an active participant that profoundly influences reaction kinetics, equilibrium, and mechanistic pathways. For a substrate like this compound, the solvent's role is multifaceted:
-
Solubility: Ensuring that the substrate, reagents, and catalyst are fully dissolved is the first step to a successful reaction. This substrate is generally soluble in common organic solvents like dichloromethane, diethyl ether, and ethanol, but poorly soluble in water.[1]
-
Chemoselectivity: The primary challenge with this molecule is achieving selective reaction at either the C(5)-Br or the C(1)-Cl position. The C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions. However, the solvent can modulate the reactivity of the catalytic species and influence which bond is activated. For instance, certain polar solvents can alter the nature of the active catalyst, potentially changing the selectivity profile.[2]
-
Reaction Mechanism: The solvent dictates the reaction mechanism. For nucleophilic substitution at the benzylic C(1)-Cl position, polar aprotic solvents (e.g., DMF, DMSO) will favor a bimolecular (SN2) pathway, while polar protic solvents (e.g., ethanol, water) can promote a unimolecular (SN1) pathway through stabilization of a potential carbocation intermediate, or lead to solvolysis as a side reaction.
-
Catalyst Stability and Activity: In metal-catalyzed reactions, the solvent can affect the stability and activity of the palladium catalyst. It can influence ligand exchange rates and the stabilization of catalytic intermediates.[2]
Q2: I want to perform a Suzuki-Miyaura coupling. Which position will react, and what is the optimal solvent system?
A2: The Suzuki-Miyaura coupling will preferentially occur at the more reactive C(5)-Br bond . The general order of reactivity for aryl halides in oxidative addition to palladium(0) is I > Br > OTf > Cl.[3]
For optimal results, a two-phase solvent system is often employed.
Recommended Solvent Systems for Suzuki-Miyaura Coupling:
| Solvent System | Base | Typical Temperature | Key Considerations |
| 1,4-Dioxane / Water | K₃PO₄, K₂CO₃ | 80-100 °C | A robust and widely used system. Water is crucial for the transmetalation step.[4][5] |
| Toluene / Water | K₂CO₃, Cs₂CO₃ | 80-110 °C | Toluene can minimize halide inhibition, which can be an issue with some catalyst systems.[6] |
| Tetrahydrofuran (THF) / Water | Na₂CO₃, K₃PO₄ | 65-80 °C | A lower-boiling point option, suitable for heat-sensitive substrates. |
| Dimethylformamide (DMF) / Water | K₂CO₃ | 80-100 °C | A polar aprotic option that can enhance solubility, but be mindful of potential selectivity changes.[2][7] |
The aqueous component, in conjunction with the base, is essential for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[8]
Q3: What is the best solvent choice for a Buchwald-Hartwig amination reaction?
A3: Similar to the Suzuki coupling, the Buchwald-Hartwig amination will selectively occur at the C(5)-Br bond . This reaction requires a non-polar, aprotic solvent and a strong, non-nucleophilic base.
Recommended Solvent Systems for Buchwald-Hartwig Amination:
| Solvent | Base | Typical Temperature | Key Considerations |
| Toluene | NaOtBu, LiHMDS | 80-110 °C | Toluene is the most common and often the best choice, providing excellent results.[9][10] |
| 1,4-Dioxane | K₃PO₄, Cs₂CO₃ | 80-100 °C | A good alternative to toluene. Ensure the solvent is anhydrous and peroxide-free.[4][9] |
| Tetrahydrofuran (THF) | NaOtBu | 65-80 °C | Suitable for reactions at lower temperatures.[11] |
Crucially, these reactions must be performed under strictly anhydrous and inert conditions (Argon or Nitrogen). Water can hydrolyze the strong base and deactivate the catalyst. The choice of base and solvent are often interdependent; for example, strong anionic bases are required in nonpolar solvents to deprotonate the palladium-amine complex.[12]
Q4: Is it possible to perform a nucleophilic substitution at the 1-chloro position, and what solvent should I use?
A4: Yes, the benzylic chloride at the C(1) position is susceptible to nucleophilic substitution. The choice of solvent is critical as it will determine the reaction pathway (SN1 vs. SN2) and the rate of reaction.
-
For an SN2 reaction (with strong, anionic nucleophiles like azide, cyanide, or thiolates): Use a polar aprotic solvent such as DMF, DMSO, or acetone . These solvents solvate the cation but not the anionic nucleophile, increasing its effective nucleophilicity and promoting a backside attack mechanism.[13]
-
For an SN1 reaction (with weak, neutral nucleophiles like water or alcohols): Use a polar protic solvent such as ethanol, methanol, or water . These solvents can stabilize the benzylic carbocation intermediate that forms upon departure of the chloride leaving group. However, be aware that this can lead to a mixture of products, including solvolysis.
Troubleshooting Guide
This section addresses common issues encountered during reactions with this compound, with a focus on solvent-related causes.
Problem 1: Low or No Yield in Cross-Coupling Reaction
| Potential Cause | Explanation & Recommended Solution |
| Poor Solubility | The substrate, coupling partner, or catalyst may not be fully dissolved. Solution: Try a different solvent system from the recommended list (e.g., switch from Toluene to Dioxane or DMF). A co-solvent might be necessary. Gentle heating can also improve solubility. |
| Solvent Impurities | Water or oxygen in the solvent can deactivate the catalyst and/or react with the base. Solution: Always use anhydrous, degassed solvents. Ensure your inert atmosphere setup is robust. It is good practice to sparge the solvent with Argon or Nitrogen for at least 30 minutes before use.[4][5] |
| Halide Inhibition | The halide salt byproduct (e.g., KX) can inhibit the catalyst by rendering the transmetalation step reversible.[6] This is particularly relevant for aryl iodides but can affect bromides. Solution: Switching the organic solvent from THF to toluene can often mitigate this effect.[6] |
Problem 2: Competing Reaction at the C(1)-Cl Position
| Potential Cause | Explanation & Recommended Solution |
| High Reaction Temperature | Excessive heat can provide enough energy to overcome the activation barrier for oxidative addition at the C-Cl bond, especially with highly active catalyst systems. Solution: Lower the reaction temperature. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.[5] |
| Inappropriate Solvent Choice | While less common, some polar solvents like MeCN or DMF have been shown in specific systems to favor coupling at less reactive positions by stabilizing anionic palladium transition states.[2] Solution: To maximize selectivity for the C-Br bond, favor less polar solvents like Toluene or THF . |
| Nucleophilic Base/Solvent | If your base or solvent is nucleophilic (e.g., using an amine as both a reagent and solvent), it may attack the C(1)-Cl position. Solution: For cross-coupling, always use a non-nucleophilic base (e.g., K₃PO₄, NaOtBu) and an aprotic solvent. |
Visualized Workflows and Methodologies
Decision Workflow for Solvent Selection
The following diagram outlines a logical approach to selecting an appropriate solvent system based on the desired chemical transformation.
Caption: Decision workflow for solvent selection.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the selective coupling at the C(5)-Br position.
1. Preparation (Degassing of Solvent):
-
Pour 1,4-dioxane (10 mL) and deionized water (2.5 mL) into a Schlenk flask equipped with a magnetic stir bar.
-
Seal the flask and bubble argon gas through the solvent mixture for 30-45 minutes with gentle stirring to remove dissolved oxygen. This step is critical for catalyst longevity.[4]
2. Reaction Setup (under Inert Atmosphere):
-
To a separate oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Seal the flask, then evacuate and backfill with argon three times to establish an inert atmosphere.
-
Under a positive flow of argon, add the palladium precursor (e.g., Pd(PPh₃)₄, 3-5 mol%) and ligand if required (e.g., SPhos, 1.2x mol% relative to Pd).
-
Using a syringe, add the degassed 1,4-dioxane/water (4:1 v/v) mixture to the flask. The total solvent volume should be sufficient to create a ~0.1 M solution with respect to the limiting reagent.
3. Reaction Execution and Monitoring:
-
Immerse the flask in a preheated oil bath at 80-100 °C.
-
Stir the reaction vigorously.
-
Monitor the reaction progress by taking small aliquots (via syringe under argon) and analyzing by TLC or LC-MS until the starting material is consumed.
4. Workup and Purification:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. Buy 5-bromo-2,3-dihydro-1H-indene | 6134-54-9 [smolecule.com]
- 2. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. gacariyalur.ac.in [gacariyalur.ac.in]
Technical Support Center: Catalyst Selection and Deactivation in 5-Bromo-1-chloro-2,3-dihydro-1H-indene Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in synthetic routes involving 5-Bromo-1-chloro-2,3-dihydro-1H-indene. The unique di-halogenated structure of this intermediate presents specific challenges and opportunities in catalyst selection, particularly for cross-coupling reactions. This document provides in-depth, experience-driven answers to common questions and a systematic guide to troubleshooting catalyst deactivation.
Section 1: Frequently Asked Questions (FAQs) on Catalyst Selection
This section addresses the most common initial queries regarding catalyst system selection for reactions with this compound.
Q1: My project involves a cross-coupling reaction with this compound. Which halogen will react preferentially?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order: I > Br > Cl > F. The carbon-bromine (C-Br) bond is weaker and more readily undergoes oxidative addition to a Pd(0) center than the carbon-chlorine (C-Cl) bond.[1] Therefore, you can achieve high selectivity for coupling at the C5-Bromo position by using standard palladium catalysts and ligands under moderate reaction conditions. Coupling at the C1-Chloro position is significantly more challenging and requires a more active catalyst system, often involving specialized ligands and higher temperatures.
Q2: What is a good starting point for a catalyst system to achieve selective Suzuki-Miyaura coupling at the C-Br position?
A2: A robust starting point is crucial for minimizing optimization time. For selective Suzuki coupling at the C-Br position, a combination of a common palladium precursor and a suitable phosphine ligand is recommended.
| Catalyst Component | Recommended Starting Points | Rationale |
| Palladium Precursor | Pd(OAc)₂ (Palladium(II) Acetate) or Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | These are common, relatively air-stable precursors that readily form the active Pd(0) species in situ.[2][3] |
| Ligand | SPhos, XPhos, or P(t-Bu)₃ (Tri-tert-butylphosphine) | These electron-rich, bulky monophosphine ligands (part of the Buchwald ligand family) are highly effective for Suzuki couplings and can activate even less reactive aryl bromides efficiently.[2][4][5] |
| Base | K₂CO₃ (Potassium Carbonate) or Cs₂CO₃ (Cesium Carbonate) | These bases are widely used and effective in the Suzuki-Miyaura reaction.[6] Cs₂CO₃ is often more effective for challenging couplings. |
| Solvent | Toluene, Dioxane, or THF (often with water) | These are standard solvents that offer good solubility for the reagents and are compatible with the catalytic cycle. |
A typical starting condition would be 1-2 mol% Pd(OAc)₂, 2-4 mol% SPhos, and 2-3 equivalents of K₂CO₃ in a toluene/water mixture, heated to 80-100 °C.
Q3: I need to perform a coupling reaction at the C-Cl position. What modifications to the catalyst system are necessary?
A3: Activating an aryl chloride requires a more potent catalyst system due to the strength of the C-Cl bond.[7] You will need to employ ligands that are more electron-donating and sterically hindered to promote the difficult oxidative addition step.
-
Ligand Choice: Consider highly active ligands such as RuPhos, BrettPhos, or N-heterocyclic carbenes (NHCs) like IPr. These ligands are designed to stabilize the palladium center and facilitate the activation of aryl chlorides.[8]
-
Palladium Source: Using advanced palladium precatalysts, such as the G3 or G4 Buchwald precatalysts, can be highly beneficial.[8] These systems generate the active LPd(0) catalyst quickly and efficiently, which is critical for challenging transformations.
-
Reaction Conditions: Higher temperatures (e.g., >100 °C) and stronger bases (e.g., K₃PO₄ or LHMDS) are often required.
Q4: Can I use a ligand-free catalyst system for this substrate?
A4: While ligand-free palladium catalysis (often using Pd(OAc)₂) can be effective for activated aryl bromides, it is generally less reliable for deactivated or sterically hindered substrates like yours.[7] Ligands are crucial for stabilizing the active catalytic species and preventing catalyst decomposition (e.g., formation of palladium black). While some success might be achieved, especially at the C-Br position, reaction efficiency, catalyst loading, and reproducibility are often significantly better with a well-chosen ligand.[9]
Section 2: Troubleshooting Guide for Catalyst Deactivation
Catalyst deactivation is a common issue that leads to sluggish or incomplete reactions.[10] This section provides a systematic approach to diagnosing and solving these problems.
Problem: My reaction started well but has stalled, or the overall conversion is very low.
This is a classic sign of catalyst deactivation. The primary mechanisms for deactivation in palladium-catalyzed reactions are Poisoning , Sintering (Aggregation) , and Coking/Fouling .
Workflow for Troubleshooting Catalyst Deactivation
Below is a logical workflow to help diagnose the root cause of catalyst failure.
Caption: Troubleshooting workflow for catalyst deactivation.
In-Depth Analysis of Deactivation Mechanisms
1. Catalyst Poisoning
Catalyst poisoning occurs when impurities in the reaction mixture bind strongly to the active sites of the catalyst, rendering them inactive.[11][12]
-
Symptoms: A sharp drop in activity, often from the very beginning of the reaction. The reaction may not initiate at all.
-
Common Poisons & Sources:
-
Sulfur Compounds: Often present in reagents or solvents. Even trace amounts can be detrimental.
-
Halides: Excess halide ions can coordinate to the palladium center and inhibit catalysis.
-
Nitrogen-containing Heterocycles: Can act as strong ligands and block active sites.
-
Strongly Coordinating Functional Groups: Some functional groups on the starting materials or products can bind irreversibly to the catalyst.
-
-
Diagnosis & Solution:
-
Reagent Purity Check: The most critical step. Ensure the purity of all starting materials, bases, and solvents. Re-purify if necessary.
-
Run a Control Reaction: Use highly purified, freshly opened reagents and meticulously dried/degassed solvents. If this reaction proceeds, poisoning is the likely culprit.
-
Analytical Confirmation: While challenging without specialized equipment, techniques like X-ray Photoelectron Spectroscopy (XPS) can detect poisons on the catalyst surface.[10][13]
-
2. Sintering (Thermal Deactivation)
Sintering is the process where catalyst nanoparticles agglomerate at high temperatures, forming larger, less active particles.[10] This reduces the available catalytic surface area. The formation of visible "palladium black" is a classic indicator of severe aggregation.[14]
-
Symptoms: Gradual loss of activity over time, especially in reactions requiring high temperatures.
-
Causes:
-
Poor Ligand Stability: The ligand may dissociate from the metal at high temperatures, leaving the palladium nanoparticles unprotected and prone to aggregation.
-
High Catalyst Loading: Can increase the proximity of palladium particles, facilitating agglomeration.
-
Diagnosis & Solution:
-
Temperature Optimization: Determine the lowest effective temperature for the reaction. Avoid unnecessary overheating.
-
Ligand Selection: Use more sterically bulky and thermally stable ligands that protect the palladium center.
-
Stabilized Catalysts: Employing strategies like histidine stabilization on a silica support has been shown to prevent sintering.[17][18][19]
-
Analytical Confirmation: Transmission Electron Microscopy (TEM) can directly visualize the size and distribution of catalyst particles, confirming if sintering has occurred.[18]
-
3. Coking and Fouling
Coking involves the deposition of carbonaceous materials (coke) on the catalyst surface, which physically blocks the active sites.[20][21] This is often caused by the decomposition or polymerization of organic molecules (reactants, products, or solvents) at high temperatures.[20][22]
-
Symptoms: A gradual decrease in reaction rate. The catalyst may appear discolored or coated with a dark residue.
-
Causes:
-
High Temperatures & Concentrations: Favors side reactions that lead to coke formation.[22]
-
Reactive Substrates: Molecules prone to polymerization can be problematic.
-
-
Diagnosis & Solution:
-
Reaction Condition Optimization: Lowering the reaction temperature or reactant concentrations can mitigate coke formation.
-
Catalyst Regeneration: For heterogeneous catalysts, a controlled oxidation (calcination) can sometimes burn off the coke and restore activity.[23] However, this must be done carefully to avoid sintering the metal.[23]
-
Analytical Confirmation: Temperature-Programmed Oxidation (TPO) combined with mass spectrometry can quantify the amount and nature of the carbonaceous deposits.[24]
-
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in a Suzuki-Miyaura Reaction
This protocol provides a step-by-step method for efficiently screening different catalyst systems.
-
Preparation: In an inert atmosphere (glovebox or Schlenk line), add a magnetic stir bar to a reaction vial.
-
Reagent Addition:
-
Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 1 mol%).
-
Add the phosphine ligand (e.g., SPhos, 0.04 mmol, 2 mol%).
-
Add the base (e.g., K₂CO₃, 4 mmol, 2 eq.).
-
Add the boronic acid partner (2.4 mmol, 1.2 eq.).
-
Add this compound (2.0 mmol, 1 eq.).
-
-
Solvent Addition: Add the degassed solvent system (e.g., 10 mL of Toluene/H₂O 4:1).
-
Reaction: Seal the vial and place it in a preheated reaction block or oil bath at the desired temperature (e.g., 80 °C). Stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots over time and analyzing them by TLC, GC-MS, or LC-MS.
-
Work-up: After completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography and calculate the isolated yield. Compare yields across different catalyst systems to identify the optimal one.
Protocol 2: Characterizing a Deactivated Catalyst
If you have recovered your catalyst, these characterization techniques can provide definitive evidence for the deactivation mechanism.[25][26]
| Technique | Information Provided | Deactivation Mechanism Indicated |
| TEM (Transmission Electron Microscopy) | Particle size, morphology, and distribution. | Sintering (increase in average particle size). |
| XPS (X-ray Photoelectron Spectroscopy) | Elemental composition and oxidation states on the surface. | Poisoning (presence of unexpected elements like S, N) or Reductive Deactivation (change in Pd oxidation state).[10][13][14] |
| BET Surface Area Analysis | Total surface area and porosity of the support. | Sintering (decrease in surface area) or Fouling (pore blockage).[10][26] |
| TGA/TPO (Thermogravimetric Analysis / Temperature-Programmed Oxidation) | Quantifies deposited materials that burn off with heat. | Coking/Fouling (weight loss at specific temperatures corresponding to carbon combustion).[24] |
Section 4: Mechanistic Visualization
Understanding the fundamental catalytic cycle is key to rational catalyst design and troubleshooting.
Generalized Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
This cycle illustrates the key steps: Oxidative Addition of the aryl halide to the active Pd(0) species, Transmetalation with the boronic acid partner (facilitated by a base), and Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[1] Any interruption to this cycle, such as poisoning of the Pd(0) catalyst or formation of off-cycle inactive species, will halt the reaction.
References
- 1. Recovery of Homogeneous Platinoid Catalysts from Pharmaceutical Media: Review on the Existing Treatments and the Perspectives of Membrane Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cross-coupling reactions of arylsilanols with substituted aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 11. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 12. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 13. Analysis of Catalysts | tasconusa.com [tasconusa.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Research Portal [ourarchive.otago.ac.nz]
- 18. pure.korea.ac.kr [pure.korea.ac.kr]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. mdpi.com [mdpi.com]
- 23. benchchem.com [benchchem.com]
- 24. Catalyst Characterization Techniques [hidenanalytical.com]
- 25. uobabylon.edu.iq [uobabylon.edu.iq]
- 26. uomus.edu.iq [uomus.edu.iq]
Technical Support Center: Scale-Up Synthesis of 5-Bromo-1-chloro-2,3-dihydro-1H-indene Derivatives
An in-depth guide for researchers, scientists, and drug development professionals on the scale-up synthesis of 5-Bromo-1-chloro-2,3-dihydro-1H-indene derivatives.
As a key intermediate in medicinal chemistry, this compound is a "privileged scaffold" due to its presence in numerous biologically active molecules.[1] Its rigid bicyclic structure and differentially reactive halogen atoms—an aryl bromide and a benzylic chloride—make it a versatile building block for complex drug candidates, including potential anticancer and anti-inflammatory agents.[1][2]
However, transitioning this synthesis from the bench to a pilot or manufacturing scale introduces significant challenges in reaction control, safety, and purification. This guide provides field-proven insights and troubleshooting strategies to navigate these complexities, ensuring a robust, safe, and scalable process.
Section 1: General Synthetic Strategy & Workflow
The most common and scalable approach to synthesizing this compound involves a multi-step sequence starting from a substituted phenylpropionic acid. This pathway is favored for its use of readily available starting materials and its control over the introduction of each functional group.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (Synthesis Pathway)
Q: Why is the intramolecular Friedel-Crafts reaction the preferred first step for creating the indanone core?
A: This cyclization is highly efficient for forming the five-membered ring of the indane system. Starting with 3-(3-Bromophenyl)propionic acid ensures the bromine is pre-installed at the desired 5-position of the resulting indanone, avoiding regioselectivity issues that can arise from direct bromination of indanone itself.[1][3] The use of strong acids like chlorosulfonic acid or polyphosphoric acid (PPA) effectively promotes the intramolecular acylation required to form the ketone.[3]
Q: What are the advantages of a two-step reduction and chlorination over a direct conversion from the ketone?
A: While direct conversion might seem more atom-economical, the two-step process provides superior control and minimizes byproduct formation. The reduction of the 5-bromo-1-indanone to the corresponding alcohol is typically a clean and high-yielding reaction using standard reducing agents like sodium borohydride. The subsequent chlorination of the benzylic alcohol is a well-controlled substitution reaction. This avoids the harsher conditions and potential side reactions associated with direct chlorination of the ketone, which could lead to over-halogenation or undesired rearrangements.
Q: What is the significance of the differential reactivity between the C-Br and C-Cl bonds in the final product?
A: The key to the synthetic utility of this molecule lies in the different chemical nature of its two halogen bonds.[1]
-
Aromatic C-Br bond: This bond is relatively stable and is primarily reactive in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination). This allows for the introduction of diverse aryl, heteroaryl, or amine functionalities.[4]
-
Benzylic C-Cl bond: This bond is significantly more labile and susceptible to nucleophilic substitution. This reactivity allows for the introduction of various nucleophiles (e.g., amines, alkoxides, thiols) at the 1-position.[1]
This differential reactivity enables a stepwise and selective elaboration of the molecule, making it a powerful intermediate in drug discovery.
Section 2: Troubleshooting Guide for Scale-Up Synthesis
Transitioning from lab to pilot scale often uncovers issues related to heat transfer, mixing, and reagent addition. The following Q&A guide addresses common problems.
Caption: Troubleshooting decision tree for diagnosing low yield issues.
Q: During the Friedel-Crafts cyclization, my reaction stalls, leading to low conversion to 5-bromo-1-indanone. What should I investigate?
A: This is a common scale-up issue often related to mass and heat transfer.
-
Acid Quality and Stoichiometry: At scale, the purity and water content of the cyclizing agent (PPA or chlorosulfonic acid) are critical. Water will deactivate the acid. Ensure you are using a fresh, properly stored batch and consider a slight increase in stoichiometry.
-
Mixing Efficiency: In large reactors, inadequate mixing can create "hot spots" or areas of low reagent concentration. Verify that your impeller design and agitation speed are sufficient to maintain a homogenous slurry, especially if the starting material has low solubility.
-
Temperature Control: The reaction is typically exothermic. Ensure your reactor's cooling system can handle the heat load to maintain the target temperature. A temperature runaway can lead to side reactions and decomposition.
-
Reaction Time: Confirm reaction completion with in-process controls (IPC) like HPLC or TLC before quenching. Scale-up reactions may require longer times than bench-scale experiments.
Q: I'm observing poor regioselectivity during bromination, getting a mixture of isomers instead of the desired 5-bromo product. How can I improve this?
A: This issue arises if you are attempting to brominate an unsubstituted indane or indanone directly, rather than starting with a pre-brominated precursor. The fused alkyl ring is an ortho, para-director, favoring substitution at the 4- and 6-positions.[1] If direct bromination is unavoidable:
-
Use a Bulky Lewis Acid Catalyst: Employing a catalyst like iron(III) bromide (FeBr₃) can sterically hinder ortho-substitution, thereby increasing the proportion of the para- (5-bromo) isomer.[2]
-
Control Addition Rate: A slow, controlled addition of bromine at a low temperature can improve selectivity. This keeps the instantaneous concentration of the electrophile low, favoring the thermodynamically more stable product.
-
Solvent Choice: The choice of solvent can influence selectivity. Less polar solvents like dichloromethane or carbon tetrachloride are often preferred.
Q: The chlorination of 5-bromo-1-indanol is producing a significant amount of an elimination byproduct (an indene derivative). How can this be mitigated?
A: The formation of an indene byproduct points to an E1 elimination pathway competing with the desired Sₙ1 substitution. This is exacerbated by high temperatures and strong acids.
-
Choice of Chlorinating Agent: Thionyl chloride (SOCl₂) is often preferred for this transformation as it proceeds under milder conditions than concentrated HCl. The reaction with SOCl₂ typically involves an intermediate chlorosulfite ester, which can collapse to the product with less carbocation character, thus suppressing elimination.
-
Temperature Control: Maintain a low reaction temperature (e.g., 0-10 °C) during the addition of the chlorinating agent. Once the addition is complete, allow the reaction to slowly warm to room temperature.
-
Scavenger: Including a mild, non-nucleophilic base like pyridine in catalytic amounts can scavenge the HCl byproduct, which can otherwise catalyze the elimination reaction.
| Problem | Probable Cause(s) | Recommended Solution(s) on Scale-Up |
| Low Yield | Incomplete reaction, byproduct formation, degradation, physical loss during workup. | Verify reagent quality/stoichiometry. Optimize temperature and mixing. Use IPCs to confirm completion. Optimize extraction and crystallization procedures. |
| Poor Regioselectivity | Incorrect starting material strategy; non-optimal bromination conditions. | Start with a pre-brominated precursor like 3-(3-Bromophenyl)propionic acid.[3] If direct bromination is necessary, use a bulky Lewis acid and control reagent addition.[2] |
| Impurity Formation | Over-reaction (di-halogenation), elimination, thermal degradation. | Maintain strict temperature control. Optimize stoichiometry and addition rates. Use milder reagents where possible (e.g., SOCl₂ for chlorination). |
| Workup Emulsions | Poor phase separation due to fine particulates or similar densities. | Add brine (saturated NaCl solution) during extraction. Perform a filtration step before extraction if solids are present. Allow adequate settling time. |
Section 3: Critical Safety Considerations for Scale-Up
Handling large quantities of halogenating agents and strong acids requires stringent safety protocols.
Q: What are the primary hazards associated with using bromine (Br₂) or N-bromosuccinimide (NBS) at an industrial scale?
A: Both reagents present significant hazards. Bromine is a highly corrosive, toxic, and volatile fuming liquid.[5] NBS is a solid but can decompose exothermically, especially in the presence of impurities or incompatible solvents like DMF.[5]
-
Engineering Controls: All transfers and reactions must be conducted in a closed system with dedicated scrubbers (e.g., containing a sodium thiosulfate or sodium bisulfite solution) to neutralize any vented fumes.[6] Install bromine detectors and alarms in the processing suite.[6]
-
Personal Protective Equipment (PPE): Full chemical-resistant suits with positive pressure breathing air are mandatory when handling large quantities of bromine.[6][7] Standard PPE (gloves, goggles, lab coat) is insufficient.
-
Quenching: Always have a validated quenching procedure ready. Unreacted bromine or NBS should be quenched slowly and under temperature control with a reducing agent like sodium thiosulfate.
Q: Are there specific dangers when performing chlorination reactions at a large scale?
A: Yes. Chlorination reactions can be highly exothermic and may exhibit induction periods, leading to a dangerous accumulation of unreacted reagents.[8]
-
Runaway Reaction Potential: The reaction between the alcohol and thionyl chloride or HCl can be vigorous. The addition of the chlorinating agent must be dose-controlled, and the reactor's cooling capacity must be sufficient to handle the heat of reaction. A reaction calorimetry study (e.g., using an RC1 calorimeter) is highly recommended during process development to understand the thermal risks.
-
HCl Off-Gassing: Both SOCl₂ and concentrated HCl produce large volumes of HCl gas. The reactor must be vented to a suitable caustic scrubber to neutralize this corrosive and toxic gas.
-
Material Compatibility: Ensure the reactor and associated pipework are constructed from compatible materials (e.g., glass-lined steel, Hastelloy) to withstand the corrosive nature of the reagents and HCl byproduct.[6]
Section 4: Analytical and Purification Protocols
Protocol 1: In-Process Monitoring of the Reduction Step by HPLC
This protocol allows for the quantitative tracking of the conversion of 5-Bromo-2,3-dihydro-1H-inden-1-one to 5-Bromo-2,3-dihydro-1H-inden-1-ol.
-
Sampling: Using a sampling port, carefully withdraw ~0.1 mL of the reaction mixture. Immediately quench the sample in a pre-weighed vial containing 1.0 mL of the mobile phase to stop the reaction.
-
Dilution: Accurately weigh the vial after adding the sample to determine the exact mass. Dilute further with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filtration: Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis: Inject the sample onto the HPLC system.
-
Quantification: Calculate the percentage conversion by comparing the peak area of the starting ketone to the product alcohol. The reaction is considered complete when the starting material peak area is <1.0% of the total area.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
Protocol 2: Scale-Up Purification by Crystallization
This procedure is designed to purify the final this compound product.
-
Solvent Selection: Based on lab-scale studies, select an appropriate solvent system. A common choice is a binary system like isopropanol/water or heptane/ethyl acetate, where the product is soluble in the primary solvent at elevated temperatures and insoluble upon cooling.
-
Dissolution: Charge the crude product to a clean, dry reactor. Add the primary solvent and agitate. Heat the mixture to the target dissolution temperature (e.g., 60-70 °C) until all solids have dissolved.
-
Clarification (Optional): If the solution is hazy or contains particulate matter, perform a hot filtration through a filter press into a clean, pre-heated crystallizer.
-
Cooling & Seeding: Begin a controlled cooling ramp (e.g., 10 °C/hour). When the solution reaches the metastable zone (a temperature just below saturation), add a small amount (0.1-1.0% w/w) of pure seed crystals to induce crystallization. This step is crucial for controlling crystal size and minimizing impurity entrapment.
-
Maturation: Once crystallization begins, continue the slow cooling ramp to the final temperature (e.g., 0-5 °C). Hold the slurry at this temperature with gentle agitation for several hours to allow for complete crystallization.
-
Isolation & Drying: Isolate the product by filtration using a centrifuge or filter dryer. Wash the filter cake with a small amount of cold, fresh solvent. Dry the product under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
References
- 1. This compound|CAS 158330-91-7 [benchchem.com]
- 2. Buy 5-bromo-2,3-dihydro-1H-indene | 6134-54-9 [smolecule.com]
- 3. 5-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scientificupdate.com [scientificupdate.com]
- 6. youtube.com [youtube.com]
- 7. Lab Procedure [chem.fsu.edu]
- 8. icheme.org [icheme.org]
Aqueous work-up procedures for 5-Bromo-1-chloro-2,3-dihydro-1H-indene reaction mixtures
Welcome to the technical support guide for handling reaction mixtures of 5-Bromo-1-chloro-2,3-dihydro-1H-indene. This resource provides field-proven insights and troubleshooting protocols for the critical aqueous work-up phase of your synthesis. The procedures outlined here are designed to maximize yield and purity by addressing common challenges encountered in the laboratory.
Core Principles of the Aqueous Work-up
The aqueous work-up for this compound, a key dihalogenated intermediate in medicinal chemistry[1], serves three primary purposes:
-
Quenching: To neutralize any remaining reactive reagents from the synthesis.
-
Purification: To remove water-soluble impurities, such as inorganic salts, acids, bases, and polar solvents like DMF or DMSO.[2][3]
-
Isolation: To cleanly separate the desired organic product in a suitable solvent, preparing it for drying and final purification (e.g., column chromatography).
A critical consideration during the work-up is the stability of the C1 benzylic chloride. Benzylic halides are susceptible to hydrolysis, which can occur via both SN1 and SN2 mechanisms, to form the corresponding alcohol.[4] This side reaction is often accelerated by heat and basic pH conditions.[5][6] Therefore, all procedures should be performed promptly and at or below room temperature.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction mixture has formed a persistent emulsion during extraction. How can I resolve this?
A1: Emulsion formation is a frequent issue, especially when the reaction mixture contains surfactants, fine particulates, or when chlorinated solvents are used.[7][8] It occurs when tiny droplets of one layer become suspended in the other, preventing a clean separation.[9] Do not discard a run due to an emulsion; they can almost always be broken.
Initial Strategy: Patience is key. Allow the separatory funnel to stand undisturbed for 10-20 minutes, as some emulsions break on their own.[8][10] If this fails, employ the following methods, starting with the least invasive.
| Method | Description & Rationale | Key Considerations |
| Gentle Swirling | Instead of vigorous shaking, gently rock or swirl the separatory funnel. This minimizes the agitation that creates emulsions while still allowing for surface area contact between the phases.[7] | This is a preventative measure and is best employed with reactions known to form emulsions. |
| Addition of Brine | Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength and density of the aqueous layer, which helps to force the separation of the organic and aqueous phases by "salting out".[7][10] | This is the most common and often most effective method. Add a significant volume (20-30% of the aqueous layer volume). |
| Solvent Dilution | Add more of the organic extraction solvent (e.g., 5-10 times the initial volume). This can alter the density of the organic phase and help solubilize surfactant-like molecules causing the emulsion.[9][10] | Be mindful of using a separatory funnel large enough to accommodate the increased volume. |
| Filtration | Filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion and remove particulate matter that may be stabilizing it.[10] | This can be messy but is highly effective for emulsions stabilized by fine solids. |
| Temperature Change | Gently warming or cooling the separatory funnel can sometimes break an emulsion by changing solvent properties and densities.[11] | Use with caution. For this compound, avoid heating to prevent hydrolysis of the benzylic chloride. |
| Add a Different Solvent | Adding a small amount of a different, miscible organic solvent can alter the overall properties of the organic phase and break the emulsion.[7] | This should be a last resort as it complicates solvent removal later. |
Q2: The benzylic chloride at C1 seems sensitive. What conditions should I avoid to prevent hydrolysis to 5-bromo-1-hydroxy-2,3-dihydro-1H-indene?
A2: Your concern is valid. The benzylic chloride is the most reactive site on the molecule during work-up. Hydrolysis converts your target compound into an alcohol impurity.
-
Avoid Strong Bases: Do not use strong basic washes (e.g., >1M NaOH). If a basic wash is necessary to remove acidic impurities, use a milder base like saturated sodium bicarbonate (NaHCO₃) and limit the contact time.[12] Hydrolysis rates of halogenated hydrocarbons are often enhanced under basic conditions.[5]
-
Maintain Low Temperatures: Perform the entire aqueous work-up at room temperature or in an ice-water bath. Higher temperatures will accelerate the rate of hydrolysis.
-
Work Efficiently: Do not let the reaction mixture sit in the separatory funnel with aqueous layers for extended periods. Proceed through the washing steps deliberately.
-
pH Control: Ideally, the aqueous layer should be kept neutral or slightly acidic. The benzylic chloride is generally more stable under these conditions.
Q3: What is a standard, reliable sequence for washing the organic layer?
A3: A logical, sequential washing procedure is crucial for removing different classes of impurities. The following workflow is a robust starting point. The organic layer is assumed to be a solvent like dichloromethane (DCM) or ethyl acetate.
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// Edges A -> B [label="If basic reagents used"]; B -> C; A -> C [label="If no basic reagents used"]; C -> D [label="If acidic reagents used"]; D -> E; C -> E [label="If no acidic reagents used"]; E -> F; F -> G; G -> H; } enddot
Q4: The interface between my layers is obscured by a dark color. How can I see it to make the separation?
A4: This is a common issue when reactions produce colored byproducts.
-
Use a Light Source: Shine a bright flashlight through the back of the separatory funnel. This can often illuminate the interface enough to see it.
-
Observe Flow Properties: As you drain the bottom layer, watch the stream of liquid closely. You can often see a change in the viscosity or refractive index as it transitions from one layer to the other.[8]
-
The Ice Trick: For organic solvents less dense than water (like ether or ethyl acetate), you can add a small piece of ice to the funnel. The ice will float at the interface between the aqueous and organic layers, providing a clear visual marker.[10]
Q5: A solid or gooey precipitate has formed at the interface. What should I do?
A5: Insoluble material can complicate the separation. The goal is to isolate the organic layer without the precipitate.
-
Drain the Bottom Layer: Carefully drain the lower layer completely.
-
Drain the Precipitate into a Separate Flask: Drain the insoluble material, along with a small amount of both layers, into a separate flask. This material can be re-extracted later if you suspect it contains product.
-
Drain the Top Layer: Drain the remaining top layer through the top opening of the separatory funnel to avoid contamination.
-
Wash and Filter: Wash the organic layer again with water to remove as much of the goo as possible. Then, dry the organic layer with a copious amount of a drying agent like anhydrous sodium sulfate, which can absorb some of the insoluble material. Filter the entire mixture through Celite® to remove both the drying agent and the precipitate.[10]
Experimental Protocols
Protocol 1: Standard Aqueous Work-up Procedure
This protocol assumes the reaction was carried out in an organic solvent and needs quenching of non-metallic reagents.
-
Cool the Reaction: Cool the reaction vessel to 0-5 °C using an ice-water bath.
-
Quench: Slowly add deionized water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to the cooled, stirred reaction mixture to quench any reactive species.
-
Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel of appropriate size. Dilute with your primary extraction solvent (e.g., dichloromethane or ethyl acetate). The total organic solvent volume should be roughly equal to the aqueous volume.
-
Perform Washes:
-
(Optional Acid Wash): If basic catalysts or reagents were used, wash the organic layer once with 1M HCl.
-
Water Wash: Wash the organic layer twice with deionized water.
-
(Optional Base Wash): If the reaction was run under acidic conditions, wash the organic layer once with a saturated NaHCO₃ solution. Be sure to vent the funnel frequently as CO₂ gas may be generated. Test the pH of the aqueous layer to ensure it is neutral or slightly basic.[13]
-
Brine Wash: Wash the organic layer once with saturated NaCl (brine) to initiate the drying process.
-
-
Dry the Organic Layer: Drain the organic layer into an Erlenmeyer flask. Add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Add the drying agent until it no longer clumps together and flows freely as a powder when the flask is swirled.[13]
-
Isolate the Product: Gravity filter or decant the dried organic solution away from the drying agent into a round-bottom flask. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
Protocol 2: Emulsion Troubleshooting Decision Tree
If a persistent emulsion forms during any washing step, follow this workflow.
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// Nodes Start [label="Persistent Emulsion Formed", shape=ellipse, fillcolor="#FCE8E6", fontcolor="#202124"]; Step1 [label="Allow funnel to stand for 15-20 min", fillcolor="#F1F3F4", fontcolor="#202124"]; Check1 [label="Did emulsion break?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Add Saturated Brine (20-30% of aq. volume).\nGently swirl.", fillcolor="#E8F0FE", fontcolor="#202124"]; Check2 [label="Did emulsion break?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Step3 [label="Dilute with more organic solvent (5-10x).\nGently swirl.", fillcolor="#E8F0FE", fontcolor="#202124"]; Check3 [label="Did emulsion break?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Step4 [label="Filter entire mixture through a pad of Celite®.", fillcolor="#E8F0FE", fontcolor="#202124"]; Success [label="Continue Work-up", shape=ellipse, fillcolor="#E6F4EA", fontcolor="#202124"];
// Edges Start -> Step1; Step1 -> Check1; Check1 -> Success [label="Yes"]; Check1 -> Step2 [label="No"]; Step2 -> Check2; Check2 -> Success [label="Yes"]; Check2 -> Step3 [label="No"]; Step3 -> Check3; Check3 -> Success [label="Yes"]; Check3 -> Step4 [label="No"]; Step4 -> Success [label="Layers should now be separated.\nRe-combine in funnel and continue."]; } enddot
References
- 1. This compound|CAS 158330-91-7 [benchchem.com]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. scribd.com [scribd.com]
- 4. quora.com [quora.com]
- 5. web.viu.ca [web.viu.ca]
- 6. scispace.com [scispace.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: TLC Monitoring of Reactions Starting from 5-Bromo-1-chloro-2,3-dihydro-1H-indene
Welcome to the technical support center for the TLC (Thin-Layer Chromatography) monitoring of chemical reactions involving 5-Bromo-1-chloro-2,3-dihydro-1H-indene. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during experimental work. As Senior Application Scientists, we have curated this information to ensure scientific accuracy and field-proven insights.
Introduction to TLC in the Context of this compound Reactions
This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably in the preparation of Rasagiline, a monoamine oxidase-B inhibitor used in the treatment of Parkinson's disease.[1] The reactions of this starting material typically involve nucleophilic substitution at the benzylic chloride and/or cross-coupling at the aryl bromide. Accurate monitoring of these reactions is paramount to ensure complete conversion of the starting material and to characterize the product profile. TLC is a rapid, cost-effective, and highly sensitive technique for this purpose.[2]
This guide will provide a structured approach to utilizing TLC for monitoring these reactions, focusing on troubleshooting common issues and providing clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is a typical Rf value for this compound?
The Retention Factor (Rf) is highly dependent on the solvent system (eluent) and the stationary phase (typically silica gel). For a relatively nonpolar compound like this compound, an eluent system of ethyl acetate and hexanes is a good starting point.[3] In a 10-20% ethyl acetate in hexanes mixture, you can expect an Rf value in the range of 0.4 - 0.6. However, it is always recommended to determine the Rf value experimentally in your specific system.
Q2: Which visualization techniques are most effective for this compound and its likely products?
This compound and many of its derivatives contain an aromatic ring, making them visible under a UV lamp (254 nm) as dark spots on a fluorescent green background.[4][5] This is a non-destructive method and should be your first choice.[5] For compounds that are not UV-active or for better visualization, staining can be used. Common stains include:
-
Potassium permanganate (KMnO4) stain: Useful for visualizing compounds with oxidizable functional groups, which may be present in your products.
-
p-Anisaldehyde stain: A general-purpose stain that can produce a range of colors depending on the functional groups present.[6]
Q3: How do I prepare a sample of my reaction mixture for TLC analysis?
If the reaction is at room temperature and the concentration is suitable, you can directly dip a capillary spotter into the reaction mixture.[7] If the reaction mixture is heterogeneous or viscous, dilute a small aliquot (a few drops) with a volatile solvent like ethyl acetate or dichloromethane before spotting on the TLC plate.
Q4: What is a "co-spot" and why is it important?
A co-spot is a lane on the TLC plate where you spot both the starting material and the reaction mixture in the same location.[7] This is crucial for confirming if the spot in your reaction mixture is indeed the starting material or a new product with a similar Rf value.[7]
Troubleshooting Guide
This section addresses specific issues you may encounter during TLC analysis of reactions starting from this compound.
Problem 1: My spots are streaking.
Streaking is a common issue where the spotted sample moves up the plate as a continuous streak rather than a distinct spot.[8]
-
Cause 1: Sample Overloading. You may have spotted too much of your sample on the plate.[9][10]
-
Solution: Dilute your sample and spot a smaller amount. You can do this by briefly touching the capillary to the plate instead of holding it.
-
-
Cause 2: Highly Polar Compounds. Some products, especially amines formed during nucleophilic substitution, can be highly polar and interact strongly with the silica gel, causing streaking.[11]
-
Cause 3: Inappropriate Spotting Solvent. If the sample is dissolved in a very polar solvent for spotting, it can cause the initial spot to be too large, leading to streaking.[8]
-
Solution: Use a less polar solvent for sample preparation, if possible. Ensure the spotting solvent is completely dry before developing the plate.
-
Problem 2: I'm not seeing any spots on my TLC plate.
The absence of visible spots can be perplexing but is often easily resolved.
-
Cause 1: Insufficient Concentration. The concentration of your compound in the spotted sample may be too low to be detected.[9][11]
-
Cause 2: Compound is Not UV-Active. While the starting material is UV-active, some reaction products may not be.
-
Cause 3: Solvent Level in the Developing Chamber is Too High. If the solvent level is above the baseline where you spotted your samples, the compounds will dissolve into the solvent reservoir instead of moving up the plate.[7][11]
-
Solution: Ensure the solvent level in the chamber is below the spotted baseline.[11]
-
Problem 3: The Rf values are too high or too low.
An ideal Rf value for good separation is between 0.3 and 0.7.
-
Cause 1: Eluent is Too Polar. If all spots, including the starting material and products, run to the top of the plate (high Rf), your eluent is too polar.[9]
-
Solution: Decrease the polarity of your eluent. For an ethyl acetate/hexanes system, this means decreasing the proportion of ethyl acetate.
-
-
Cause 2: Eluent is Not Polar Enough. If all spots remain at the baseline (low Rf), your eluent is not polar enough to move the compounds up the plate.[9]
-
Solution: Increase the polarity of your eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Problem 4: The solvent front is uneven.
An uneven solvent front will lead to inaccurate Rf values.
-
Cause 1: The TLC Plate is Tilted. If the plate is not placed vertically in the developing chamber, the solvent will advance unevenly.
-
Solution: Ensure the plate is resting flat on the bottom of the chamber and is as vertical as possible.
-
-
Cause 2: The Chamber is Not Saturated. An unsaturated chamber atmosphere can cause the solvent to evaporate from the plate surface as it moves up, leading to an uneven front.
-
Solution: Line the inside of the developing chamber with a piece of filter paper soaked in the eluent and allow the chamber to sit for a few minutes to become saturated with solvent vapors before placing the plate inside.
-
Experimental Protocols
Protocol 1: General Procedure for TLC Monitoring of a Reaction
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark the lanes for the starting material (SM), co-spot (Co), and reaction mixture (Rxn).
-
Spot the Plate:
-
In the "SM" lane, spot a dilute solution of this compound.
-
In the "Rxn" lane, spot a sample of your reaction mixture.
-
In the "Co" lane, spot the starting material first, then, in the same spot, apply the reaction mixture.
-
-
Develop the Plate: Place the spotted TLC plate in a developing chamber containing the appropriate eluent. The solvent level must be below the baseline. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil. If necessary, use a chemical stain for further visualization.
-
Analyze the Results: Compare the spots in the different lanes. The disappearance of the starting material spot in the "Rxn" lane and the appearance of a new spot (the product) indicates the reaction is progressing. The reaction is complete when the starting material spot is no longer visible in the "Rxn" lane.
Data Presentation
Table 1: Recommended Starting Solvent Systems for TLC
| Compound Polarity | Recommended Solvent System | Starting Ratio (v/v) |
| Nonpolar (e.g., starting material) | Ethyl Acetate / Hexanes | 1:9 to 3:7 |
| Moderately Polar (e.g., amine products) | Ethyl Acetate / Hexanes | 3:7 to 1:1 |
| Polar | Dichloromethane / Methanol | 9.5:0.5 to 9:1 |
Visualizations
Diagram 1: Workflow for TLC Monitoring of a Reaction
Caption: Workflow for monitoring a chemical reaction using TLC.
Diagram 2: Troubleshooting Logic for Common TLC Problems
Caption: Decision tree for troubleshooting common TLC issues.
References
- 1. Rasagiline | C12H13N | CID 3052776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Enantioselective Gram-Scale Synthesis of Rasagiline via Chiral Phosphoric Acid-Catalyzed Reduction of Cyclic Imine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Buy 5-bromo-2,3-dihydro-1H-indene | 6134-54-9 [smolecule.com]
Technical Support Center: Regioselectivity in Functionalizing 5-Bromo-1-chloro-2,3-dihydro-1H-indene
Welcome to the technical support guide for navigating the complexities of regioselective functionalization of 5-Bromo-1-chloro-2,3-dihydro-1H-indene. This molecule, a valuable building block in medicinal chemistry and materials science, presents a unique challenge due to its two distinct halogenated positions: a C(sp²)-Br bond on the aromatic ring and a C(sp³)-Cl bond at a benzylic position. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide a deeper understanding of the underlying chemical principles governing selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary regioselectivity challenge with this compound?
The core challenge lies in selectively functionalizing one halogen in the presence of the other. The molecule contains two potential reaction sites for cross-coupling or substitution reactions: the aryl bromide at the C5 position and the benzylic chloride at the C1 position. The differing nature of these carbon-halogen bonds—one being on an sp² hybridized carbon and the other on an sp³ hybridized carbon—is the key to controlling selectivity.
Q2: What is the general order of reactivity for the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions?
In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[1] The reactivity of aryl halides generally follows the order of bond strength: C-I > C-OTf ≈ C-Br > C-Cl.[2] Therefore, the C(sp²)-Br bond is significantly more reactive than the C(sp²)-Cl bond.
While the C1-Cl bond is a benzylic chloride, and benzylic halides can be reactive, the oxidative addition to an aryl bromide is generally more facile under standard cross-coupling conditions.[3] This inherent difference in reactivity is the foundation for achieving high regioselectivity.
Q3: What are the main factors that control which position reacts?
Control of regioselectivity is an interplay of several factors:
-
Nature of the Halogen: As discussed, the weaker C-Br bond will preferentially undergo oxidative addition with Pd(0) catalysts over the stronger C-Cl bond.[2]
-
Catalyst System (Palladium Precursor and Ligand): The choice of ligand is critical. Standard phosphine ligands will typically favor reaction at the C-Br bond. Highly active, bulky, and electron-rich ligands, often developed for activating C-Cl bonds, might lead to a loss of selectivity or even reaction at the benzylic chloride, especially at higher temperatures.[4]
-
Reaction Temperature: Higher temperatures can overcome the larger activation energy required for C-Cl bond cleavage, potentially leading to a mixture of products or difunctionalization.[4]
-
Nature of the Coupling Partner and Reaction Type: The specific cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) can influence the optimal conditions for selectivity. Additionally, nucleophilic substitution reactions may compete, particularly at the more susceptible benzylic chloride position.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments.
Issue 1: Poor or no conversion in a Suzuki-Miyaura coupling reaction intended for the C5-Br position.
Question: I am trying to perform a Suzuki coupling on this compound with an arylboronic acid to functionalize the C5 position, but I am getting low yield or recovering my starting material. What should I do?
Answer: Low conversion in a Suzuki reaction targeting the more reactive C-Br bond can stem from several issues unrelated to regioselectivity. Here is a systematic approach to troubleshooting:
Workflow for Troubleshooting Low Suzuki Coupling Yield
Caption: Troubleshooting workflow for low-yielding Suzuki reactions.
Detailed Protocol for Selective C5-Arylation (Suzuki-Miyaura Coupling):
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen at least three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or PdCl₂(dppf), 2-5 mol%) and degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene/water).
-
Reaction: Heat the reaction mixture to 80-90 °C and monitor by TLC or LC-MS. The reaction should be complete within 2-12 hours.
-
Work-up: After cooling to room temperature, dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Issue 2: A mixture of products is obtained, with functionalization at both C1 and C5.
Question: I am getting a mixture of the desired C5-coupled product and a C1,C5-dicoupled product in my cross-coupling reaction. How can I improve selectivity for mono-functionalization at the C-Br bond?
Answer: Obtaining a mixture of products indicates that your reaction conditions are too harsh, leading to the activation of the less reactive benzylic C-Cl bond. The key is to use milder conditions that are sufficient for the C-Br bond but not for the C-Cl bond.
Strategies to Enhance Selectivity for C5-Functionalization:
| Parameter | Recommendation for High C5-Selectivity | Rationale |
| Catalyst/Ligand | Use standard, less reactive catalyst systems. Ex: Pd(PPh₃)₄, Pd(OAc)₂/PPh₃. Avoid highly active Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) initially. | Standard catalysts have a lower propensity to activate the stronger C-Cl bond, thus favoring the kinetically preferred oxidative addition at the C-Br site.[2] |
| Temperature | Start at a lower temperature (e.g., 70-80 °C) and only increase if C-Br conversion is sluggish. Avoid temperatures above 100 °C. | Higher temperatures provide the activation energy needed to cleave the C-Cl bond, leading to over-reaction.[4] |
| Reaction Time | Monitor the reaction closely and stop it once the starting material is consumed to prevent subsequent reaction at the C1 position. | Prolonged reaction times, even at moderate temperatures, can lead to the slow formation of the di-functionalized product. |
| Equivalents of Nucleophile | Use a slight excess of the nucleophile (1.1-1.2 eq.). Avoid using a large excess. | A large excess of the coupling partner can drive the reaction towards di-substitution once the initial mono-coupling is complete. |
Conceptual Workflow: Favoring C-Br Reactivity
Caption: Energy profile concept for selective functionalization.
Issue 3: My amine nucleophile in a Buchwald-Hartwig reaction is not coupling at the C5-Br position.
Question: I am attempting a Buchwald-Hartwig amination to form a C-N bond at the C5 position, but the reaction is not working. What are the critical parameters for this transformation?
Answer: The Buchwald-Hartwig amination requires careful optimization of the base, ligand, and palladium source.[5][6] The principles of C-Br vs. C-Cl reactivity still apply, and selectivity for the C5-position is expected. Failure is often due to an incompatible combination of reagents.
Key Parameters for a Successful C5-Amination:
-
Base Selection: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base. Others include lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄). The base deprotonates the amine or the palladium-amine complex to facilitate reductive elimination.[4]
-
Ligand Choice: The ligand stabilizes the palladium catalyst and promotes the catalytic cycle. For aryl bromides, a range of ligands can be effective. Good starting points include bidentate phosphines like BINAP or DPPF, or moderately bulky monophosphine ligands.[5]
-
Palladium Source: Both Pd(0) sources like Pd₂(dba)₃ and Pd(II) precatalysts like Pd(OAc)₂ can be used. If using a Pd(II) source, the ligand often acts as a reductant to generate the active Pd(0) species in situ.[6]
-
Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are typically used.
Detailed Protocol for Selective C5-Amination (Buchwald-Hartwig):
-
Reagent Preparation: In a glovebox or under a robust inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 eq.) to a flame-dried Schlenk tube.
-
Reactant Addition: Add the this compound (1.0 eq.) and the amine (1.2 eq.).
-
Solvent and Reaction: Add anhydrous, degassed toluene or dioxane. Seal the tube and heat to 80-100 °C.
-
Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water, dry, and concentrate.
-
Purification: Purify via flash column chromatography.
Issue 4: Can I achieve selective functionalization via lithium-halogen exchange?
Question: I am considering a lithiation-trapping approach. Will n-butyllithium react selectively with the C-Br or C-Cl bond?
Answer: Lithium-halogen exchange is typically much faster for aryl bromides than for alkyl chlorides at low temperatures. Therefore, you can expect to achieve high selectivity for lithiation at the C5 position.
Considerations for Selective Lithiation:
-
Temperature is Critical: The reaction must be performed at low temperatures (typically -78 °C) to prevent side reactions and ensure selectivity. At this temperature, the lithium-halogen exchange at the C-Br bond is rapid, while the reaction with the C-Cl bond is negligible.
-
Side Reactions: The benzylic proton at C1 is acidic and could potentially be deprotonated by the organolithium reagent, leading to a mixture of lithiated species. Furthermore, the generated aryllithium species could potentially induce elimination of HCl. Careful control of stoichiometry and temperature is essential.
-
Electrophile Choice: Once the aryllithium species is formed at C5, it can be trapped with a wide variety of electrophiles (e.g., CO₂, aldehydes, ketones, alkyl halides).
Experimental Protocol for Selective C5-Lithiation and Trapping:
-
Setup: To a flame-dried, three-neck flask under argon, add a solution of this compound (1.0 eq.) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium (1.0-1.1 eq.) in hexanes dropwise, maintaining the temperature at -78 °C. Stir for 30-60 minutes at this temperature.
-
Trapping: Add the desired electrophile (1.2 eq.) dropwise at -78 °C.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature, then quench by the careful addition of saturated aqueous NH₄Cl solution.
-
Work-up and Purification: Perform a standard aqueous work-up and purify the product by column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. Modular Functionalization of Arenes in a Triply Selective Sequence: Rapid C(sp2) and C(sp3) Coupling of C−Br, C−OTf, and C−Cl Bonds Enabled by a Single Palladium(I) Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Structural Analysis of 5-Bromo-1-chloro-2,3-dihydro-1H-indene and its Derivatives for Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the indane scaffold holds a privileged position due to its prevalence in a wide array of biologically active molecules. The strategic introduction of halogen atoms onto this framework provides a powerful tool for modulating physicochemical properties, enhancing binding affinities, and improving metabolic stability. This guide offers an in-depth structural characterization of 5-Bromo-1-chloro-2,3-dihydro-1H-indene, a dihalogenated indane derivative with significant potential as a versatile building block in organic synthesis. Through a comparative analysis with its monosubstituted analogues, 5-bromo-2,3-dihydro-1H-indene and 1-chloro-2,3-dihydro-1H-indene, this document aims to provide researchers with the foundational knowledge and practical insights necessary for the effective utilization of these compounds in the design of novel therapeutics.
Introduction to Halogenated Indanes: A Synthetic Advantage
The this compound molecule, with the chemical formula C₉H₈BrCl and a molecular weight of 231.517 g/mol , presents a unique synthetic value stemming from the differential reactivity of its two halogen substituents.[1] The aryl bromide at the 5-position and the benzylic chloride at the 1-position can be selectively targeted in various chemical transformations, allowing for a stepwise and controlled elaboration of the indane core. This differential reactivity is a key asset in the construction of complex molecular architectures often required for potent and selective drug candidates.
Comparative Physicochemical Properties
To understand the influence of halogenation on the indane scaffold, a comparison of the physicochemical properties of this compound with its monosubstituted counterparts is essential.
| Property | This compound | 5-bromo-2,3-dihydro-1H-indene | 1-chloro-2,3-dihydro-1H-indene |
| Molecular Formula | C₉H₈BrCl | C₉H₉Br | C₉H₉Cl |
| Molecular Weight | 231.517 g/mol [1] | 197.07 g/mol [2] | 152.62 g/mol [3] |
| XLogP3 | 3.675 | 3.5 | 2.7 |
The incremental addition of halogens evidently increases the molecular weight and lipophilicity (as indicated by the XLogP3 value) of the indane core. This modulation of lipophilicity is a critical parameter in drug design, influencing factors such as membrane permeability and plasma protein binding.
Structural Elucidation through Spectroscopic Techniques
A thorough structural characterization is paramount for the unambiguous identification and quality control of these indane derivatives. This section provides a comparative overview of the key spectroscopic techniques used for their analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. The number of signals, their chemical shifts, splitting patterns (multiplicity), and coupling constants in ¹H and ¹³C NMR spectra provide a detailed map of the molecular framework.
¹H NMR Spectroscopy: A Comparative Prediction
-
Aromatic Region (δ 7.0-7.5 ppm): The substitution pattern on the benzene ring will dictate the complexity of the signals.
-
1-chloro-2,3-dihydro-1H-indene: Would exhibit a more complex multiplet pattern for the four aromatic protons.
-
5-bromo-2,3-dihydro-1H-indene: The bromine at the 5-position would lead to a more defined splitting pattern for the remaining three aromatic protons.
-
This compound: The disubstitution would result in a distinct set of signals for the three aromatic protons, with chemical shifts influenced by both halogens.
-
-
Benzylic Proton (C1-H) (δ ~5.0-5.5 ppm): The proton attached to the carbon bearing the chlorine atom in 1-chloro and 5-Bromo-1-chloro derivatives is expected to appear as a triplet, significantly downfield due to the deshielding effect of the chlorine.
-
Aliphatic Protons (C2-H₂ and C3-H₂) (δ 2.0-3.5 ppm): These protons will appear as multiplets, with their chemical shifts and multiplicities influenced by the neighboring protons and the overall conformation of the five-membered ring.
¹³C NMR Spectroscopy: A Comparative Prediction
The carbon chemical shifts will also be affected by the halogen substituents. The carbons directly attached to the halogens (C1 and C5) will be significantly deshielded. The presence of both bromine and chlorine in the disubstituted compound will lead to a unique set of 9 carbon signals.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
This protocol outlines the general procedure for obtaining high-quality ¹H and ¹³C NMR spectra for indane derivatives.
1. Sample Preparation:
- For ¹H NMR: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- For ¹³C NMR: A higher concentration is recommended. Weigh 20-50 mg of the compound and dissolve it in 0.6-0.7 mL of the deuterated solvent.
- Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
2. NMR Spectrometer Parameters (for a 400 MHz spectrometer):
- ¹H NMR:
- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 16-64, depending on the concentration.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- ¹³C NMR:
- Pulse Program: Proton-decoupled single-pulse experiment.
- Number of Scans: 1024-4096, to achieve a good signal-to-noise ratio.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
3. Data Processing:
- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
- Integrate the signals in the ¹H NMR spectrum.
- Pick the peaks and report the chemical shifts (δ) in ppm, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and coupling constants (J) in Hertz.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. For halogenated compounds, the isotopic distribution of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) provides a characteristic signature in the mass spectrum.
Expected Fragmentation Patterns:
The primary fragmentation of these indane derivatives under electron ionization (EI) is expected to involve the loss of the halogen atoms.
-
Loss of Chlorine: A fragment ion corresponding to [M-Cl]⁺ will be observed.
-
Loss of Bromine: A fragment ion corresponding to [M-Br]⁺ will be observed.
-
Isotopic Patterns:
-
Compounds containing one chlorine atom will show a characteristic M and M+2 peak in a roughly 3:1 ratio.
-
Compounds containing one bromine atom will exhibit M and M+2 peaks of nearly equal intensity (1:1 ratio).
-
This compound will display a more complex isotopic pattern for the molecular ion and fragments containing both halogens, with M, M+2, and M+4 peaks.
-
The fragmentation of the indane ring itself can also occur, leading to smaller fragment ions.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like halogenated indanes.
1. Sample Preparation:
- Dissolve a small amount (e.g., 1 mg) of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
- Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis (e.g., 1-10 μg/mL).
2. GC-MS Parameters:
- Gas Chromatograph (GC):
- Injector Temperature: 250 °C.
- Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
- Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure good separation.
- Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer (MS):
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C.
- Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight of the compound.
3. Data Analysis:
- Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC).
- Analyze the mass spectrum of that peak to determine the molecular ion and the fragmentation pattern.
- Examine the isotopic distribution of the molecular ion and fragment ions to confirm the presence of chlorine and/or bromine.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and the conformation of the molecule in the solid state. While obtaining suitable crystals can be challenging, the resulting data is invaluable for understanding structure-activity relationships.
Experimental Workflow: Single-Crystal X-ray Diffraction
Caption: Workflow for single-crystal X-ray diffraction analysis.
Logical Relationships in Structural Characterization
The interplay between different analytical techniques provides a comprehensive understanding of the molecular structure.
Caption: Interconnectivity of analytical techniques for structural elucidation.
Conclusion and Future Directions
This compound and its derivatives represent a valuable class of intermediates for the synthesis of novel therapeutic agents. This guide has provided a comparative framework for their structural characterization, emphasizing the importance of a multi-technique approach encompassing NMR, mass spectrometry, and X-ray crystallography. The provided experimental protocols serve as a practical starting point for researchers entering this area of chemical synthesis.
Future work should focus on the acquisition and public dissemination of detailed experimental data for this compound to create a more complete and validated structural profile. Furthermore, exploring the conformational dynamics of these halogenated indanes in solution through advanced NMR techniques and computational modeling will provide deeper insights into their behavior and potential interactions with biological targets. Such studies will undoubtedly accelerate the rational design of new and effective indane-based pharmaceuticals.
References
- 1. scribd.com [scribd.com]
- 2. 5-bromo-2,3-dihydro-1H-indene | C9H9Br | CID 267139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of chloro and bromo substituted 5-(indan-1'-yl)tetrazoles and 5-(indan-1'-yl)methyltetrazoles as possible analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]
A Comparative Guide to the Reactivity of C-Br vs. C-Cl Bonds in 5-Bromo-1-chloro-2,3-dihydro-1H-indene
<_>
For Researchers, Scientists, and Drug Development Professionals
Theoretical Framework: Unpacking the Determinants of Reactivity
The disparate reactivity of the C-Cl and C-Br bonds in this molecule is governed by a confluence of factors, primarily bond dissociation energy, bond polarity, and the nature of the carbon atom to which the halogen is attached (sp² vs. sp³).
-
Bond Dissociation Energy (BDE): The energy required to homolytically cleave a chemical bond is a primary determinant of reactivity. The C-Br bond is inherently weaker and thus more readily cleaved than the C-Cl bond. This is a direct consequence of the larger atomic size of bromine, which results in a longer and weaker bond with carbon.[1][2]
-
Polarizability: The electron cloud of bromine is more diffuse and polarizable than that of chlorine.[3][4] This enhanced polarizability facilitates the formation of the transition state in many reactions, particularly in metal-catalyzed cross-coupling reactions.
-
Hybridization and Bond Type: The C1-Cl bond is a benzylic halide, where the chlorine is attached to an sp³-hybridized carbon adjacent to the aromatic ring. The C5-Br bond is an aryl halide, with the bromine directly attached to an sp²-hybridized carbon of the benzene ring. This distinction is crucial as benzylic halides are significantly more reactive towards nucleophilic substitution than aryl halides.[5][6] The resonance stabilization of the resulting benzylic carbocation (in an Sₙ1 pathway) or the transition state (in an Sₙ2 pathway) dramatically accelerates these reactions.[7] Conversely, aryl halides are generally unreactive towards traditional nucleophilic substitution due to the strength of the sp² C-X bond and electronic repulsion from the pi-system of the ring.[6]
Quantitative Data on Carbon-Halogen Bond Properties
| Bond Type | Average Bond Dissociation Energy (kJ/mol) |
| C-Cl | 339 - 346[1] |
| C-Br | 276 - 290[1] |
The significantly lower bond dissociation energy of the C-Br bond suggests it is the more labile of the two in reactions where bond cleavage is the rate-determining step.[1][8]
Navigating Selective Transformations: A Tale of Two Bonds
The structural dichotomy within 5-Bromo-1-chloro-2,3-dihydro-1H-indene allows for highly selective functionalization at either the C1 or C5 position, provided the appropriate reaction conditions are employed.
The Domain of the C-Br Bond: Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the C5 position is the prime target for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings.[9][10] The general order of reactivity for aryl halides in these transformations is I > Br > Cl, a trend directly correlated with their bond dissociation energies.[11][12] This inherent reactivity difference allows for the selective activation of the C-Br bond in the presence of the C-Cl bond. The catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9][13] The oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-limiting step, and the weaker C-Br bond undergoes this step much more readily than the stronger C-Cl bond.[11]
dot```dot digraph "Palladium_Cross_Coupling_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
"Ar-Br" [label="Aryl Bromide\n(5-Bromo-1-chloroindene)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Pd(0)L2" [label="Pd(0) Catalyst", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative_Addition" [label="Oxidative Addition\n(C-Br Cleavage)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Ar-Pd(II)-Br(L2)" [label="Ar-Pd(II)-Br Complex", fillcolor="#F1F3F4"]; "Organometallic_Reagent" [label="Organometallic Reagent\n(e.g., R-B(OH)2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Transmetalation" [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Ar-Pd(II)-R(L2)" [label="Ar-Pd(II)-R Complex", fillcolor="#F1F3F4"]; "Reductive_Elimination" [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Ar-R" [label="Cross-Coupled Product", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Pd(0)L2" -> "Oxidative_Addition"; "Ar-Br" -> "Oxidative_Addition"; "Oxidative_Addition" -> "Ar-Pd(II)-Br(L2)"; "Ar-Pd(II)-Br(L2)" -> "Transmetalation"; "Organometallic_Reagent" -> "Transmetalation"; "Transmetalation" -> "Ar-Pd(II)-R(L2)"; "Ar-Pd(II)-R(L2)" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Ar-R"; "Reductive_Elimination" -> "Pd(0)L2" [label="Catalyst Regeneration"]; }
Caption: Competing SN1 and SN2 pathways for nucleophilic substitution at the C1-Cl bond.
Experimental Protocols for Selective Functionalization
The following protocols exemplify how the differential reactivity of the C-Br and C-Cl bonds can be exploited to achieve selective transformations.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-5 Position
Objective: To selectively form a new carbon-carbon bond at the C-5 position, leaving the C-1 chloro group intact.
Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 2.0 equiv.).
-
Solvent: Add a degassed solvent system, such as a 3:1 mixture of toluene and water.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality of Experimental Choices:
-
Palladium Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings of aryl bromides. [14]More advanced catalysts with specialized phosphine ligands may be used for less reactive substrates but are generally not necessary for aryl bromides. [10]* Base: The base is crucial for activating the boronic acid, facilitating the transmetalation step. [14]Na₂CO₃ is a mild and effective base for this purpose.
-
Solvent System: The biphasic toluene/water system is standard for Suzuki reactions, allowing for the dissolution of both the organic substrates and the inorganic base.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxidation, necessitating the exclusion of oxygen.
Protocol 2: Selective Nucleophilic Substitution at the C-1 Position
Objective: To selectively displace the benzylic chlorine with a nucleophile, leaving the C-5 bromo group untouched.
Methodology (Sₙ2 Example with Azide):
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Nucleophile Addition: Add sodium azide (NaN₃, 1.5 equiv.) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 2-6 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC or GC-MS.
-
Work-up and Purification: Once the reaction is complete, pour the mixture into water and extract with an ether or ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting azide can often be used in subsequent steps without further purification or can be purified by chromatography if necessary.
Causality of Experimental Choices:
-
Nucleophile: Sodium azide is a strong nucleophile that favors the Sₙ2 pathway.
-
Solvent: DMF is a polar aprotic solvent that solvates the cation (Na⁺) but not the nucleophile (N₃⁻), enhancing the nucleophilicity of the azide ion and promoting the Sₙ2 reaction.
-
Temperature: The reaction is often facile at or slightly above room temperature due to the high reactivity of the benzylic chloride.
Conclusion: A Platform for Diverse Synthesis
The distinct electronic and steric environments of the C1 and C5 positions in this compound provide a powerful platform for orthogonal chemical synthesis. The C-Br bond's susceptibility to palladium-catalyzed cross-coupling reactions, contrasted with the C-Cl bond's reactivity towards nucleophilic substitution, allows for a stepwise and controlled elaboration of the indene scaffold. This differential reactivity is a direct consequence of fundamental chemical principles, including bond dissociation energies and the inherent properties of benzylic versus aryl halides. By carefully selecting reagents and reaction conditions, researchers can selectively target either position, enabling the efficient construction of complex molecules for applications in drug discovery and materials science. [15]
References
- 1. benchchem.com [benchchem.com]
- 2. homework.study.com [homework.study.com]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Buy 5-bromo-2,3-dihydro-1H-indene | 6134-54-9 [smolecule.com]
Comparative Biological Activity Analysis: 5-Bromo-1-chloro-2,3-dihydro-1H-indene vs. 1-chloro-2,3-dihydro-1H-indene
A Guide for Medicinal Chemists and Drug Development Professionals
This guide provides a comparative framework for evaluating the biological activity of 5-Bromo-1-chloro-2,3-dihydro-1H-indene against its non-brominated analog, 1-chloro-2,3-dihydro-1H-indene. The indane scaffold is recognized as a "privileged scaffold" in pharmaceutical research, appearing in numerous biologically active molecules.[1] By strategically functionalizing this core, particularly through halogenation, medicinal chemists can modulate a compound's pharmacokinetic and pharmacodynamic properties. This document outlines a proposed experimental workflow to dissect the influence of a 5-position bromine atom on the potential therapeutic activity of the 1-chloroindane framework.
Part 1: The Rationale for Comparison - The Strategic Role of Halogenation
The introduction of halogen atoms is a cornerstone of modern medicinal chemistry, with a significant number of FDA-approved drugs featuring this modification.[2][3] The choice to compare the di-halogenated this compound with its mono-halogenated counterpart is based on the predictable yet profound effects of aromatic bromination. The presence of halogens can significantly alter a molecule's biological profile in several ways:
-
Enhanced Binding Affinity: Halogen atoms, particularly bromine and iodine, can act as halogen bond donors, forming favorable non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in the binding pockets of biological targets such as enzymes or receptors.[2] This can lead to a substantial increase in binding affinity and, consequently, potency.
-
Metabolic Stability: Aromatic C-H bonds are often susceptible to metabolic oxidation by cytochrome P450 enzymes. Introducing a halogen can block these sites of metabolism, thereby increasing the compound's half-life and bioavailability.[1]
-
Modulation of Physicochemical Properties: Halogenation increases a molecule's lipophilicity, which can influence its absorption, distribution, and ability to cross cellular membranes.
Therefore, we hypothesize that the addition of the bromine atom in This compound will lead to enhanced biological activity and/or a more favorable pharmacokinetic profile compared to 1-chloro-2,3-dihydro-1H-indene .
Part 2: A Proposed Experimental Workflow for Comparative Analysis
Given that derivatives of the indane and indanone core have shown a wide spectrum of biological activities, including anticancer and anti-inflammatory effects, a logical starting point is to screen for these properties.[4] The following workflow is proposed to systematically evaluate and compare the two subject compounds.
Caption: Proposed workflow for comparative biological evaluation.
A. In Vitro Cytotoxicity Screening (Anticancer Potential)
Causality: To establish whether halogenation imparts cytotoxic activity, a primary screen against a panel of human cancer cell lines is essential. This assay provides a quantitative measure of a compound's ability to inhibit cell proliferation or induce cell death.
Experimental Protocol: MTT Assay
-
Cell Culture: Plate human cancer cells (e.g., breast cancer line MDA-MB-231) and a non-malignant control cell line (e.g., human fibroblasts) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of both compounds in DMSO and further dilute in culture medium. The final DMSO concentration should not exceed 0.5%. Add the compounds to the cells at final concentrations ranging from 0.1 µM to 100 µM.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO). Plot the concentration-response curve and determine the IC50 value (the concentration required to inhibit 50% of cell growth).
Hypothetical Data Summary
| Compound | Cell Line | Hypothetical IC50 (µM) |
| This compound | MDA-MB-231 | 15.2 |
| Fibroblasts | > 100 | |
| 1-chloro-2,3-dihydro-1H-indene | MDA-MB-231 | 85.5 |
| Fibroblasts | > 100 |
B. In Silico Molecular Docking
Causality: To build a mechanistic hypothesis for the observed cytotoxicity, molecular docking can predict the binding affinity and orientation of the compounds within the active site of a known anticancer target. For instance, many indane derivatives are known to inhibit protein kinases.
Protocol: Kinase Docking
-
Target Selection: Choose a relevant protein kinase target (e.g., Epidermal Growth Factor Receptor, EGFR). Obtain the crystal structure from the Protein Data Bank (PDB).
-
Ligand Preparation: Generate 3D structures of both compounds and perform energy minimization.
-
Docking Simulation: Use docking software (e.g., AutoDock Vina) to dock both ligands into the ATP-binding site of the prepared receptor.
-
Analysis: Analyze the resulting poses and docking scores. Pay close attention to potential halogen bonds formed by the bromine atom of the di-halogenated compound with backbone carbonyls or other hydrogen bond acceptors in the active site.
Caption: Diagram of a potential halogen bond interaction.
C. Metabolic Stability Assay
Causality: This assay tests the hypothesis that the 5-bromo substitution protects the molecule from metabolic degradation. By incubating the compounds with liver microsomes, which contain key drug-metabolizing enzymes, we can measure their rate of clearance.
Protocol: Liver Microsomal Stability Assay
-
Reaction Mixture: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer (pH 7.4).
-
Incubation: Add each compound to the mixture at a final concentration of 1 µM. Incubate at 37°C.
-
Time Points: Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Calculation: Plot the natural log of the remaining compound percentage versus time. The slope of this line is used to calculate the in vitro half-life (t½).
Hypothetical Data Summary
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (µL/min/mg) |
| This compound | 55 | 25.2 |
| 1-chloro-2,3-dihydro-1H-indene | 18 | 77.0 |
Summary and Future Directions
This guide outlines a logical, multi-faceted approach to comparing the biological activity of This compound and its non-brominated analog. Based on established principles of medicinal chemistry, the anticipated results are:
-
Higher Potency: The 5-bromo analog is expected to show greater potency in cell-based or enzyme assays due to the potential for halogen bonding, leading to enhanced target affinity.
-
Improved Stability: The 5-bromo analog is hypothesized to have a longer metabolic half-life, as the bromine atom may block a site of oxidative metabolism.
Should these hypotheses be confirmed, the 5-bromo-1-chloro-indene scaffold would represent a promising starting point for further lead optimization. Subsequent steps would involve synthesizing additional analogs to build a structure-activity relationship (SAR) and, eventually, progressing the most promising candidates to in vivo efficacy and safety studies.
References
- 1. This compound|CAS 158330-91-7 [benchchem.com]
- 2. Halogen atoms in the modern medicinal chemistry: hints for the drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use [ouci.dntb.gov.ua]
- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-1-chloro-2,3-dihydro-1H-indene Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the indane scaffold is a "privileged structure," a framework that repeatedly appears in biologically active compounds.[1] The dihalogenated derivative, 5-Bromo-1-chloro-2,3-dihydro-1H-indene, presents a particularly intriguing starting point for drug discovery. Its rigid structure, coupled with the distinct electronic properties and potential for selective chemical modifications of its two halogen atoms, offers a versatile platform for developing novel therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, drawing on comparative data from analogous indanone and indene series to predict how structural modifications can influence biological activity, with a focus on anti-inflammatory and anticancer applications.
The Strategic Importance of Halogenation
The presence of both bromine at the 5-position of the aromatic ring and chlorine at the benzylic 1-position is not merely incidental. Halogens, particularly chlorine, bromine, and iodine, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[2][3][4] Beyond simply increasing lipophilicity, they can participate in halogen bonding, a non-covalent interaction with Lewis bases that can enhance binding affinity and selectivity for biological targets.[2][3][5] This guide will explore how these two halogens can be leveraged to fine-tune the biological activity of the indene scaffold.
Structure-Activity Relationship (SAR) Analysis
While a comprehensive SAR study on a series of this compound derivatives is not yet publicly available, we can construct a robust predictive model by examining related indene and indanone structures. The following sections dissect the probable impact of substitutions at key positions of the scaffold.
Modifications at the 1-Position (Benzylic Chlorine)
The chlorine atom at the 1-position is a reactive handle, susceptible to nucleophilic substitution. Replacing this chlorine with various functionalities is a primary strategy to introduce diversity and modulate activity.
Key Insights:
-
Introduction of Aromatic Moieties: Replacing the 1-chloro group with a substituted benzyl group can lead to potent and selective estrogen receptor beta (ERβ) agonists. For instance, the introduction of a 4-hydroxybenzyl group on an indane scaffold has shown promising results.[6]
-
Nitrogen-Containing Substituents: The introduction of nitrogen-containing heterocycles or amine derivatives can impart a range of biological activities, including acetylcholinesterase inhibition, relevant for neurodegenerative diseases.[7]
Comparative Data Table 1: Predicted Anti-Inflammatory Activity of 1-Substituted 5-Bromo-2,3-dihydro-1H-indene Derivatives
| Compound ID | R1 Substituent at C1 | Predicted IC50 (µM) for TNF-α Inhibition | Rationale for Predicted Activity |
| 1a | -Cl (Parent) | > 50 | Starting material, low intrinsic activity. |
| 1b | -N(CH3)2 | 15.2 | Introduction of a basic nitrogen may enhance cell permeability and target interaction. |
| 1c | -O-(4-methoxyphenyl) | 8.5 | Aryl ether linkage can mimic structures of known anti-inflammatory agents. |
| 1d | -(4-hydroxybenzyl) | 5.1 | The phenolic hydroxyl can form key hydrogen bonds with target proteins.[6] |
Modifications at the 2- and 3-Positions (Cyclopentyl Ring)
Modifications on the saturated five-membered ring can influence the overall conformation of the molecule, affecting how it fits into a binding pocket.
Key Insights:
-
Introduction of a Carbonyl Group: Oxidation of the 2-position to a carbonyl (forming an indanone) is a common strategy. 2-benzylidene-1-indanone derivatives have shown significant anti-inflammatory activity by inhibiting IL-6 and TNF-α production.[8]
-
Hydroxylation: Introduction of a hydroxyl group can increase polarity and provide a hydrogen bonding site, potentially improving both potency and pharmacokinetic properties.
Comparative Data Table 2: Predicted Anticancer Activity (MCF-7 Cell Line) of Modified 5-Bromo-1-chloro-indane Derivatives
| Compound ID | Modification | Predicted IC50 (µM) | Rationale for Predicted Activity |
| 2a | None (Parent Scaffold) | > 100 | The core scaffold is expected to have low cytotoxicity. |
| 2b | 2-oxo | 25.8 | The indanone scaffold is present in some anticancer compounds.[9] |
| 2c | 2-benzylidene-1-oxo | 9.3 | This modification has shown efficacy in related anti-inflammatory and anticancer studies.[8] |
| 2d | 3-hydroxy | 45.1 | A hydroxyl group can improve solubility and potentially interact with the target. |
Modifications at the 5-Position (Aromatic Bromine)
The bromine atom at the 5-position offers another site for modification, typically through cross-coupling reactions. It also plays a crucial role in halogen bonding.[2][5]
Key Insights:
-
Bioisosteric Replacement: Replacing the bromine with other groups of similar size and electronic properties (bioisosteres) can fine-tune activity.[10][11][12][13][14] For example, a trifluoromethyl group could be a suitable replacement.
-
Aryl and Heteroaryl Substitutions: Suzuki or Stille coupling can be used to introduce various aryl or heteroaryl rings, expanding the molecule and allowing for interaction with larger binding sites.
Comparative Data Table 3: Predicted Tubulin Polymerization Inhibition of 5-Substituted 1-Chloro-2,3-dihydro-1H-indene Derivatives
| Compound ID | R5 Substituent at C5 | Predicted IC50 (µM) | Rationale for Predicted Activity |
| 3a | -Br (Parent) | 15.5 | The bromine atom may contribute to binding through halogen bonding. |
| 3b | -CF3 | 12.1 | The trifluoromethyl group is a common bioisostere for bromine and can enhance metabolic stability.[10] |
| 3c | -Phenyl | 8.9 | Introduction of a phenyl ring can lead to beneficial pi-stacking interactions. |
| 3d | -Thienyl | 7.2 | The sulfur atom in the thiophene ring can act as a hydrogen bond acceptor. |
Experimental Protocols
General Synthetic Scheme for 1-Substituted Derivatives
A generalized synthetic protocol for the diversification of the 1-position of the this compound scaffold is outlined below. This procedure is based on established methods for nucleophilic substitution on benzylic halides.
Step 1: Nucleophilic Substitution
-
To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add the desired nucleophile (1.2 eq).
-
Add a non-nucleophilic base, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2.0 eq), to scavenge the HCl byproduct.
-
Heat the reaction mixture at 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Diagram of the Synthetic Workflow
Caption: General workflow for the synthesis of 1-substituted derivatives.
In Vitro Anti-Inflammatory Assay: TNF-α Inhibition in LPS-Stimulated Macrophages
This protocol describes a common method for evaluating the anti-inflammatory potential of the synthesized compounds.[8]
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37 °C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
ELISA Assay: Quantify the concentration of TNF-α in the supernatants using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α production for each compound concentration compared to the LPS-stimulated control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition.
Diagram of the Anti-Inflammatory Assay Workflow
Caption: Workflow for the in vitro anti-inflammatory assay.
Conclusion
The this compound scaffold is a promising starting point for the development of novel therapeutic agents. By leveraging the distinct reactivity of the two halogen atoms and applying established principles of medicinal chemistry, a diverse library of compounds with potentially significant anti-inflammatory and anticancer activities can be generated. The predictive SAR analysis presented in this guide, based on data from analogous systems, provides a rational framework for the design and optimization of these derivatives. Further empirical studies are warranted to validate these predictions and fully elucidate the therapeutic potential of this versatile chemical scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. sciencedaily.com [sciencedaily.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Halogen bonding for rational drug design and new drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of 1-benzylindane derivatives as selective agonists for estrogen receptor beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Anti-Inflammatory Activity Evaluation of Novel Indanone Derivatives for the Treatment of Vascular Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 10. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 11. chem-space.com [chem-space.com]
- 12. researchgate.net [researchgate.net]
- 13. Chapter - Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health | Bentham Science [benthamscience.com]
- 14. Bioisosteres and Scaffold Hopping in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Analysis of Compounds from Substituted Dihydroindene Scaffolds Reveals No Publicly Available Data for 5-Bromo-1-chloro-2,3-dihydro-1H-indene Derivatives
A comprehensive review of scientific literature and chemical databases reveals a significant gap in published research for compounds synthesized from the specific starting material, 5-Bromo-1-chloro-2,3-dihydro-1H-indene. Despite the potential of the dihydroindene scaffold in medicinal chemistry, this particular halogenated derivative appears to be an unexplored area of research, precluding the creation of a comparative guide based on existing in vitro and in vivo data.
While the indane (or dihydroindene) core is a recognized privileged structure in drug discovery, appearing in a variety of biologically active compounds, specific substitution patterns dictate their synthetic accessibility and pharmacological profile. Searches for derivatives of this compound have not yielded any published studies detailing their synthesis, subsequent biological evaluation, or comparison against other therapeutic alternatives.
For researchers and drug development professionals, this indicates that the field is entirely open for novel exploration. The synthesis of new chemical entities from this starting material would be foundational, requiring initial characterization before any comparative biological testing could occur.
Alternative Dihydroindene Scaffolds in Published Research
In contrast, related dihydroindene and indene derivatives have been the subject of significant research, particularly in oncology. For instance, a series of novel dihydro-1H-indene derivatives, synthesized from a different precursor, were designed and evaluated as potent tubulin polymerization inhibitors.[1][2] One of the most promising compounds from this series, compound 12d, demonstrated significant antiproliferative activity against four cancer cell lines with IC50 values ranging from 0.028 to 0.087 µM.[1][2]
Further studies on this class of compounds revealed that they bind to the colchicine site on tubulin, leading to G2/M phase cell cycle arrest and apoptosis.[1][3] In vivo assays confirmed that compound 12d could inhibit tumor growth and angiogenesis without significant toxicity, highlighting the therapeutic potential of the dihydroindene core.[1][3]
Structurally Related Halogenated Compounds
Although direct derivatives of this compound are not documented, research on other halogenated heterocyclic and carbocyclic systems provides context for their potential applications. For example, various 5-bromoindole derivatives have been synthesized and evaluated for anticancer activity. One study focused on 5-bromoindole-2-carboxylic acid hydrazone derivatives as potential inhibitors of VEGFR-2 tyrosine kinase, a key target in angiogenesis.[4] Another investigation into 5-bromo-1H-2-indolinones identified a compound with favorable cytotoxicity against breast cancer, non-small cell lung cancer, and ovarian cancer cell lines.[5]
These examples underscore that halogenated scaffolds are of significant interest in medicinal chemistry. The bromine and chlorine atoms on the this compound backbone could serve as crucial handles for synthetic modification or as key interaction points with biological targets. However, without empirical data, any proposed activity remains speculative.
Conclusion for Researchers
For scientists and drug development professionals interested in the this compound scaffold, the path forward involves foundational research. The primary steps would include:
-
Synthesis and Characterization: Developing synthetic routes to create a library of derivatives from the starting material.
-
Initial In Vitro Screening: Testing these new compounds against a panel of relevant biological targets (e.g., kinases, tubulin, GPCRs) or in cell-based phenotypic assays.
-
Structure-Activity Relationship (SAR) Studies: Identifying key structural motifs responsible for any observed biological activity to guide the synthesis of more potent and selective analogs.
-
In Vivo Evaluation: Advancing the most promising candidates from in vitro studies into animal models to assess efficacy, pharmacokinetics, and toxicology.
At present, no data is available to construct a comparative guide for this specific class of compounds. The topic represents a novel, unexplored area of chemical space that awaits pioneering research to uncover its potential therapeutic value.
References
- 1. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Synthesis and primary cytotoxicity evaluation of new 5-bromo-3-substituted-hydrazono-1H-2-indolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Journey: Comparative Analysis of 5-Bromo-1-chloro-2,3-dihydro-1H-indene and Its Synthetic Precursors
Introduction: In the landscape of medicinal chemistry and materials science, the indane scaffold is a privileged structure, serving as the foundation for a multitude of biologically active molecules and functional materials.[1] Halogenated indanes, in particular, offer a versatile platform for synthetic elaboration due to the differential reactivity of the halogen substituents. This guide provides an in-depth spectroscopic comparison of a key dihalogenated indane derivative, 5-Bromo-1-chloro-2,3-dihydro-1H-indene , with its synthetic precursors. By tracing the evolution of the molecule's spectroscopic signature—through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—we can elucidate the structural transformations occurring at each synthetic step. This analysis is invaluable for researchers in organic synthesis and drug development for reaction monitoring, quality control, and structural verification.
The Synthetic Pathway: A Stepwise Functionalization
The synthesis of this compound is a logical progression of functional group transformations, starting from a commercially available brominated indanone. The chosen pathway allows for the sequential introduction of the desired functionalities, a common strategy in multi-step organic synthesis.
The synthesis commences with the reduction of the ketone in 5-bromo-2,3-dihydro-1H-inden-1-one (I) to the corresponding secondary alcohol, 5-bromo-2,3-dihydro-1H-inden-1-ol (II) . This is typically achieved using a mild reducing agent such as sodium borohydride. The subsequent step involves the conversion of the hydroxyl group in compound (II) to a chloro group, yielding the target molecule, This compound (III) , via a nucleophilic substitution reaction, for instance, with thionyl chloride or hydrochloric acid.[1]
Figure 1: Synthetic route to this compound.
Spectroscopic Comparison: Unraveling the Molecular Transformations
The following sections detail the expected spectroscopic characteristics of the target compound and its precursors. While experimental data for the precursors are available to some extent, the data for the final product, this compound, is predicted based on established spectroscopic principles. This predictive approach is a common and valuable tool in synthetic chemistry for anticipating the outcomes of reactions and for the structural elucidation of novel compounds.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules in solution. The chemical shifts in ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei, providing a detailed map of the carbon-hydrogen framework.
Table 1: Comparison of Key ¹H and ¹³C NMR Chemical Shifts (Predicted for Compound III)
| Compound | Key Protons (¹H NMR) | Key Carbons (¹³C NMR) |
| I: 5-bromo-2,3-dihydro-1H-inden-1-one | Aromatic protons, two distinct methylene groups adjacent to the aromatic ring and the carbonyl group. | Carbonyl carbon (~200 ppm), aromatic carbons, two aliphatic carbons. |
| II: 5-bromo-2,3-dihydro-1H-inden-1-ol | Appearance of a new signal for the hydroxyl proton (-OH) and the proton on the carbon bearing the hydroxyl group (H-1). The methylene protons become diastereotopic. | The carbonyl carbon signal is replaced by a signal for the carbon bearing the hydroxyl group (~70-80 ppm). |
| III: this compound | The proton at C-1 (H-1) will shift downfield compared to compound II due to the electron-withdrawing effect of the chlorine atom. The methylene protons remain diastereotopic. | The carbon at C-1 will also experience a downfield shift compared to compound II, though typically less pronounced than the shift observed for the attached proton. |
Analysis of NMR Spectral Changes:
-
From (I) to (II): The most significant change in the ¹H NMR spectrum upon reduction of the ketone is the appearance of a new methine proton signal (H-1) coupled to the adjacent methylene protons, and a broad singlet for the hydroxyl proton. In the ¹³C NMR spectrum, the disappearance of the downfield carbonyl signal and the appearance of a new signal in the alcohol region of the spectrum are clear indicators of the successful reduction.
-
From (II) to (III): The substitution of the hydroxyl group with a chlorine atom leads to a downfield shift of the H-1 proton signal in the ¹H NMR spectrum due to the inductive effect of the electronegative chlorine atom. A similar, though less pronounced, downfield shift is expected for the C-1 carbon in the ¹³C NMR spectrum. The coupling patterns of the aliphatic protons will remain complex due to the chiral center at C-1.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Table 2: Comparison of Key IR Absorption Bands
| Compound | Key Functional Group(s) | Characteristic IR Absorption(s) (cm⁻¹) |
| I: 5-bromo-2,3-dihydro-1H-inden-1-one | Aromatic C-H, Aliphatic C-H, C=O (ketone), C-Br | ~3100-3000 (Aromatic C-H stretch), ~3000-2850 (Aliphatic C-H stretch), ~1715 (strong, C=O stretch) , ~600-500 (C-Br stretch) |
| II: 5-bromo-2,3-dihydro-1H-inden-1-ol | Aromatic C-H, Aliphatic C-H, O-H (alcohol), C-O, C-Br | ~3500-3200 (broad, O-H stretch) , ~3100-3000 (Aromatic C-H stretch), ~3000-2850 (Aliphatic C-H stretch), ~1200-1000 (C-O stretch), ~600-500 (C-Br stretch) |
| III: this compound | Aromatic C-H, Aliphatic C-H, C-Cl, C-Br | ~3100-3000 (Aromatic C-H stretch), ~3000-2850 (Aliphatic C-H stretch), ~800-600 (C-Cl stretch) , ~600-500 (C-Br stretch) |
Analysis of IR Spectral Changes:
-
From (I) to (II): The hallmark of this transformation is the disappearance of the strong carbonyl (C=O) absorption and the appearance of a broad O-H stretching band, confirming the conversion of the ketone to an alcohol.
-
From (II) to (III): The disappearance of the broad O-H band and the appearance of a new absorption in the fingerprint region corresponding to the C-Cl stretch are the key indicators of the successful chlorination.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.
Table 3: Comparison of Key Mass Spectrometry Fragmentation Patterns
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Pathways |
| I: 5-bromo-2,3-dihydro-1H-inden-1-one | C₉H₇BrO | 211.06 | Molecular ion peak (M⁺) showing the characteristic isotopic pattern for one bromine atom (M and M+2 peaks of nearly equal intensity). Loss of CO, Br, and fragments of the aliphatic ring. |
| II: 5-bromo-2,3-dihydro-1H-inden-1-ol | C₉H₉BrO | 213.07 | Molecular ion peak with bromine isotopic pattern. Loss of H₂O, Br, and cleavage of the aliphatic ring. |
| III: this compound | C₉H₈BrCl | 231.52 | Molecular ion peak exhibiting a complex isotopic pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl). Fragmentation will involve the loss of Cl, Br, and HCl. |
Analysis of Mass Spectral Changes:
-
From (I) to (II): The molecular weight increases by two mass units, and the fragmentation pattern will show a prominent loss of water (M-18), which is characteristic of alcohols.
-
From (II) to (III): The molecular weight increases, and the isotopic pattern of the molecular ion becomes more complex, showing peaks for the different combinations of bromine and chlorine isotopes. The fragmentation will be dominated by the loss of the halogen atoms.
Experimental Protocols
The following are standardized protocols for the acquisition of the spectroscopic data discussed in this guide.
NMR Spectroscopy
Figure 2: General workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be performed on the neat solid.
-
Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present.
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds.
-
Ionization: The sample is ionized, commonly using Electron Ionization (EI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, generating the mass spectrum.
Conclusion
The stepwise synthesis of this compound from 5-bromo-2,3-dihydro-1H-inden-1-one provides an excellent case study for the power of comparative spectroscopic analysis. Each reaction step imparts a distinct and predictable change in the NMR, IR, and MS spectra, allowing for unambiguous confirmation of the molecular transformations. For the synthetic chemist, a thorough understanding of these spectroscopic changes is not merely academic; it is a critical tool for ensuring the success of a synthetic campaign and for the unequivocal characterization of the target molecules. This guide serves as a foundational reference for researchers working with halogenated indanes and similar scaffolds, highlighting the principles of spectroscopic interpretation in the context of synthetic organic chemistry.
References
A Senior Application Scientist's Guide to the Cost-Effectiveness of 5-Bromo-1-chloro-2,3-dihydro-1H-indene in Large-Scale Synthesis
For researchers, scientists, and drug development professionals, the selection of building blocks in the synthesis of active pharmaceutical ingredients (APIs) is a critical decision, balancing reactivity, selectivity, and, crucially, cost-effectiveness at scale. This guide provides an in-depth technical comparison of the use of 5-Bromo-1-chloro-2,3-dihydro-1H-indene , a versatile dihalogenated indane intermediate, against a plausible alternative in the context of large-scale synthesis for a hypothetical kinase inhibitor program.
The indane core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Its rigid framework allows for precise spatial orientation of functional groups, which is crucial for effective interaction with biological targets such as kinases.[2][3] Halogenation of this scaffold provides key handles for further functionalization, often through cross-coupling reactions, and can significantly influence the compound's pharmacokinetic properties.[4]
This guide will dissect the synthetic routes, analyze the associated costs, and provide detailed experimental protocols to offer a comprehensive understanding of the economic and practical implications of choosing this compound for large-scale campaigns.
Synthetic Strategy and Cost Analysis: A Tale of Two Intermediates
To provide a realistic comparison, we will evaluate the synthesis of our target molecule, This compound (Target Molecule 1) , against a structurally related alternative, 4,6-Dibromo-2,3-dihydro-1H-indene (Alternative Molecule 2) . Both molecules offer two points for diversification, a common requirement in structure-activity relationship (SAR) studies during drug discovery.[4]
Route 1: Synthesis of this compound
A plausible and scalable synthetic route to Target Molecule 1 commences with the Friedel-Crafts cyclization of 3-(3-bromophenyl)propionic acid to yield 5-bromo-1-indanone. This intermediate is then reduced to the corresponding alcohol, which is subsequently converted to the chloride.
Caption: Synthetic workflow for this compound.
Route 2: Synthesis of 4,6-Dibromo-2,3-dihydro-1H-indene (Alternative)
The synthesis of Alternative Molecule 2 can be envisioned starting from 1,3-dibromobenzene, which undergoes Friedel-Crafts acylation followed by reduction and cyclization.
Caption: Synthetic workflow for 4,6-Dibromo-2,3-dihydro-1H-indene.
Comparative Cost Analysis (per 1 kg of Final Product)
The following tables provide an estimated cost breakdown for the large-scale synthesis of each molecule. Prices are based on bulk-level estimates and may vary depending on the supplier and market conditions.
Table 1: Cost Analysis for this compound (Target Molecule 1)
| Step | Starting Material/Reagent | Molar Mass ( g/mol ) | Stoichiometric Ratio | Quantity (kg) | Estimated Cost/kg (USD) | Total Cost (USD) |
| 1 | 3-(3-Bromophenyl)propionic acid | 229.07 | 1.0 | 1.05 | 150 | 157.50 |
| 1 | Chlorosulfonic acid | 116.52 | 3.0 | 1.52 | 10 | 15.20 |
| 2 | 5-Bromo-1-indanone | 211.06 | 1.0 | 0.92 (from step 1) | - | - |
| 2 | Sodium Borohydride | 37.83 | 0.5 | 0.08 | 50 | 4.00 |
| 2 | Methanol (Solvent) | 32.04 | - | 5.0 | 1 | 5.00 |
| 3 | 5-Bromo-2,3-dihydro-1H-inden-1-ol | 213.07 | 1.0 | 0.93 (from step 2) | - | - |
| 3 | Thionyl Chloride | 118.97 | 1.2 | 0.62 | 20 | 12.40 |
| 3 | Toluene (Solvent) | 92.14 | - | 5.0 | 2 | 10.00 |
| - | Total Estimated Cost | - | - | - | - | 204.10 |
Table 2: Cost Analysis for 4,6-Dibromo-2,3-dihydro-1H-indene (Alternative Molecule 2)
| Step | Starting Material/Reagent | Molar Mass ( g/mol ) | Stoichiometric Ratio | Quantity (kg) | Estimated Cost/kg (USD) | Total Cost (USD) |
| 1a | 1,3-Dibromobenzene | 235.90 | 1.0 | 0.85 | 100 | 85.00 |
| 1a | Succinic anhydride | 100.07 | 1.1 | 0.40 | 5 | 2.00 |
| 1a | Aluminum chloride | 133.34 | 2.2 | 1.07 | 5 | 5.35 |
| 1b | Hydrazine hydrate | 50.06 | 2.0 | 0.36 | 15 | 5.40 |
| 1b | Potassium hydroxide | 56.11 | 4.0 | 0.81 | 3 | 2.43 |
| 2 | 3-(2,4-Dibromophenyl)propanoic acid | 307.97 | 1.0 | 1.11 (from step 1) | - | - |
| 2 | Fuming Sulfuric Acid | 178.14 | 5.0 | 3.20 | 8 | 25.60 |
| 3 | 4,6-Dibromo-1-indanone | 289.95 | 1.0 | 1.04 (from step 2) | - | - |
| 3 | Triethylsilane | 116.28 | 2.0 | 0.80 | 30 | 24.00 |
| 3 | Trifluoroacetic acid (Solvent) | 114.02 | - | 5.0 | 25 | 125.00 |
| - | Total Estimated Cost | - | - | - | - | 274.78 |
Discussion of Cost-Effectiveness
From the analysis, the synthesis of This compound is estimated to be more cost-effective on a per-kilogram basis. The primary cost driver for the alternative route is the use of more expensive reagents in the final reduction step (triethylsilane and trifluoroacetic acid). While the initial starting material for the alternative, 1,3-dibromobenzene, is less expensive than 3-(3-bromophenyl)propionic acid, the subsequent multi-step process to build the indanone core adds complexity and cost.
Beyond raw material costs, other factors to consider in a large-scale campaign include:
-
Process Safety: The use of chlorosulfonic acid and thionyl chloride in Route 1 requires careful handling due to their corrosive nature. However, these are common industrial reagents with well-established handling protocols. The Wolff-Kishner reduction in Route 2 involves high temperatures and the use of hydrazine, which is toxic and potentially explosive.
-
Waste Management: Both routes generate halogenated waste streams, which incur significant disposal costs.[5] Route 1 utilizes more common and potentially recyclable solvents like methanol and toluene. The use of trifluoroacetic acid in Route 2 presents a more challenging and costly waste disposal issue.
-
Throughput and Cycle Time: The three-step synthesis of Target Molecule 1 is more streamlined than the multi-component first step and subsequent cyclization and reduction for Alternative Molecule 2. This could lead to shorter overall cycle times and higher plant throughput.
Experimental Protocols
Protocol for the Synthesis of this compound
Step 1: Synthesis of 5-Bromo-1-indanone
-
To a stirred solution of chlorosulfonic acid (3.0 eq.), slowly add 3-(3-bromophenyl)propionic acid (1.0 eq.) in portions, maintaining the temperature below 30°C.
-
Heat the mixture to 110°C and stir for 2 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Filter the resulting precipitate, wash with water until neutral, and dry under vacuum to afford 5-bromo-1-indanone.[2]
Step 2: Synthesis of 5-Bromo-2,3-dihydro-1H-inden-1-ol
-
To a suspension of 5-bromo-1-indanone (1.0 eq.) in methanol, add sodium borohydride (0.5 eq.) portion-wise at 0°C.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Synthesis of this compound
-
To a solution of 5-bromo-2,3-dihydro-1H-inden-1-ol (1.0 eq.) in toluene, add thionyl chloride (1.2 eq.) dropwise at 0°C.
-
Stir the reaction at room temperature for 2 hours.
-
Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
Conclusion and Recommendations
Based on this analysis, This compound presents a more cost-effective and streamlined option for large-scale synthesis compared to the dibromo alternative. The synthetic route is more direct, utilizes less expensive reagents in the later stages, and avoids some of the more hazardous reagents and conditions of the alternative route.
For drug development programs where a dihalogenated indane scaffold is required for SAR exploration, the initial investment in a slightly more expensive starting material for the synthesis of this compound is likely to be offset by lower overall manufacturing costs at scale. The differential reactivity of the aryl bromide and the benzylic chloride also offers orthogonal handles for sequential functionalization, a significant advantage in the synthesis of complex molecules.
It is recommended that for any large-scale campaign, a thorough process hazard analysis (PHA) be conducted for the chosen route. Furthermore, optimization of reaction conditions, such as catalyst loading and solvent screening, could lead to further cost reductions and improved process efficiency.
References
A Senior Application Scientist's Guide to Purity Assessment of Novel 5-Bromo-1-chloro-2,3-dihydro-1H-indene Derivatives
In the landscape of modern drug discovery and materials science, the indene scaffold and its halogenated derivatives are of significant interest due to their versatile biological activities and applications in organic electronics. The precise substitution pattern, such as in 5-Bromo-1-chloro-2,3-dihydro-1H-indene, can profoundly influence its pharmacological and physicochemical properties. Consequently, the unambiguous determination of purity is not merely a quality control checkpoint but a cornerstone of reliable and reproducible research. This guide provides an in-depth comparison of key analytical techniques for the purity assessment of these novel derivatives, grounded in practical, field-proven insights.
The Criticality of Purity in Halogenated Indene Derivatives
The presence of impurities, even in minute quantities, can lead to erroneous biological data, altered material properties, and potential toxicity. For halogenated indenes, impurities can arise from several sources including incomplete reactions, side-products, residual solvents, and starting materials. The challenge lies in the structural similarity of these potential impurities to the main compound, necessitating high-resolution analytical approaches.
A Comparative Analysis of Core Purity Assessment Techniques
The selection of an appropriate analytical technique is contingent on the specific information required, the nature of the expected impurities, and the developmental stage of the compound. Here, we compare the most effective methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC, particularly Reverse-Phase HPLC (RP-HPLC), is arguably the most widely used technique for purity analysis in the pharmaceutical industry. Its high resolution, sensitivity, and adaptability make it ideal for separating a wide range of non-volatile and thermally labile compounds.
Causality Behind Experimental Choices: For halogenated indenes, a C18 column is typically the first choice due to its hydrophobic stationary phase, which effectively retains the nonpolar indene core. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and water, is optimized to achieve a good separation between the main peak and any potential impurities. A gradient elution is often preferred over an isocratic one to ensure the elution of both more and less polar impurities within a reasonable timeframe.
Self-Validating System: The inclusion of a photodiode array (PDA) or diode array detector (DAD) is crucial. A pure peak should exhibit a consistent UV-Vis spectrum across its entire width. Any spectral heterogeneity across the peak is a strong indicator of co-eluting impurities.
-
Sample Preparation: Accurately weigh and dissolve the this compound derivative in a suitable solvent (e.g., acetonitrile) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: PDA/DAD at a wavelength where the compound has maximum absorbance (e.g., 220 nm and 254 nm).
-
-
Data Analysis: Integrate all peaks in the chromatogram. The purity is typically expressed as the area percentage of the main peak relative to the total area of all peaks.
Caption: Workflow for RP-HPLC Purity Assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. It is particularly useful for detecting residual solvents and volatile by-products from the synthesis.
Causality Behind Experimental Choices: A non-polar capillary column (e.g., DB-5ms) is suitable for separating compounds based on their boiling points. The temperature program is designed to start at a low temperature to resolve early-eluting (low boiling point) impurities, then ramp up to elute the higher boiling point indene derivative. Mass spectrometry provides definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns.
Self-Validating System: The mass spectrum of the main peak should be consistent and match the expected fragmentation pattern of the this compound derivative. The NIST library can be used for tentative identification of unknown impurity peaks.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-500 amu.
-
-
Data Analysis: Analyze the total ion chromatogram (TIC) to determine the relative abundance of different components. Identify peaks by comparing their mass spectra with reference libraries.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Perspective on Purity
¹H NMR spectroscopy is an indispensable tool for structural elucidation and can also provide a quantitative assessment of purity against a certified internal standard (qNMR). It provides information on the molecular structure and can detect impurities that are structurally different from the main compound.
Causality Behind Experimental Choices: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is crucial for resolving overlapping proton signals in complex aromatic and aliphatic regions of the indene structure. A deuterated solvent that completely dissolves the sample without reacting with it is chosen (e.g., CDCl₃ or DMSO-d₆). For quantitative NMR (qNMR), an internal standard with a known concentration and a resonance that does not overlap with the analyte signals is selected.
Self-Validating System: The integral values of the proton signals should correspond to the number of protons in the proposed structure. The presence of unexpected signals indicates impurities. For qNMR, the purity is calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard.
-
Sample Preparation: Accurately weigh about 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard ¹H acquisition.
-
Number of Scans: 16-64 scans for good signal-to-noise.
-
Relaxation Delay (D1): At least 5 times the longest T1 relaxation time for quantitative analysis.
-
-
Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate all signals.
-
Compare the observed chemical shifts and coupling constants with the expected values for the this compound derivative.
-
Identify any signals that do not belong to the main compound or the solvent.
-
Caption: Decision Tree for Selecting Purity Assessment Techniques.
Comparative Summary of Techniques
| Technique | Principle | Strengths | Limitations | Best For |
| RP-HPLC-PDA | Differential partitioning between a stationary and mobile phase. | High resolution, high sensitivity, quantitative, widely applicable. | Not suitable for volatile compounds, requires chromophore for detection. | Routine purity checks, separation of isomers and by-products. |
| GC-MS | Separation based on boiling point and partitioning in a gaseous mobile phase. | Excellent for volatile and semi-volatile compounds, provides structural information (MS). | Not suitable for non-volatile or thermally labile compounds. | Detecting residual solvents and volatile synthesis by-products. |
| ¹H NMR | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Provides detailed structural information, can detect non-chromatophoric impurities, can be quantitative (qNMR). | Lower sensitivity compared to chromatographic methods, complex spectra can be difficult to interpret. | Structural confirmation, identifying structurally diverse impurities. |
Conclusion: An Integrated Approach for Unquestionable Purity
For novel this compound derivatives, a single technique is rarely sufficient to establish an unambiguous purity profile. A multi-pronged, orthogonal approach is the most robust strategy. RP-HPLC with PDA detection should be employed as the primary method for routine purity assessment. This should be complemented by GC-MS to rule out the presence of residual solvents and volatile impurities. Finally, ¹H NMR spectroscopy serves as an essential tool for structural confirmation and for identifying any non-chromatophoric or structurally dissimilar impurities that might be missed by HPLC. By integrating the data from these complementary techniques, researchers can be confident in the purity of their compounds, ensuring the integrity and reproducibility of their scientific findings.
Unraveling the Molecular Blueprint: A Comparative Guide to the Mechanism of Action of Bioactive 5-Bromo-1-chloro-2,3-dihydro-1H-indene Analogs
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Indane Scaffold and the Promise of Halogenation
The 2,3-dihydro-1H-indene, or indane, scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active molecules.[1] Its rigid, three-dimensional structure provides a robust framework for the precise spatial orientation of pharmacophoric features, facilitating high-affinity interactions with biological targets. The strategic incorporation of halogen atoms, such as bromine and chlorine, onto this scaffold, as seen in 5-Bromo-1-chloro-2,3-dihydro-1H-indene analogs, is a well-established strategy to enhance therapeutic efficacy. Halogenation can profoundly influence a compound's lipophilicity, metabolic stability, and binding affinity, often through the formation of specific halogen bonds with protein residues. This guide delves into the elucidated and putative mechanisms of action of bioactive this compound analogs, drawing comparisons with structurally related indene derivatives that have well-characterized biological activities.
While direct mechanistic studies on this compound analogs are emerging, compelling evidence from closely related dihydro-1H-indene derivatives points towards tubulin polymerization inhibition as a primary anticancer mechanism. This guide will therefore focus on this mechanism, presenting a comparative analysis with a well-characterized dihydro-1H-indene analog and a standard-of-care tubulin inhibitor. Furthermore, we will explore the potential for these analogs to exhibit anti-inflammatory activity, another common therapeutic application of the indene scaffold.
Part 1: The Anticancer Mechanism - Targeting the Cytoskeleton
A growing body of evidence suggests that dihydro-1H-indene derivatives can exert potent anticancer effects by disrupting microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape.
Elucidated Mechanism: Inhibition of Tubulin Polymerization
Recent studies on a series of 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivatives have provided a clear mechanistic rationale for their anticancer activity. One of the most potent compounds from this series, hereafter referred to as Compound A (a 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivative), has been shown to inhibit tubulin polymerization by binding to the colchicine site. This inhibition leads to a cascade of downstream effects culminating in apoptosis of cancer cells.
Signaling Pathway: Disruption of Microtubule Dynamics
The proposed mechanism of action for Compound A, and by extension, potentially for this compound analogs, is illustrated below:
References
Comparative Cytotoxicity of 5-Bromo-1-chloro-2,3-dihydro-1H-indene Derivatives: A Guide for Preclinical Evaluation
In the landscape of oncological research, the indane scaffold has emerged as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] The strategic incorporation of halogen atoms, such as bromine and chlorine, into this scaffold can significantly modulate a compound's physicochemical and biological properties, including its cytotoxic potential.[1][2] This guide provides a comprehensive framework for the comparative cytotoxic evaluation of novel 5-Bromo-1-chloro-2,3-dihydro-1H-indene derivatives, offering researchers, scientists, and drug development professionals a detailed roadmap for preclinical assessment.
The rationale for investigating this specific class of compounds is rooted in the established anticancer activity of various halogenated heterocyclic and carbocyclic molecules.[3][4][5] The presence of both a bromo- and a chloro-substituent on the indene core offers a unique opportunity to explore the interplay of these halogens in mediating cytotoxicity, potentially through mechanisms such as enhanced binding to target proteins or altered metabolic stability.[1][2]
This guide will detail the requisite experimental protocols, provide a framework for data analysis and presentation, and discuss the potential mechanistic pathways that may be involved, drawing parallels from existing literature on related halogenated compounds.
I. Foundational Cytotoxicity Assessment: Determining IC50 Values
The initial step in evaluating the cytotoxic potential of any new compound is to determine its half-maximal inhibitory concentration (IC50). This value represents the concentration of a compound that is required to inhibit a biological process, in this case, cell proliferation, by 50%. The MTT assay is a widely adopted colorimetric method for this purpose, relying on the metabolic activity of viable cells.[6]
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is predicated on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow tetrazolium salt MTT to a purple formazan product.[6] The amount of formazan produced is directly proportional to the number of viable cells.[6]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well.[7] Incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete cell culture medium. Treat the cells with this range of concentrations and incubate for a specified period (e.g., 24, 48, or 72 hours).[6] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[6][7]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.[7]
Data Presentation: Comparative IC50 Values
The results of the MTT assay should be summarized in a clear and concise table to facilitate comparison between the different derivatives and against a standard chemotherapeutic agent.
| Compound | MCF-7 (IC50, µM) | A549 (IC50, µM) | HCT116 (IC50, µM) |
| Derivative 1 | 8.5 ± 0.7 | 12.3 ± 1.1 | 6.2 ± 0.5 |
| Derivative 2 | 5.2 ± 0.4 | 7.8 ± 0.6 | 4.1 ± 0.3 |
| Derivative 3 | 15.1 ± 1.3 | 20.5 ± 1.8 | 12.9 ± 1.0 |
| Doxorubicin | 0.9 ± 0.1 | 1.2 ± 0.1 | 0.7 ± 0.05 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
II. Elucidating the Mechanism of Cell Death
Once the cytotoxic potential of the derivatives has been established, the next critical step is to determine the mechanism by which they induce cell death. The two primary modes of cell death are necrosis and apoptosis. The Lactate Dehydrogenase (LDH) assay is a common method to assess membrane integrity and necrosis, while Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is the gold standard for detecting apoptosis.
Experimental Workflow: Differentiating Necrosis and Apoptosis
Caption: Workflow for differentiating between necrotic and apoptotic cell death.
Experimental Protocol: LDH Cytotoxicity Assay
The LDH assay measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis.[8]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.[7]
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant.[7]
-
LDH Reaction: Add the collected supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction, as per the manufacturer's instructions.[7]
-
Incubation: Incubate the plate at room temperature, protected from light.[7]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[7]
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to a maximum LDH release control.[6][7]
Experimental Protocol: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[7]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Treat cells with the derivatives at their respective IC50 concentrations.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
III. Investigating Potential Molecular Mechanisms
The cytotoxic effects of many anticancer agents, including halogenated compounds, are often mediated through the induction of apoptosis via specific signaling pathways.[9] A common pathway involves the activation of caspases, a family of proteases that play a central role in the execution of apoptosis.[9]
Signaling Pathway: Caspase-Mediated Apoptosis
References
- 1. This compound|CAS 158330-91-7 [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Topoisomerase I inhibition and cytotoxicity of 5-bromo- and 5-phenylterbenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 5-Bromo-1-chloro-2,3-dihydro-1H-indene: A Quantum Chemical Approach
Introduction
In the landscape of medicinal chemistry and materials science, halogenated indene scaffolds are valuable synthons for constructing complex molecular architectures. The molecule 5-Bromo-1-chloro-2,3-dihydro-1H-indene presents a particularly interesting case for synthetic planning, featuring multiple potential reactive sites: a halogenated aromatic ring and a benzylic chloride. Predicting the regioselectivity and kinetic feasibility of reactions on such a poly-functionalized molecule is non-trivial and often requires extensive empirical screening.
This guide provides a deep dive into how quantum chemical calculations can be leveraged to dissect and predict the reactive behavior of this compound. We will move beyond simple heuristics and apply robust computational methodologies to generate quantitative, data-driven hypotheses. This comparison guide is designed for researchers, scientists, and drug development professionals seeking to integrate computational chemistry into their workflow to accelerate discovery and minimize experimental guesswork. We will explore the molecule's inherent electronic structure to compare the reactivity of its different sites, providing a theoretical framework to guide practical synthetic efforts.
Chapter 1: Theoretical Pillars of Reactivity Prediction
Before delving into the specific calculations for our target molecule, it is crucial to understand the theoretical concepts that translate computational outputs into chemically meaningful predictions of reactivity.
Frontier Molecular Orbital (FMO) Theory
Developed by Kenichi Fukui, FMO theory is a cornerstone of reactivity analysis.[1][2] It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile.[3] The energy and spatial distribution (i.e., the orbital coefficients on each atom) of these frontier orbitals are paramount:
-
HOMO: Regions of a molecule with a high HOMO density are electron-rich and thus susceptible to attack by electrophiles.
-
LUMO: Regions with a high LUMO density are electron-deficient and represent the most likely sites for nucleophilic attack.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a chemically intuitive picture of electron distribution by localizing the complex molecular orbitals of a system into Lewis-like structures (bonds, lone pairs). The resulting atomic charges, known as NBO charges, offer a more reliable measure of local electron density than other methods (e.g., Mulliken charges), providing a clear view of electrostatic interactions that can govern reaction pathways.[4]
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It visually identifies regions of positive and negative potential, corresponding to areas that are attractive to nucleophiles and electrophiles, respectively. Red-shifted regions (negative potential) are electron-rich, while blue-shifted regions (positive potential) are electron-poor. This provides an immediate, qualitative guide to the most probable sites of interaction.
Chapter 2: Computational Methodologies: A Comparative Overview
The accuracy of quantum chemical predictions is intrinsically tied to the chosen theoretical method and basis set. For a molecule like this compound, containing heavy atoms (Br, Cl) and a π-system, the selection requires a balance between computational cost and accuracy.
Density Functional Theory (DFT) stands out as the workhorse for such systems, offering excellent accuracy for a manageable computational expense.[5][6] The B3LYP functional is a popular hybrid functional that often yields reliable results for organic molecules. To accurately describe the diffuse nature of electron density in anions and the polarization effects induced by electrophiles, a Pople-style basis set like 6-311+G(d,p) is a robust choice. The "+" indicates the inclusion of diffuse functions, while "(d,p)" adds polarization functions to heavy atoms and hydrogens, respectively.
| Method | Description | Typical Application & Rationale |
| Hartree-Fock (HF) | A foundational ab initio method that does not account for electron correlation. | Often used for initial, low-cost geometry pre-optimization. Generally insufficient for accurate reactivity predictions. |
| DFT (e.g., B3LYP) | Includes effects of electron correlation via functionals of the electron density. | The "gold standard" for balancing cost and accuracy in organic reactivity studies. Chosen for this guide.[7] |
| MP2 | Møller-Plesset perturbation theory of the second order. Includes electron correlation. | A higher-accuracy (and higher-cost) method. Useful for benchmarking DFT results or for systems where dispersion forces are critical. |
General Computational Workflow
The process of analyzing molecular reactivity follows a standardized, self-validating workflow. An initial structural guess is first optimized to find the lowest energy conformation. A subsequent frequency calculation is critical to verify that this structure is a true energy minimum (i.e., has no imaginary frequencies). Only then are the electronic properties for reactivity analysis calculated.
Caption: A standard workflow for computational reactivity analysis.
Chapter 3: Ground State Analysis of this compound
By applying DFT calculations, we can dissect the molecule's ground-state electronic structure to compare its potential reactive sites. The following data is representative of what would be obtained from a B3LYP/6-311+G(d,p) calculation.
Aromatic Reactivity: The Site of Electrophilic Attack
The benzene ring is a primary site for electrophilic aromatic substitution (EAS). The key question is which of the three available positions (C4, C6, or C7) is most susceptible to attack. The directing effects of the substituents are complex: the alkyl ring is an ortho-, para-directing activator, while the bromine atom is an ortho-, para-directing deactivator.[8]
Table 1: Calculated Reactivity Descriptors for Aromatic Carbons
| Position | NBO Charge (a.u.) | HOMO Coefficient | LUMO Coefficient | Predicted EAS Reactivity |
| C4 | -0.215 | -0.28 | 0.09 | High |
| C6 | -0.201 | 0.25 | -0.11 | Moderate |
| C7 | -0.188 | -0.15 | 0.21 | Low |
-
NBO Charges: The most negative charge resides on C4, making it the most electrostatically attractive site for an incoming electrophile.
-
FMO Analysis: The largest HOMO coefficient is found on C4. According to FMO theory, this indicates that the orbital overlap during an electrophilic attack will be most favorable at this position.[9]
Aliphatic Reactivity: The Benzylic Chloride
The chlorine atom at the C1 position is a potential leaving group for nucleophilic substitution reactions. This benzylic position can react via either an Sₙ1 or Sₙ2 mechanism.
-
For an Sₙ1 Pathway: The reaction rate depends on the stability of the resulting benzylic carbocation. The indane system can stabilize this positive charge through resonance with the aromatic ring.
-
For an Sₙ2 Pathway: The reaction is sensitive to steric hindrance around the C1 carbon.
Computational analysis of the LUMO can provide insight here. A significant LUMO coefficient on the C1 carbon would indicate its electrophilicity and susceptibility to nucleophilic attack. Calculations would likely show a high LUMO coefficient on C1, confirming it as a viable electrophilic site. The competition between aromatic EAS and aliphatic nucleophilic substitution would ultimately depend on the specific reagents and reaction conditions employed.
Caption: Logical relationship between molecular sites and reaction types.
Chapter 4: Simulating Reaction Pathways
While ground-state properties provide a static picture of reactivity, simulating a full reaction pathway by locating the transition state (TS) gives kinetic information. The energy difference between the reactants and the highest-energy transition state is the activation energy (ΔG‡), which determines the reaction rate.[10]
Let's consider a hypothetical nitration reaction. We could computationally model the reaction of our indene with the nitronium ion (NO₂⁺) attacking each of the aromatic positions.
Table 2: Hypothetical Calculated Activation Energies for Nitration
| Reaction Pathway | Relative Activation Energy (ΔG‡) in kcal/mol | Predicted Outcome |
| Attack at C4 | 0.0 (Reference) | Major Product |
| Attack at C6 | +2.5 | Minor Product |
| Attack at C7 | +4.1 | Trace Product |
These hypothetical results quantitatively confirm our earlier predictions. The pathway via attack at C4 has the lowest activation energy, indicating it will be the fastest and lead to the major product. This demonstrates how transition state calculations can provide a powerful, quantitative comparison of competing reaction pathways.
Chapter 5: Detailed Computational Protocols
To ensure the reproducibility and trustworthiness of these findings, detailed protocols are essential. Below are example input files for the Gaussian quantum chemistry software package.
Protocol 1: Geometry Optimization and Frequency Calculation
This protocol finds the minimum energy structure and verifies it.
-
Causality: The Opt keyword requests a geometry optimization. The Freq keyword is crucial; it must be run on the same optimized geometry and at the same level of theory to provide a valid vibrational analysis. A successful result is the absence of any imaginary frequencies in the output file.
Protocol 2: NBO Analysis
This protocol is run on the optimized geometry to calculate the natural atomic charges.
-
Causality: The Pop=NBO keyword requests the Natural Bond Orbital population analysis. This calculation should only be performed after a successful optimization and frequency check to ensure the electronic properties are being calculated for a true energy minimum.
Conclusion
This guide demonstrates that quantum chemical calculations provide a formidable toolkit for the predictive analysis of molecular reactivity. For this compound, our comparative computational approach leads to two key, experimentally verifiable hypotheses:
-
In electrophilic aromatic substitution, the reaction will preferentially occur at the C4 position. This is supported by analyses of both ground-state charge distribution (NBO) and frontier molecular orbitals (FMO).
-
The benzylic chloride at C1 is a viable site for nucleophilic attack , competing with reactions on the aromatic ring.
By investing in this type of in silico analysis, researchers can prioritize synthetic routes, anticipate potential side products, and design more efficient and targeted experiments. This predictive power is invaluable in modern chemical research, transforming computational chemistry from a purely academic exercise into an essential component of the discovery pipeline.
References
- 1. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontier Orbital Theory in Organic Reactivity [people.chem.ucsb.edu]
- 4. NATURAL BOND ORBITAL [nbo6.chem.wisc.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Computational study of polyhomologation: understanding reactivity with B, Al, and Ga - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Describing Chemical Reactivity with Frontier Molecular Orbitalets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e3s-conferences.org [e3s-conferences.org]
Safety Operating Guide
Navigating the Disposal of 5-Bromo-1-chloro-2,3-dihydro-1H-indene: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the integrity of your work is paramount. This extends beyond the bench to the responsible management of chemical reagents. This guide provides a comprehensive, step-by-step framework for the proper disposal of 5-Bromo-1-chloro-2,3-dihydro-1H-indene (CAS No. 158330-91-7), ensuring the safety of your personnel and compliance with environmental regulations. As this compound is a halogenated organic compound, it requires specific handling and disposal procedures to mitigate potential hazards.
Hazard Assessment and Immediate Safety Protocols
-
Harmful if swallowed
-
Causes skin irritation
-
Causes serious eye irritation
-
Harmful if inhaled
-
May cause respiratory irritation
These potential hazards necessitate stringent adherence to safety protocols.
Personal Protective Equipment (PPE):
Before handling this compound, all personnel must be equipped with the following PPE:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | To prevent eye irritation from splashes or vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and changed immediately if contaminated. | To prevent skin irritation upon contact. |
| Body Protection | A lab coat or chemical-resistant apron. | To protect against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood.[2] | To minimize the risk of inhaling harmful vapors that can cause respiratory irritation. |
Waste Segregation and Containment: The First Line of Defense
Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal. As a brominated and chlorinated organic compound, this compound must be disposed of as halogenated organic waste .[3]
Key Segregation Principles:
-
Do Not Mix: Never mix halogenated organic waste with non-halogenated organic waste, aqueous waste (acids, bases), or solid waste.[3]
-
Designated Containers: Collect all waste containing this compound in a designated, properly labeled hazardous waste container.
Container Specifications:
-
Compatibility: The container must be constructed of a material compatible with halogenated organic compounds (e.g., glass or high-density polyethylene).
-
Integrity: The container must be in good condition, with a secure, leak-proof screw-top cap.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., "Irritant," "Harmful").
Step-by-Step Disposal Procedure
The following workflow outlines the process for the safe disposal of this compound from the laboratory to its final disposition.
Spill Management and Emergency Procedures
Accidental spills should be handled promptly and safely.
For Small Spills:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.
-
Wear Appropriate PPE: Don the full PPE as outlined in Section 1.
-
Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
For Large Spills:
-
Evacuate Immediately: Evacuate all personnel from the affected area.
-
Activate Emergency Systems: Activate the nearest fire alarm and/or contact your institution's emergency response team.
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department.
-
Provide Information: Be prepared to provide the chemical name and any available hazard information to emergency responders.
Regulatory Framework and Final Disposition
The disposal of hazardous waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4] As a generator of hazardous waste, your institution is responsible for its proper management from "cradle to grave."
Waste containing halogenated organic compounds often falls under the EPA hazardous waste code F002 , which pertains to spent halogenated solvents.[5][6] The standard and most effective method for the final disposition of halogenated organic waste is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[3]
Incineration of brominated and chlorinated compounds breaks them down into less harmful components.[7] However, this process can also generate acidic gases like hydrogen bromide (HBr) and hydrogen chloride (HCl), as well as trace amounts of brominated or chlorinated dioxins.[7][8] For this reason, disposal must occur at a facility equipped with advanced air pollution control devices to neutralize these byproducts.
By adhering to these procedures, you contribute to a safe and sustainable research environment, ensuring that your groundbreaking work does not come at the cost of personal or environmental health.
References
- 1. 5-bromo-2,3-dihydro-1H-indene | C9H9Br | CID 267139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. bucknell.edu [bucknell.edu]
- 4. epa.gov [epa.gov]
- 5. wku.edu [wku.edu]
- 6. media.suweb.site [media.suweb.site]
- 7. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. norden.org [norden.org]
Navigating the Safe Handling of 5-Bromo-1-chloro-2,3-dihydro-1H-indene: A Guide for Laboratory Professionals
For researchers engaged in the nuanced world of drug discovery and organic synthesis, the introduction of novel halogenated intermediates like 5-Bromo-1-chloro-2,3-dihydro-1H-indene represents both an opportunity for innovation and a responsibility to uphold the highest standards of laboratory safety. This guide moves beyond mere procedural checklists to provide a deep, scientifically-grounded framework for the safe handling, operation, and disposal of this compound, ensuring the well-being of personnel and the integrity of your research.
Hazard Identification: Understanding the Intrinsic Risks
This compound, as a halogenated aromatic hydrocarbon, presents a specific hazard profile that must be thoroughly understood before any manipulation. Based on data from structurally similar compounds, a comprehensive risk assessment is paramount. The primary hazards associated with this class of chemicals are outlined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
GHS Hazard classifications for analogous compounds like 5-bromo-2,3-dihydro-1H-indene indicate that this substance should be treated as:
-
Harmful if swallowed (Acute Toxicity, Oral)[1]
-
Harmful if inhaled (Acute Toxicity, Inhalation)[1]
-
Causes skin irritation (Skin Corrosion/Irritation)[1]
-
Causes serious eye irritation (Serious Eye Damage/Eye Irritation)[1]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure)[1]
These classifications necessitate a stringent approach to exposure control. The causality is rooted in the reactivity of the halogenated indane structure, which can interfere with biological systems upon contact or ingestion.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to Personal Protective Equipment is non-negotiable when handling this compound. The selection of appropriate PPE is dictated by the potential routes of exposure identified in the hazard assessment.
| PPE Category | Specification | Rationale for Use |
| Eye and Face Protection | Chemical safety goggles conforming to EU standard EN 166 or NIOSH (US) approved. A full-face shield should be worn when there is a significant risk of splashing. | Protects against accidental splashes of the compound or its solutions, which can cause serious eye irritation. |
| Skin Protection | - Gloves: Chemical-resistant gloves (e.g., Nitrile rubber) inspected prior to use. - Protective Clothing: A flame-retardant, chemically resistant lab coat or coveralls. - Footwear: Closed-toe shoes. | Prevents direct skin contact, which can lead to irritation. The use of appropriate glove material is critical to prevent chemical breakthrough. |
| Respiratory Protection | All handling of the solid or its solutions should be conducted in a certified chemical fume hood. For situations where a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with organic vapor cartridges is required. | Mitigates the risk of inhaling dust or vapors, which can cause respiratory tract irritation. |
Operational Protocols: From Benchtop to Disposal
Adherence to a well-defined standard operating procedure (SOP) is critical for minimizing risk. The following step-by-step guidance provides a framework for the safe handling of this compound.
Preparation and Handling
-
Work Area Preparation : All manipulations involving this compound must be performed within a certified chemical fume hood to control vapor and dust exposure. The work surface should be clean and uncluttered.
-
Weighing and Transfer : When weighing the solid compound, do so in the fume hood on a tared weigh boat or glassine paper. Use spark-proof tools for transfers to prevent ignition sources.[2][3][4]
-
Solution Preparation : When dissolving the compound, add the solid to the solvent slowly to avoid splashing. Ensure the container is appropriately labeled with the chemical name, concentration, and hazard pictograms.
-
Personal Hygiene : Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[5]
Storage Requirements
Proper storage is essential to maintain the chemical's integrity and prevent accidental release.
-
Container : Keep the compound in a tightly closed, properly labeled container.[2]
-
Location : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][5]
-
Segregation : Do not store with incompatible chemicals.
Spill Management
In the event of a spill, immediate and correct action is crucial. The following workflow provides a systematic approach to spill response.
Caption: Workflow for responding to a chemical spill.
Spill Cleanup Procedure:
-
Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess : If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large spills, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) department.
-
Protect : Don the appropriate PPE as outlined in the table above.
-
Contain and Absorb : Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent. Do not use combustible materials like paper towels.
-
Collect : Carefully sweep or scoop the absorbed material into a designated, labeled container for hazardous waste.[2] Use non-sparking tools.[2]
-
Decontaminate : Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.
-
Dispose : All contaminated materials must be disposed of as halogenated organic waste.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
The disposal of this compound and any associated contaminated materials is strictly regulated to protect the environment.
Key Disposal Principles:
-
Segregation is Mandatory : Halogenated organic waste must be collected in a separate, clearly labeled waste container.[6] Do not mix with non-halogenated waste. The rationale for this is to prevent the formation of highly toxic dioxins and furans during incineration of mixed waste streams.
-
Labeling : The waste container must be labeled "Hazardous Waste" and include the full chemical name: "this compound".
-
Container Integrity : Use a robust, leak-proof container for waste collection.
-
Consult Local Regulations : Always follow your institution's specific guidelines for hazardous waste disposal. Contact your EHS department for pickup and final disposal procedures. Under no circumstances should this chemical be disposed of down the drain.[6]
By integrating these safety protocols into your laboratory workflow, you can confidently and responsibly advance your research while ensuring a safe working environment for yourself and your colleagues.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
